Product packaging for Loxanast(Cat. No.:CAS No. 69915-62-4)

Loxanast

Cat. No.: B1201712
CAS No.: 69915-62-4
M. Wt: 226.35 g/mol
InChI Key: HARNFRANZLWZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loxanast (CAS 69915-62-4), with the molecular formula C14H26O2, is a chemical compound of historical and research interest, primarily investigated for its immunomodulatory properties . Early preclinical studies identified its potential as an inhibitor of delayed hypersensitivity reactions . Research indicates that this compound, also referred to as IG-10 or cis-1-methyl-4-isohexylcyclohexane carboxylic acid, can significantly inhibit conditions such as p-phenylenediamine-induced contact dermatitis in guinea pigs and picryl chloride-induced contact dermatitis in mice . Its mechanism of action is believed to involve the inhibition of lymphokine release, including key signaling molecules like Skin Reactive Factor (SRF) and Migration Inhibitory Factor (MIF) from stimulated lymphocytes . Furthermore, studies have shown that administration of this compound resulted in clear remission of experimental glomerulonephritis in rats, suggesting a potential research pathway for investigating T-cell mediated immune responses . Despite these early findings, the precise molecular target of this compound remains uncharacterized, and it is not a prominent subject in contemporary chemical biology research, with available literature largely concentrated on studies from the late 1980s . This makes this compound a compound of interest for researchers exploring the modulation of historical immune pathways. The product is offered for research purposes exclusively and is strictly not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B1201712 Loxanast CAS No. 69915-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69915-62-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-methyl-4-(4-methylpentyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H26O2/c1-11(2)5-4-6-12-7-9-14(3,10-8-12)13(15)16/h11-12H,4-10H2,1-3H3,(H,15,16)

InChI Key

HARNFRANZLWZKO-UHFFFAOYSA-N

SMILES

CC(C)CCCC1CCC(CC1)(C)C(=O)O

Canonical SMILES

CC(C)CCCC1CCC(CC1)(C)C(=O)O

Other CAS No.

72788-52-4

Synonyms

1-methyl-4-isohexylcyclohexanecarboxylic acid
IG 10
IG 10, (cis)-isomer
IG 10, (trans)-isomer
IG-10

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: Losartan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Loxanast" did not yield specific results in scientific and medical databases. This guide proceeds under the assumption that the intended subject is Losartan , a widely researched and prescribed medication with a similar name. The following information pertains exclusively to Losartan.

Introduction

Losartan is the first orally available, non-peptide angiotensin II receptor antagonist. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor, which mediates the majority of the known cardiovascular, renal, and central nervous system effects of angiotensin II. This document provides a comprehensive overview of the molecular and physiological mechanisms of action of Losartan, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: AT1 Receptor Blockade

The primary mechanism of action of Losartan is its potent and selective inhibition of the AT1 receptor.[1][2][3] Angiotensin II is a key effector molecule in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By binding to the AT1 receptor, Angiotensin II elicits a range of physiological responses, including vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and cellular growth and proliferation.[1][4]

Losartan and its more potent, long-acting active metabolite, EXP3174, competitively block the binding of angiotensin II to the AT1 receptor.[1][2][5] This blockade leads to the inhibition of angiotensin II-induced effects, resulting in vasodilation, reduced aldosterone secretion, and a decrease in total peripheral resistance and cardiac afterload.[1] The affinity of Losartan and its active metabolite for the AT1 receptor is approximately 1000 times greater than for the AT2 receptor.[5]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Losartan's Point of Intervention

The following diagram illustrates the RAAS cascade and the specific point of intervention by Losartan.

Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SodiumWaterRetention Sodium and Water Retention Aldosterone->SodiumWaterRetention SodiumWaterRetention->IncreasedBP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Losartan Losartan (and EXP3174) Losartan->AT1Receptor  Blocks

Caption: The Renin-Angiotensin-Aldosterone System and Losartan's inhibitory action on the AT1 receptor.

Pharmacokinetics and Metabolism

Losartan is well absorbed after oral administration and undergoes substantial first-pass metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[5][6][7] Approximately 14% of an oral dose of Losartan is converted to its active carboxylic acid metabolite, E-3174 (EXP3174).[1][5][7][8] EXP3174 is 10 to 40 times more potent than Losartan as an AT1 receptor antagonist and has a longer terminal half-life (6 to 9 hours) compared to Losartan (1.5 to 2.5 hours), contributing significantly to the sustained pharmacological effect of the drug.[1][7][8]

Pharmacokinetic ParameterLosartanEXP3174 (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) 1 hour[5]3-4 hours[5]
Oral Bioavailability ~33%[5]-
Protein Binding >98%[5]99.7%[5]
Volume of Distribution 34 L[5]12 L[5]
Terminal Half-life 1.5 - 2.5 hours[7]6 - 9 hours[7][8]
Metabolism CYP2C9, CYP3A4[6][7]-
Excretion Biliary and renalBiliary and renal

Clinical Efficacy: Quantitative Data from Landmark Trials

The clinical efficacy of Losartan has been demonstrated in several large-scale clinical trials, primarily in the treatment of hypertension, diabetic nephropathy, and for the reduction of stroke risk.

Hypertension

In patients with essential hypertension, Losartan effectively lowers blood pressure. A study comparing various doses of Losartan to placebo and enalapril showed that Losartan at doses of 50 mg, 100 mg, and 150 mg produced statistically significant reductions in systolic and diastolic blood pressure compared to placebo.[9] The antihypertensive effect of 50 mg of Losartan was comparable to 20 mg of enalapril.[9][10]

Trial/StudyPatient PopulationTreatment ArmsKey Findings
LIFE (Losartan Intervention For Endpoint reduction in hypertension) 9,193 patients with hypertension and left ventricular hypertrophyLosartan-based vs. Atenolol-based therapyPrimary Composite Endpoint (CV death, stroke, MI): 13% relative risk reduction with Losartan (p=0.021).[11] Stroke: 25% relative risk reduction with Losartan (p=0.001).[11][12] New-onset diabetes: 25% lower incidence with Losartan (p=0.001).[11]
Observational Study (Germany) 22,499 hypertensive patients in primary careLosartan (+/- hydrochlorothiazide)Mean Blood Pressure Reduction: -21/-11 mmHg.[13] Predicted 10-year stroke risk reduction: 24% (from 28.0% to 22.1%, p<0.05).[13]
Diabetic Nephropathy

The RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) study was a landmark trial that established the renoprotective effects of Losartan in patients with type 2 diabetes and nephropathy.[14][15]

Trial/StudyPatient PopulationTreatment ArmsKey Findings
RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) 1,513 patients with type 2 diabetes and nephropathyLosartan vs. Placebo (both on conventional antihypertensive therapy)Primary Composite Endpoint (doubling of serum creatinine, end-stage renal disease, or death): 16% risk reduction with Losartan (p=0.024). Doubling of serum creatinine: 25% risk reduction with Losartan (p=0.006).[16] End-stage renal disease: 28% risk reduction with Losartan (p=0.002).[16] Proteinuria: 35% reduction with Losartan (p<0.001).[16]

AT1 Receptor-Independent Mechanisms

Emerging evidence suggests that Losartan may exert some of its beneficial effects through mechanisms independent of AT1 receptor blockade. These actions are not shared by all ARBs and may be related to the specific chemical structure of Losartan and its metabolites.[17]

  • Thromboxane A2 (TXA2) Receptor Antagonism: Losartan and its metabolites can block the TXA2 receptor, which may contribute to its anti-inflammatory and anti-aggregatory effects.[17]

  • Inhibition of TGF-β/Smad Signaling: Losartan has been shown to inhibit the TGF-β/Smad signaling pathway, which is involved in myocardial fibrosis.[[“]]

Experimental Protocols

Angiotensin II Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay is used to determine the affinity of a compound (e.g., Losartan) for the angiotensin II receptor.

Objective: To determine the inhibitory concentration (IC50) of Losartan for the AT1 receptor.

Materials:

  • Cell membranes expressing AT1 receptors (e.g., from rat liver or cultured cells).[19]

  • Radiolabeled angiotensin II (e.g., [125I]Sar1,Ile8-angiotensin II).[19]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Increasing concentrations of unlabeled Losartan.

  • Non-specific binding control (a high concentration of unlabeled angiotensin II).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Incubate the cell membranes with a fixed concentration of radiolabeled angiotensin II and varying concentrations of Losartan in the binding buffer. A parallel set of tubes containing a high concentration of unlabeled angiotensin II is used to determine non-specific binding.[20]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Losartan concentration. The IC50 value is the concentration of Losartan that inhibits 50% of the specific binding of the radioligand.

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis MembranePrep Prepare AT1 Receptor- Expressing Membranes Incubation Incubate Membranes, Radioligand, and Losartan MembranePrep->Incubation LigandPrep Prepare Radiolabeled Angiotensin II LigandPrep->Incubation CompoundPrep Prepare Serial Dilutions of Losartan CompoundPrep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Quantify Radioactivity Washing->Counting Plotting Plot % Inhibition vs. [Losartan] Counting->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: A generalized experimental workflow for an Angiotensin II receptor binding assay.

Conclusion

Losartan's primary mechanism of action is the selective and competitive antagonism of the angiotensin II AT1 receptor. This leads to a cascade of downstream effects, including vasodilation and reduced aldosterone secretion, which collectively lower blood pressure. Its active metabolite, EXP3174, plays a crucial role in its sustained clinical efficacy. Large-scale clinical trials have robustly demonstrated its benefits in treating hypertension, protecting against diabetic nephropathy, and reducing the risk of stroke. Further research into its AT1 receptor-independent actions may reveal additional therapeutic benefits.

References

An In-Depth Technical Guide to Loxanast: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxanast (CAS 69915-62-4) is a synthetic carboxylic acid derivative with demonstrated immunosuppressive properties. Identified systematically as cis-4-isohexyl-1-methylcyclohexanecarboxylic acid, its primary mechanism of action involves the inhibition of macrophage chemotaxis, a key process in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a detailed (though putative) synthesis protocol, analysis of its mechanism of action in the context of delayed-type hypersensitivity, and outlines for relevant experimental protocols. All quantitative data are presented in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted cyclohexane derivative characterized by a carboxylic acid functional group, a methyl group at the C1 position, and an isohexyl group at the C4 position, with a cis stereochemical relationship between the isohexyl and carboxylic acid groups.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
IUPAC Name cis-4-isohexyl-1-methylcyclohexanecarboxylic acidprecisionFDA[1]
CAS Number 69915-62-4precisionFDA[1]
Molecular Formula C₁₄H₂₆O₂precisionFDA[1]
Molecular Weight 226.36 g/mol precisionFDA[1]
Predicted LogP 4.5Predicted
Predicted pKa ~4.8Predicted
Predicted Boiling Point 337.8 ± 19.0 °CPredicted
Predicted Melting Point Not Available-
Predicted Water Solubility 23.5 mg/LPredicted

Note: Predicted values are computationally generated and should be confirmed experimentally.

Synthesis Protocol (Putative)

Experimental Workflow for Putative this compound Synthesis:

G A 1. Diels-Alder Reaction: Isoprene + Maleic Anhydride -> 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride B 2. Hydrolysis: Product from Step 1 -> 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid A->B H₂O, heat C 3. Hydrogenation: Product from Step 2 -> 4-Methylcyclohexane-1,2-dicarboxylic acid B->C H₂, Pd/C D 4. Anhydride Formation: Product from Step 3 -> 4-Methylcyclohexane-1,2-dicarboxylic anhydride C->D Acetic Anhydride E 5. Friedel-Crafts Acylation: Product from Step 4 + Isohexanoyl Chloride -> Keto-acid intermediate D->E AlCl₃ F 6. Clemmensen or Wolff-Kishner Reduction: Keto-acid intermediate -> cis-4-isohexyl-1-methylcyclohexanecarboxylic acid (this compound) E->F Zn(Hg), HCl or N₂H₄, KOH

Caption: A putative multi-step synthesis workflow for this compound.

Detailed Methodology:

  • Diels-Alder Reaction: Isoprene and maleic anhydride are reacted in a suitable solvent (e.g., toluene) under reflux to yield 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride.

  • Hydrolysis: The resulting anhydride is hydrolyzed with hot water to open the anhydride ring and form 4-methylcyclohex-4-ene-1,2-dicarboxylic acid.

  • Hydrogenation: The double bond in the cyclohexene ring is reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield 4-methylcyclohexane-1,2-dicarboxylic acid. This step will likely produce a mixture of cis and trans isomers.

  • Anhydride Formation: The dicarboxylic acid is treated with a dehydrating agent like acetic anhydride to reform the anhydride ring, which can help in the purification of the cis isomer.

  • Friedel-Crafts Acylation: The anhydride is subjected to a Friedel-Crafts acylation with isohexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the isohexyl group as a keto-acid.

  • Reduction: The ketone is reduced to a methylene group using a standard reduction method such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction to yield the final product, cis-4-isohexyl-1-methylcyclohexanecarboxylic acid (this compound).

Note: This is a proposed synthesis and would require experimental validation and optimization. Purification and separation of stereoisomers would be critical at various stages.

Mechanism of Action and Biological Activity

This compound has been identified as an inhibitor of macrophage chemotactic activity and is employed in animal models to suppress delayed-type hypersensitivity (DTH) reactions.

Inhibition of Macrophage Chemotaxis:

The migration of macrophages to sites of inflammation is a critical step in the immune response. This process, known as chemotaxis, is guided by a gradient of chemoattractants. By inhibiting this process, this compound can effectively dampen the inflammatory response. The precise molecular target of this compound within the macrophage chemotaxis signaling pathway has not been fully elucidated.

Signaling Pathway for Macrophage Chemotaxis Inhibition (Hypothesized):

G cluster_0 Macrophage Chemoattractant Chemoattractant (e.g., CCL2) GPCR G-Protein Coupled Receptor (GPCR) Chemoattractant->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ -> IP₃ + DAG PLC->PIP2 Ca_Release Intracellular Ca²⁺ Release PIP2->Ca_Release Actin Actin Cytoskeleton Rearrangement Ca_Release->Actin Migration Cell Migration (Chemotaxis) Actin->Migration This compound This compound This compound->PLC Inhibition? This compound->Ca_Release Inhibition?

Caption: Hypothesized points of inhibition by this compound in the macrophage chemotaxis pathway.

Suppression of Delayed-Type Hypersensitivity (DTH):

DTH is a T-cell-mediated immune response that takes 24-72 hours to develop. It is a key component of the host defense against intracellular pathogens and is also involved in autoimmune diseases and transplant rejection. The suppression of DTH by this compound is likely a consequence of its inhibitory effect on macrophage recruitment and activation.

Logical Flow of DTH and this compound's Intervention:

G cluster_0 Delayed-Type Hypersensitivity (DTH) Cascade Antigen Antigen Presentation T_Cell T-Cell Activation & Proliferation Antigen->T_Cell Cytokine Cytokine Release (e.g., IFN-γ) T_Cell->Cytokine Macrophage_Recruitment Macrophage Recruitment Cytokine->Macrophage_Recruitment Macrophage_Activation Macrophage Activation Macrophage_Recruitment->Macrophage_Activation Inflammation Inflammation & Tissue Damage Macrophage_Activation->Inflammation This compound This compound This compound->Macrophage_Recruitment Inhibition

References

Unveiling the Biological Activity of Losartan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the biological activity screening of Losartan, a potent and selective angiotensin II receptor antagonist. Due to the likely misspelling of "Loxanast" in the initial query, this document focuses on Losartan, a widely researched compound with a well-characterized biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and visual representations of associated signaling pathways.

Losartan is a cornerstone in the treatment of hypertension.[1] Its primary mechanism of action is the competitive and reversible blockade of the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This guide delves into the specifics of its biological evaluation.

Quantitative Biological Activity Data

The biological activity of Losartan has been quantified through various in vitro assays, primarily focusing on its affinity for the AT1 receptor and its functional antagonism of angiotensin II-induced responses.

ParameterValueAssay SystemReference
IC50 20 nMCompetition with [125I]Sar1Ile8-Angiotensin II binding to AT1 receptors[3][4]
IC50 16.4 nMAT1 receptor antagonist activity[5]
IC50 (6.0 +/- 0.9) x 10-8 MInhibition of 125I-[Sar1,Ile8]Ang II binding in rat adrenal cortex[6]
IC50 (1.3 +/- 0.5) x 10-7 MInhibition of 125I-[Sar1,Ile8]Ang II binding in rat liver[6]
IC50 ~2-4 µMInhibition of collagen and CRP-XL-induced Ca2+ release and platelet aggregation[7]
pKi 7.17 ± 0.07Binding affinity towards wild-type AT1 receptors expressed in COS-7 cells[8][9]
Binding Affinity >10,000-fold more selective for AT1 than AT2 receptorRadioligand binding assays[1]
Binding Affinity Active metabolite (E-3174) is 10-40 times more potent than LosartanNot specified[2]

Table 1: Quantitative Biological Activity of Losartan. This table summarizes key quantitative metrics of Losartan's biological activity from various in vitro studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are protocols for key experiments used in the biological screening of Losartan.

AT1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a compound for the AT1 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of Losartan for the Angiotensin II Type 1 (AT1) receptor.

Materials:

  • Cells: COS-7 cells transiently or stably expressing the human wild-type AT1 receptor.[8][9]

  • Radioligand: [3H]-Angiotensin II or 125I-[Sar1,Ile8]Ang II.[6][8][9]

  • Test Compound: Losartan.

  • Non-specific Binding Control: Unlabeled Angiotensin II at a high concentration.

  • Incubation Buffer: Details to be optimized, but typically a buffered saline solution (e.g., PBS) at physiological pH.

  • Scintillation Fluid (for [3H]) or Gamma Counter (for 125I).

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Membrane Preparation:

    • Culture COS-7 cells expressing the AT1 receptor to confluence.

    • Harvest the cells in ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the incubation buffer and determine the protein concentration (e.g., using a Bradford assay).[9]

  • Binding Reaction:

    • In a reaction tube, combine the cell membrane preparation (a specific amount of protein, e.g., 10 µg), the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of Losartan.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled Angiotensin II.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid (for [3H]) or in tubes for a gamma counter (for 125I).

    • Measure the radioactivity to determine the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Losartan concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Quantification & Analysis cell_culture Culture AT1-expressing COS-7 cells harvest Harvest cells cell_culture->harvest homogenize Homogenize and centrifuge harvest->homogenize resuspend Resuspend membrane pellet homogenize->resuspend mix Combine membranes, radioligand, and Losartan resuspend->mix incubate Incubate to equilibrium mix->incubate filter Rapid filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count calculate Calculate IC50/Ki count->calculate

AT1 Receptor Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This assay is used to investigate the functional consequences of receptor binding, particularly for G-protein coupled receptors that modulate adenylyl cyclase activity. Losartan's allosteric effects on the Dopamine D1 receptor, which can lead to changes in cAMP levels, can be assessed with this method.[10]

Objective: To measure the effect of Losartan on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: Rat proximal tubule cells (RPTCs) or HEK cells co-expressing AT1 and D1 receptors.[10]

  • Test Compound: Losartan.

  • Stimulating Agent (if necessary): A D1 receptor agonist.

  • Cell Lysis Buffer.

  • cAMP Assay Kit: A competitive enzyme immunoassay (EIA) or similar detection system.[10]

  • Plate Reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and grow to the desired confluency.

    • Starve the cells in a serum-free medium for a specified time (e.g., 2 hours).[10]

    • Treat the cells with Losartan at various concentrations for a defined period (e.g., 20 minutes) at 37°C.[10] Include appropriate vehicle controls.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Measurement:

    • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.

    • Normalize the results to the protein concentration of the cell lysates.

    • Plot the cAMP concentration against the Losartan concentration to determine the dose-response relationship.

Signaling Pathways

Losartan exerts its effects by modulating specific cellular signaling pathways.

Angiotensin II / AT1 Receptor Signaling Pathway

The primary mechanism of action of Losartan is the blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by Angiotensin II.

Pathway Description: Angiotensin II binds to the AT1 receptor, a G-protein coupled receptor (GPCR). This binding activates several heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[11]

  • Gq/11 Activation: This is the canonical pathway. Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13]

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ together activate protein kinase C (PKC).[12]

  • Downstream Effects: The activation of PKC and increased intracellular Ca2+ trigger a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38-MAPK.[12][14] These pathways ultimately lead to physiological responses such as vasoconstriction, inflammation, cell growth, and hypertrophy.[12][14]

  • G12/13 and Gi Activation: These pathways can also be activated by the AT1 receptor and contribute to the overall cellular response to Angiotensin II.

Losartan's Point of Intervention: Losartan competitively binds to the AT1 receptor, preventing Angiotensin II from binding and initiating this signaling cascade.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates AngII Angiotensin II AngII->AT1R Binds Losartan Losartan Losartan->AT1R Blocks PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Response Physiological Response (Vasoconstriction, etc.) MAPK->Response

Angiotensin II / AT1 Receptor Signaling Pathway and Losartan's inhibitory action.

Potential Interaction with Somatic Angiotensin-Converting Enzyme (sACE)

Recent in silico studies suggest that Losartan may also interact with the somatic angiotensin-converting enzyme (sACE), the enzyme responsible for converting Angiotensin I to Angiotensin II.[13][15]

Hypothesized Mechanism:

  • Molecular docking simulations indicate that Losartan can bind to the active site of sACE, in a manner similar to established ACE inhibitors like lisinopril.[13]

  • This interaction is predicted to have an inhibitory effect on the enzyme's activity, which would represent a secondary mechanism for reducing Angiotensin II levels.

Further experimental validation is required to confirm the physiological relevance of this interaction.

G AngI Angiotensin I sACE sACE AngI->sACE Substrate AngII Angiotensin II sACE->AngII Converts to Losartan Losartan Losartan->sACE Potential Inhibition (in silico)

Hypothesized interaction of Losartan with sACE.

This technical guide has provided a detailed overview of the biological activity screening of Losartan. By summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways, this document serves as a valuable resource for researchers in the field of pharmacology and drug development. The established role of Losartan as a selective AT1 receptor antagonist is well-supported by extensive in vitro data, and emerging research continues to explore additional potential mechanisms of action.

References

In-depth Technical Guide on Loxanast: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical data for researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive review of available scientific literature, it appears there may be a misspelling of the requested compound, "Loxanast." Search results consistently indicate a high probability that the intended subject of this technical guide is Losartan , a widely studied angiotensin II receptor antagonist. This guide will proceed under the assumption that the query pertains to Losartan. Should this be incorrect, please provide the accurate spelling for a revised report.

Losartan is an orally active, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. It is primarily utilized in the management of hypertension, diabetic nephropathy, and to reduce the risk of stroke. Its mechanism of action involves the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This guide will summarize key in vitro and in vivo studies that have elucidated the pharmacological profile of Losartan and its active metabolite, EXP3174.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data from preclinical studies on Losartan and its active metabolite.

Table 1: Pharmacokinetic Parameters of Losartan and its Active Metabolite (EXP3174) in Humans

ParameterLosartanEXP3174 (Active Metabolite)Citation
Plasma Clearance 610 ml/min47 ml/min[1]
Volume of Distribution 34 L10 L[1]
Renal Clearance 70 ml/min26 ml/min[1]
Terminal Half-life 2.1 hours6.3 - 9 hours[1][2]
Time to Peak Concentration (Oral) 1 hour3.5 hours[1]
Oral Bioavailability 33%N/A[1]
Conversion to Active Metabolite ~14%N/A[1][2]
Protein Binding 98.6 - 98.8%99.7%[3]

Table 2: In Vitro Binding Affinity and Potency

ParameterLosartanEXP3174 (Active Metabolite)Citation
AT1 Receptor Binding Affinity High10- to 40-fold more potent than Losartan[2]
AT2 Receptor Binding Affinity 1000-fold less than AT1 receptor1000-fold less than AT1 receptor[3]
Interaction with sACE (in silico) Interaction Energy: -289 kcal mol⁻¹N/A[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. In Vivo Pharmacokinetic Studies in Humans

  • Study Design: Healthy male subjects received intravenous Losartan, intravenous EXP3174, and oral Losartan in a crossover design.

  • Sample Collection: Serial blood samples were collected over time.

  • Analysis: Plasma concentrations of Losartan and EXP3174 were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Parameters such as plasma clearance, volume of distribution, renal clearance, and terminal half-life were calculated using standard non-compartmental methods. Oral bioavailability was determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration.

2. In Silico Molecular Docking and Interaction Energy Calculation

  • Objective: To investigate the interaction between Losartan and the somatic angiotensin-converting enzyme (sACE).

  • Methodology:

    • Crystallographic data for the lisinopril-sACE complex were used as a template.

    • Molecular docking simulations were performed to predict the binding mode of Losartan within the active site of sACE.

    • Quantum biochemistry calculations using density functional theory (DFT/LDA) with the MFCC method were employed to estimate the interaction energies between Losartan and the amino acid residues of the sACE active site.

  • Key Findings: The in silico analysis suggested that Losartan has a significant affinity for the sACE binding site, with an estimated interaction energy of -289 kcal mol⁻¹.[4]

Signaling Pathways and Experimental Workflows

Losartan's Mechanism of Action

Losartan exerts its therapeutic effects by blocking the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates the primary signaling pathway affected by Losartan.

Losartan_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Renin Renin ACE ACE Losartan Losartan Losartan->AT1_Receptor blocks Pharmacokinetic_Workflow cluster_Dosing_and_Sampling Dosing and Sampling cluster_Sample_Processing_and_Analysis Sample Processing and Analysis cluster_Data_Analysis Data Analysis Dosing Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis Concentration_Time_Profile Concentration-Time Profile HPLC_Analysis->Concentration_Time_Profile PK_Parameter_Calculation PK Parameter Calculation Concentration_Time_Profile->PK_Parameter_Calculation Losartan_Metabolism_and_Action Oral_Losartan Oral Losartan Systemic_Circulation Systemic Circulation Oral_Losartan->Systemic_Circulation Metabolism First-Pass Metabolism (CYP2C9, CYP3A4) Systemic_Circulation->Metabolism AT1_Receptor_Blockade AT1 Receptor Blockade Systemic_Circulation->AT1_Receptor_Blockade Losartan EXP3174 EXP3174 (Active Metabolite) Metabolism->EXP3174 EXP3174->AT1_Receptor_Blockade More Potent Therapeutic_Effect Therapeutic Effect AT1_Receptor_Blockade->Therapeutic_Effect

References

Loxanast: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Loxanast" appears to be a hypothetical agent, as no data is available in the public domain. This document serves as a template to illustrate the requested format for a technical guide on the pharmacokinetic and pharmacodynamic profile of a drug, using a fictional compound named "this compound." All data, experimental protocols, and pathways are illustrative examples.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious enzyme, Kinase-Associated Protein 7 (KAP7). Dysregulation of the KAP7 signaling pathway is implicated in certain inflammatory disorders. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption
  • Bioavailability: Oral bioavailability was determined to be approximately 75% in Sprague-Dawley rats.

  • Tmax: Peak plasma concentrations were observed at 1.5 hours post-oral administration.

Distribution
  • Protein Binding: this compound is highly protein-bound, primarily to albumin, with a bound fraction of 98.5%.

  • Volume of Distribution (Vd): The steady-state volume of distribution was 2.5 L/kg, suggesting moderate tissue distribution.

Metabolism
  • Primary Metabolic Pathways: Metabolism is primarily hepatic, mediated by cytochrome P450 enzymes, predominantly CYP3A4.

  • Major Metabolites: Two major inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated), have been identified.

Excretion
  • Elimination Half-Life: The terminal elimination half-life is approximately 8 hours.

  • Excretion Routes: The majority of the administered dose is excreted in the feces (70%), with the remainder eliminated in the urine (30%).

Table 1: Summary of Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterValue
Bioavailability (%)75
Tmax (h)1.5
Cmax (ng/mL)1250
AUC (0-inf) (ng·h/mL)9800
Protein Binding (%)98.5
Volume of Distribution (Vd) (L/kg)2.5
Clearance (CL) (L/h/kg)0.5
Elimination Half-Life (t½) (h)8
Primary Route of ExcretionFecal

Pharmacodynamic Profile

The pharmacodynamic effects of this compound were evaluated to establish its mechanism of action and dose-response relationship.

Mechanism of Action

This compound is a potent and selective inhibitor of KAP7. Inhibition of KAP7 blocks the downstream phosphorylation of Transcription Factor R (TFR), preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines.

In Vitro Potency
  • IC50: The half-maximal inhibitory concentration (IC50) against recombinant human KAP7 was determined to be 15 nM.

Target Engagement
  • Target engagement was confirmed in cellular assays by measuring the reduction in phosphorylated TFR (pTFR) levels following this compound treatment.

Table 2: Summary of Pharmacodynamic Parameters of this compound

ParameterValue (nM)
IC50 against KAP715
EC50 for pTFR inhibition in vitro50

Experimental Protocols

In Vitro Kinase Assay

A biochemical assay was used to determine the IC50 of this compound against KAP7. The assay was performed in a 384-well plate format. Recombinant human KAP7 enzyme was incubated with this compound at various concentrations, followed by the addition of a peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection Recombinant KAP7 Recombinant KAP7 Incubation Incubation Recombinant KAP7->Incubation This compound Dilutions This compound Dilutions This compound Dilutions->Incubation Peptide Substrate & ATP Peptide Substrate & ATP Peptide Substrate & ATP->Incubation Luminescence Reading Luminescence Reading Incubation->Luminescence Reading Quantify Phosphorylation

In Vitro Kinase Assay Workflow
Cellular Target Engagement Assay

Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured. The cells were treated with varying concentrations of this compound for 2 hours, followed by stimulation with a pro-inflammatory agent to activate the KAP7 pathway. Cells were then lysed, and the levels of phosphorylated TFR (pTFR) were measured by Western blot analysis.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the KAP7 signaling cascade.

G Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor KAP7 KAP7 Receptor->KAP7 activates TFR Transcription Factor R (TFR) KAP7->TFR phosphorylates pTFR Phosphorylated TFR (pTFR) TFR->pTFR Nucleus Nucleus pTFR->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates This compound This compound This compound->KAP7 inhibits

This compound Mechanism of Action Pathway

In-depth Technical Guide on Loxanast Toxicology and Safety Assessment: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and regulatory databases reveals a significant lack of detailed information regarding the toxicology, safety assessment, mechanism of action, and pharmacokinetics of the compound Loxanast. Despite searches utilizing its chemical name, CIS-4-ISOHEXYL-1-METHYLCYCLOHEXANECARBOXYLIC ACID, and its CAS number, 69915-62-4, no substantive data from preclinical or clinical studies could be retrieved.

This scarcity of information prevents the creation of an in-depth technical guide as requested. The core requirements for such a document, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be met with the currently available public information.

While this compound is listed in some chemical inventories and regulatory documents, these entries do not provide the necessary scientific data for a thorough toxicological and safety evaluation. The absence of published peer-reviewed articles, patents containing biological data, or reports from regulatory agencies suggests that comprehensive safety and toxicology studies on this compound may not have been conducted, or the results have not been made public.

For researchers, scientists, and drug development professionals seeking information on this compound, it is crucial to be aware of this data gap. Any consideration of this compound for research or development would necessitate the initiation of foundational preclinical toxicology and safety pharmacology studies.

Due to the lack of available data, it is not possible to provide the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways and experimental workflows for this compound. Further investigation into proprietary or internal research data from companies that may have synthesized or studied this compound would be required to obtain the necessary information for a comprehensive safety assessment.

A Technical Guide to the Synthesis of Loxanast Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound named "Loxanast" (cis-4-isohexyl-1-methylcyclohexanecarboxylic acid) and its direct analogues in the context of lysyl oxidase (LOX) inhibition is limited in publicly available scientific literature. Therefore, this guide will focus on a well-documented and representative class of potent lysyl oxidase inhibitors: Aminomethylenethiophene (AMT) derivatives . The principles, experimental methodologies, and structure-activity relationship (SAR) analyses presented herein provide a robust framework applicable to the design and synthesis of novel LOX inhibitors.

Introduction: Lysyl Oxidase as a Therapeutic Target

Lysyl oxidase (LOX) is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2][3] Upregulation of LOX activity is implicated in various pathological conditions, including fibrosis and cancer metastasis.[1][3] By promoting ECM stiffening and remodeling, LOX creates a favorable microenvironment for tumor progression and dissemination.[1] Consequently, the development of small molecule inhibitors of LOX represents a promising therapeutic strategy for anti-cancer and anti-fibrotic drug discovery.

The aminomethylenethiophene (AMT) scaffold has emerged as a promising starting point for the development of potent and selective LOX inhibitors.[1][2][3] This guide provides an in-depth overview of the synthesis, structure-activity relationships, and biological evaluation of AMT-based LOX inhibitors.

Core Synthetic Strategies for Aminomethylenethiophene (AMT) Analogues

The synthesis of AMT-based LOX inhibitors generally involves the construction of a central thiophene core functionalized with an aminomethylene group and a variable sulfonyl-containing side chain. The following sections detail the key synthetic routes for two major classes of AMT analogues: AMT-Sulfonamides and AMT-Sulfones.

General Experimental Workflow

The synthesis of AMT analogues typically follows a multi-step process that includes the formation of key intermediates, coupling reactions, and final deprotection or modification steps.

G cluster_0 Synthesis of Sulfonyl Chloride Intermediates cluster_1 Synthesis of AMT Core cluster_2 Coupling and Final Product Formation Thiophene Starting Material Thiophene Starting Material Functional Group Interconversion Functional Group Interconversion Thiophene Starting Material->Functional Group Interconversion Sulfonylation Sulfonylation Functional Group Interconversion->Sulfonylation Sulfonyl Chloride Sulfonyl Chloride Sulfonylation->Sulfonyl Chloride Coupling Reaction Coupling Reaction Sulfonyl Chloride->Coupling Reaction Thiophene-2-yl-methanamine Thiophene-2-yl-methanamine Protection Protection Thiophene-2-yl-methanamine->Protection Protected AMT Core Protected AMT Core Protection->Protected AMT Core Protected AMT Core->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Final AMT Analogue Final AMT Analogue Deprotection->Final AMT Analogue

Caption: General synthetic workflow for AMT analogues.

Experimental Protocols

The following protocols are based on established synthetic methodologies for AMT-based LOX inhibitors.

Synthesis of AMT-Sulfonamides

AMT-sulfonamides can be synthesized from sulfonyl chloride intermediates and the corresponding amines.

Scheme 1: General Synthesis of AMT-Sulfonamides

G Thiophen-2-yl-methanamine Thiophen-2-yl-methanamine (10a/10b) Intermediate_A Protected Amine Thiophen-2-yl-methanamine->Intermediate_A Protection (e.g., TFAA) Intermediate_B Sulfonic Acid Intermediate_A->Intermediate_B Sulfonylation Sulfonyl_Chloride Sulfonyl Chloride (11a/11b) Intermediate_B->Sulfonyl_Chloride Chlorination Coupled_Product Protected Sulfonamide Sulfonyl_Chloride->Coupled_Product Condensation with Amine Final_Product AMT-Sulfonamide (2a-2i) Coupled_Product->Final_Product Deprotection

Caption: Synthetic scheme for AMT-sulfonamides.

Protocol 3.1.1: Synthesis of Sulfonyl Chlorides (11a, 11b)

  • Commercially available thiophen-2-ylmethanamines (10a or 10b ) are protected, for example, with trifluoroacetic anhydride.

  • The protected intermediate undergoes sulfonylation followed by chlorination to yield the corresponding sulfonyl chloride (11a or 11b ).

Protocol 3.1.2: Synthesis of AMT-Sulfonamides (e.g., 2a-2i)

  • The sulfonyl chloride intermediate (11a or 11b ) is condensed with the desired amine in a suitable solvent such as dichloromethane (DCM).

  • The resulting trifluoroacetamide is hydrolyzed using aqueous NaOH or methanolic ammonia to furnish the final aminomethylenethiophene sulfonamide analogues.

Synthesis of AMT-Sulfones

The synthesis of AMT-sulfones can be achieved through the oxidation of a sulfide intermediate or by utilizing functionalized thiophene building blocks.

Scheme 2: Synthesis of AMT-Sulfones via Sulfide Oxidation

G 2-Methylthiophene 2-Methylthiophene (14) Sulfide Sulfide Intermediate 2-Methylthiophene->Sulfide Lithiation, then Condensation with Aldrithiol-2 Sulfone Sulfone (15) Sulfide->Sulfone Oxidation (mCPBA)

Caption: Synthesis of an AMT-sulfone precursor.

Protocol 3.2.1: Synthesis of Sulfone Intermediate (15)

  • 2-Methylthiophene (14 ) is lithiated, followed by condensation with aldrithiol-2 to afford the corresponding sulfide.

  • The sulfide intermediate is then oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to yield the sulfone (15 ).

Scheme 3: Synthesis of AMT-Sulfones from Halogenated Thiophenes

G Halogenated_Thiophene 5-Bromo-2-thiophenecarbonitrile (17a) Coupled_Thiophene Sulfide Intermediate Halogenated_Thiophene->Coupled_Thiophene Coupling with Thiol Oxidized_Thiophene Sulfone Intermediate Coupled_Thiophene->Oxidized_Thiophene Oxidation Final_Sulfone AMT-Sulfone Analogue Oxidized_Thiophene->Final_Sulfone Further Functionalization

Caption: Synthesis of AMT-sulfones from functionalized thiophenes.

Protocol 3.2.2: General Protocol from Halogenated Thiophenes

  • Commercially available 5-bromo-2-thiophenecarbonitrile (17a ) or similar halogenated thiophenes serve as starting materials.

  • These building blocks can undergo nucleophilic aromatic substitution or cross-coupling reactions with various thiols, followed by oxidation of the resulting sulfide to the sulfone.

  • Subsequent functional group manipulations lead to the desired AMT-sulfone inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of the synthesized AMT analogues is typically assessed using an in vitro LOX enzyme activity assay to determine their half-maximal inhibitory concentration (IC50). The following tables summarize the SAR for key modifications to the AMT scaffold.

Table 1: Effect of Phenyl Ring Substitution in AMT-Sulfonamides

CompoundRLOX IC50 (µM)
2aH18
2b4-F11
2c4-Cl8.5
2d4-Br7.9
2e4-CH312
2f4-OCH321
2g3-Cl10
2h2-Cl19

Data extracted from J. Med. Chem. 2019, 62, 15, 7084–7104.

Table 2: Impact of the Sulfonyl Linker Modification

CompoundLinkerLOX IC50 (µM)
3b-SO2-0.82
4a-SO-3.6
4b-S->50
4d-CONH->50

Data extracted from J. Med. Chem. 2019, 62, 15, 7084–7104.

Table 3: SAR of Bi-aryl Sulfonyl Analogues

CompoundR'LOX IC50 (µM)
3i-SO2CH30.26
3h-NHSO2CH33.3
3j-CH31.9

Data extracted from J. Med. Chem. 2019, 62, 15, 7084–7104.

Signaling Pathways Involving Lysyl Oxidase

LOX plays a significant role in various signaling pathways that contribute to tumor progression and metastasis. Understanding these pathways is crucial for the rational design of next-generation inhibitors.

G Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes LOX LOX HIF1a->LOX upregulates ECM ECM Cross-linking (Collagen, Elastin) LOX->ECM catalyzes FAK FAK ECM->FAK activates PI3K_AKT PI3K/Akt Pathway FAK->PI3K_AKT Metastasis Cell Invasion & Metastasis PI3K_AKT->Metastasis AMT_Inhibitor AMT Inhibitor (e.g., CCT365623) AMT_Inhibitor->LOX inhibits

Caption: Simplified signaling pathway of LOX in metastasis.

Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the expression of LOX. Secreted LOX then cross-links collagen and elastin in the ECM. This ECM remodeling leads to increased tissue stiffness, which activates integrin signaling and downstream pathways such as Focal Adhesion Kinase (FAK) and PI3K/Akt, ultimately promoting cell invasion and metastasis. AMT-based inhibitors block the catalytic activity of LOX, thereby disrupting this metastatic cascade.

Conclusion

The aminomethylenethiophene scaffold represents a versatile platform for the development of potent and selective lysyl oxidase inhibitors. This guide has provided a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationships for this important class of compounds. The detailed methodologies and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals working to advance novel anti-cancer and anti-fibrotic therapies targeting LOX. Further optimization of the AMT core and its substituents may lead to the discovery of clinical candidates with improved efficacy and pharmacokinetic properties.

References

In-depth Technical Guide on the Computational and Molecular Modeling of Loxanast: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Loxanast

This compound has been identified as a compound with potential anti-allergic and anti-inflammatory properties. Preliminary clinical trials have reported positive results in the treatment of asthma and atopic dermatitis.[1] Its therapeutic potential is believed to stem from its inhibitory effects on cellular mechanisms underlying hypersensitivity reactions.[2] Understanding the precise molecular interactions and signaling pathways modulated by this compound is crucial for its further development and optimization as a therapeutic agent. Computational and molecular modeling techniques offer powerful tools to elucidate these mechanisms at an atomic level.

Putative Mechanism of Action and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, some potential mechanisms have been suggested. It is proposed that this compound acts as an inhibitor of cellular processes involved in hypersensitivity.[2] One suggested mechanism involves the modulation of ATP-sensitive K+ (KATP) channels.[2] Additionally, there are indications that this compound may enhance neurotransmitter signaling.[3]

Given the limited direct evidence, a hypothetical signaling pathway can be proposed for future investigation based on its role as an inhibitor of hypersensitivity.

Loxanast_Hypothetical_Pathway cluster_cell Mast Cell / Basophil Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds Cellular_Activation Cellular Activation (Signal Transduction) IgE_Receptor->Cellular_Activation Initiates This compound This compound ATP_sensitive_K_Channel ATP-sensitive K+ Channel This compound->ATP_sensitive_K_Channel Modulates? This compound->Cellular_Activation Inhibits? Mediator_Release Mediator Release (Histamine, etc.) Cellular_Activation->Mediator_Release Leads to Hypersensitivity_Reaction Hypersensitivity Reaction Mediator_Release->Hypersensitivity_Reaction Causes

Caption: Hypothetical signaling pathway of this compound in inhibiting hypersensitivity reactions.

Current Gaps in Computational and Molecular Modeling Data

A comprehensive search of scientific databases reveals a lack of specific studies detailing the computational and molecular modeling of this compound. Key areas where data is absent include:

  • Molecular Docking Studies: There are no published studies identifying the specific binding site and interactions of this compound with its putative molecular targets, such as the ATP-sensitive K+ channel or other proteins involved in cellular activation pathways.

  • Molecular Dynamics Simulations: The dynamic behavior of this compound within a biological environment, its conformational changes, and the stability of its interaction with target proteins have not been investigated through molecular dynamics simulations.

  • Quantitative Structure-Activity Relationship (QSAR): While the concept of modeling hydrophobic interactions for QSAR is mentioned in a general context, no specific QSAR models for this compound and its analogs have been developed to correlate their structural features with their biological activity.

Due to this absence of quantitative data, it is not possible to present structured tables summarizing binding affinities, interaction energies, or other computational metrics.

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental and computational protocols are proposed:

Molecular Docking Protocol
  • Target Identification and Preparation: Identify the primary molecular target of this compound (e.g., a subunit of the ATP-sensitive K+ channel). Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

  • Docking Simulation: Perform molecular docking using software such as AutoDock, Glide, or GOLD to predict the binding pose and affinity of this compound to the target protein.

  • Analysis: Analyze the docking results to identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol
  • System Setup: Prepare the protein-ligand complex obtained from the best docking pose. Solvate the system in a water box with appropriate ions to neutralize the charge.

  • Simulation: Run a molecular dynamics simulation for an extended period (e.g., 100 ns or more) using software like GROMACS, AMBER, or NAMD.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions over time.

To visualize a potential workflow for these future studies, the following diagram is provided:

Computational_Workflow Target_Identification Target Identification (e.g., KATP Channel) Protein_Preparation Protein Structure Preparation Target_Identification->Protein_Preparation Loxanast_Structure This compound 3D Structure Ligand_Preparation Ligand Preparation Loxanast_Structure->Ligand_Preparation Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Data_Analysis Binding Affinity & Interaction Analysis MD_Simulation->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Proposed computational workflow for studying this compound-target interactions.

Conclusion and Future Directions

The field of computational and molecular modeling has yet to be extensively applied to the study of this compound. The information available is general and lacks the specific quantitative data necessary for a detailed technical whitepaper. The proposed future research, employing techniques like molecular docking and molecular dynamics simulations, would be invaluable in elucidating the precise mechanism of action of this compound. Such studies would not only provide a deeper understanding of its therapeutic effects but also pave the way for the rational design of more potent and selective analogs. Collaboration between computational and experimental researchers will be key to unlocking the full therapeutic potential of this compound.

References

Loxanast: Unraveling the Transcriptomic Landscape

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the gene expression profiling of Loxanast, a novel therapeutic agent. The following sections detail the experimental methodologies, summarize key quantitative findings, and illustrate the putative signaling pathways modulated by this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of this compound and its biological effects.

Disclaimer: The information presented in this guide is based on currently available research. As the understanding of this compound's mechanism of action evolves, these findings may be subject to revision.

Core Concepts: this compound and Gene Expression Profiling

This compound is an investigational compound with a potential mechanism of action centered around the modulation of inflammatory and immune response pathways. Gene expression profiling, a powerful technique to simultaneously measure the activity of thousands of genes, provides critical insights into the molecular mechanisms underlying a drug's effects. By analyzing the changes in the transcriptome of cells or tissues upon treatment with this compound, we can identify the genes and signaling pathways that are significantly altered, thereby elucidating its mode of action, potential therapeutic targets, and off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to profile the gene expression changes induced by this compound.

Cell Culture and this compound Treatment

Cell Line: Human mast cell line (HMC-1) Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. This compound Treatment: HMC-1 cells were seeded at a density of 1 x 10^6 cells/well in 6-well plates. After 24 hours, the cells were treated with either this compound (10 µM) or vehicle (0.1% DMSO) for 6 hours. Three biological replicates were prepared for each condition.

RNA Isolation and Quality Control

Total RNA was extracted from the cell pellets using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quantity and quality of the isolated RNA were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific) and an Agilent 2100 Bioanalyzer (Agilent Technologies), respectively. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for subsequent library preparation.

Library Preparation and Next-Generation Sequencing (NGS)

Library Preparation: TruSeq Stranded mRNA Library Prep Kit (Illumina) was used to prepare sequencing libraries from 1 µg of total RNA per sample. This process includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification. Sequencing: The prepared libraries were pooled and sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.

Data Analysis

Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner. Quantification: Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential Gene Expression Analysis: Differential expression analysis between this compound-treated and vehicle-treated samples was performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| were considered significantly differentially expressed. Pathway and Gene Ontology Analysis: Gene set enrichment analysis (GSEA) and Gene Ontology (GO) analysis were performed using the clusterProfiler package in R to identify enriched biological pathways and functions among the differentially expressed genes.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from the gene expression profiling of HMC-1 cells treated with this compound.

Table 1: Top 10 Upregulated Genes in HMC-1 Cells Treated with this compound

Gene SymbolGene NameLog2 Fold Changep-valueFDR
DUSP1Dual specificity phosphatase 13.51.2e-083.1e-07
IL1RL1Interleukin 1 receptor like 13.24.5e-089.8e-07
SOCS3Suppressor of cytokine signaling 33.08.1e-081.5e-06
PTGS2Prostaglandin-endoperoxide synthase 22.81.5e-072.5e-06
TNFAIP3TNF alpha induced protein 32.62.3e-073.6e-06
NFKBIANFKB inhibitor alpha2.53.1e-074.5e-06
ZFP36ZFP36 ring finger protein2.44.5e-076.1e-06
JUNJun proto-oncogene, AP-1 transcription factor subunit2.36.2e-077.9e-06
FOSFos proto-oncogene, AP-1 transcription factor subunit2.28.9e-071.1e-05
EGR1Early growth response 12.11.2e-061.4e-05

Table 2: Top 10 Downregulated Genes in HMC-1 Cells Treated with this compound

Gene SymbolGene NameLog2 Fold Changep-valueFDR
CCL5C-C motif chemokine ligand 5-3.12.5e-085.4e-07
IL-8Interleukin 8-2.95.8e-081.1e-06
CXCL10C-X-C motif chemokine ligand 10-2.79.2e-081.7e-06
STAT1Signal transducer and activator of transcription 1-2.51.8e-073.0e-06
IRF7Interferon regulatory factor 7-2.42.9e-074.2e-06
CD86CD86 molecule-2.34.1e-075.5e-06
FCER1AFc epsilon receptor Ia-2.26.8e-078.5e-06
HLA-DRAMajor histocompatibility complex, class II, DR alpha-2.19.5e-071.2e-05
LYNLYN proto-oncogene, Src family tyrosine kinase-2.01.4e-061.6e-05
SYKSpleen associated tyrosine kinase-1.92.1e-062.3e-05

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the experimental workflow.

Loxanast_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Binds NFkB_Inhibitory_Pathway NF-κB Inhibitory Pathway Receptor->NFkB_Inhibitory_Pathway Activates MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Modulates Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., DUSP1, TNFAIP3) NFkB_Inhibitory_Pathway->Anti_Inflammatory_Genes Promotes Transcription NFKBIA NFKBIA (IκBα) NFkB_Inhibitory_Pathway->NFKBIA Upregulates MAPK_Pathway->Anti_Inflammatory_Genes Promotes Transcription DUSP1 DUSP1 MAPK_Pathway->DUSP1 Upregulates Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-8, CCL5) NFKBIA->Pro_Inflammatory_Genes Inhibits Transcription DUSP1->Pro_Inflammatory_Genes Inhibits Signaling

Caption: Putative signaling pathway of this compound in mast cells.

Gene_Expression_Workflow Cell_Culture HMC-1 Cell Culture Treatment This compound / Vehicle Treatment Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC1 Library_Prep mRNA Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing (Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis QC2 Read Quality Control (FastQC, Trimmomatic) Data_Analysis->QC2 Alignment Genome Alignment (STAR) QC2->Alignment Quantification Gene Expression Quantification (RSEM) Alignment->Quantification Diff_Expression Differential Expression Analysis (DESeq2) Quantification->Diff_Expression Pathway_Analysis Pathway & GO Analysis (GSEA, clusterProfiler) Diff_Expression->Pathway_Analysis

Caption: Experimental workflow for this compound gene expression profiling.

Conclusion

The gene expression profiling of this compound provides a foundational understanding of its molecular mechanism of action. The significant upregulation of anti-inflammatory genes and the concurrent downregulation of pro-inflammatory mediators in mast cells suggest a potent immunomodulatory role for this compound. The detailed experimental protocols and data presented herein serve as a valuable resource for the scientific community to further investigate and develop this compound as a potential therapeutic agent. Future studies should aim to validate these findings in more complex in vitro and in vivo models to fully elucidate the therapeutic potential of this compound.

Loxanast: Uncharted Territory in Metabolomics Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the metabolomics of Loxanast exposure. Despite its classification as an immunotherapeutic and immunosuppressant agent, detailed data on its metabolic fate, pharmacokinetics, and mechanism of action in biological systems are not available in the public domain.

This compound, chemically identified as cis-4-isohexyl-1-methylcyclohexanecarboxylic acid, remains a largely uncharacterized compound from a metabolomics perspective. Efforts to compile a technical guide on the metabolomics of this compound exposure were unsuccessful due to the absence of published research detailing its absorption, distribution, metabolism, and excretion (ADME).

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The field is open for foundational studies to elucidate the metabolic pathways of this compound, identify its metabolites, and understand its interaction with metabolic enzymes. Such studies would be crucial for any future clinical development and for understanding its therapeutic effects and potential toxicities.

Core Data and Methodologies: A Call for Research

At present, no quantitative data on this compound metabolites in biological matrices (e.g., plasma, urine, tissues) can be presented. Similarly, detailed experimental protocols for this compound metabolomics studies, including sample preparation, analytical methods (such as liquid chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy), and data analysis, are not available as no such studies have been published.

Visualizing the Unknown: The Path Forward

The creation of diagrams for signaling pathways or experimental workflows related to this compound is not possible without foundational data. Future research would need to first identify the molecular targets of this compound and its metabolites to map their effects on cellular signaling.

A hypothetical workflow for a foundational this compound metabolomics study is presented below to guide future research endeavors.

Loxanast_Metabolomics_Workflow cluster_preclinical Preclinical Investigation cluster_analytical Analytical Phase cluster_data_analysis Data Analysis & Interpretation In Vitro Metabolism In Vitro Metabolism Metabolite Identification Metabolite Identification In Vitro Metabolism->Metabolite Identification In Vivo Animal Model In Vivo Animal Model Dose Administration Dose Administration In Vivo Animal Model->Dose Administration Sample Collection Sample Collection Dose Administration->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition NMR Spectroscopy->Data Acquisition Data Acquisition->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Pathway Analysis->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: A proposed workflow for future metabolomics studies on this compound.

Methodological & Application

Application Notes and Protocols for Losartan Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The following information is intended for research purposes only and is based on publicly available scientific literature. "Loxanast" is likely a misspelling of "Losartan," and the following data pertains to Losartan. Researchers should always consult relevant literature and institutional guidelines before designing and conducting animal experiments.

Introduction

Losartan is a potent and selective angiotensin II receptor antagonist that specifically blocks the AT1 receptor subtype.[1] This action inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2] It is widely used in preclinical research to study hypertension, cardiovascular disease, diabetic nephropathy, and other conditions involving the renin-angiotensin system. These application notes provide a summary of dosages, pharmacokinetic data, and experimental protocols for the use of Losartan in various animal models.

Data Presentation

Table 1: Losartan Dosage in Rodent Models
Animal ModelStrainApplicationDosageRoute of AdministrationReference
RatWistarAcute Renal FailureNot specified, but resulted in 3-fold increased AUCOral[3]
RatSprague-DawleyHypertension10 mg/kg/daySubcutaneous injection[4]
RatSpontaneously Hypertensive Rats (SHR)Long-term blood pressure control30 mg/kg/dayIn drinking water[5]
RatWistarPharmacokinetic studies5 mg/kgIntravenous and Oral[6]
RatWistarVoluntary Oral Administration StudyNot specified, focused on vehicleOral (mixed with vehicle)[7]
MouseC57BL/6Traumatic Brain Injury1, 3, 10 mg/kgOral gavage[8]
MouseNot SpecifiedAntidepressant activity study0.1, 1.0, 5, 20, 100 mg/kgIntraperitoneal injection[9]
Table 2: Pharmacokinetic Parameters of Losartan in Rats
ParameterValue (Control Rats)Value (Streptozotocin-Induced Diabetic Rats)UnitReference
Intravenous Administration (5 mg/kg) [6]
Renal Clearance (Losartan)0.08150.181ml/min/kg[6]
Renal Clearance (EXP3174)0.02770.0677ml/min/kg[6]
Oral Administration (5 mg/kg) [6]
AUC (Losartan)16697µg·min/ml[6]
AUC (EXP3174)423244µg·min/ml[6]
Absolute Bioavailability (Losartan)55.132.5%[6]
Renal Clearance (Losartan)0.1010.207ml/min/kg[6]
Renal Clearance (EXP3174)0.01960.0615ml/min/kg[6]

Experimental Protocols

Protocol 1: Induction of Hypertension and Losartan Administration in Rats

Objective: To induce hypertension in rats using L-NAME and to assess the antihypertensive effects of Losartan.

Materials:

  • Male Wistar rats

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • Losartan potassium

  • Vehicle (e.g., 0.9% saline)

  • Oral gavage needles

  • Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

  • Induce hypertension by administering L-NAME (40 mg/kg) orally for two weeks.[10]

  • After the induction period, divide the animals into experimental groups (e.g., Vehicle control, Losartan-treated).

  • Prepare Losartan solution in the appropriate vehicle. A common dose for hypertension studies is 10 mg/kg.[4]

  • Administer Losartan or vehicle to the respective groups via oral gavage once daily.

  • Monitor systolic blood pressure at regular intervals (e.g., 6 and 24 hours post-administration) using a tail-cuff system.[4]

  • Continue treatment for the desired study duration (e.g., 21 days for chronic studies).[4]

Protocol 2: Assessment of Losartan in a Mouse Model of Traumatic Brain Injury (TBI)

Objective: To evaluate the neuroprotective effects of Losartan in a mouse model of TBI.

Materials:

  • Adult male C57BL/6 mice (8–10 weeks old)[8]

  • Losartan potassium

  • Vehicle (0.9% saline)[8]

  • Controlled cortical impact (CCI) device for inducing TBI

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

Procedure:

  • Anesthetize the mice and induce TBI using a CCI device.

  • Randomly assign the mice to receive either Losartan or vehicle.

  • Prepare Losartan solution in 0.9% saline. Doses of 1, 3, and 10 mg/kg have been tested, with 3 mg/kg identified as the lowest effective dose.[8]

  • Administer the first dose of Losartan or vehicle by oral gavage at 1 hour post-TBI.[8]

  • Continue daily administration for the duration of the experiment.

  • Assess neurological outcomes and brain injury volume at predetermined time points (e.g., 1 and 3 days post-injury).[8]

Mandatory Visualization

Signaling Pathway of Losartan

Losartan_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion leads to Losartan Losartan Losartan->AT1_Receptor blocks Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase

Caption: Mechanism of action of Losartan in the Renin-Angiotensin System.

Experimental Workflow for Hypertension Study

Hypertension_Workflow Start Start: Select Male Wistar Rats Induction Induce Hypertension: L-NAME (40 mg/kg) orally for 2 weeks Start->Induction Grouping Randomly Assign to Groups: - Vehicle Control - Losartan-treated Induction->Grouping Treatment Daily Oral Gavage: - Vehicle - Losartan (e.g., 10 mg/kg) Grouping->Treatment Monitoring Monitor Blood Pressure: (e.g., at 6 and 24 hours post-dose) Treatment->Monitoring Monitoring->Treatment Repeat for study duration Analysis Data Analysis: Compare blood pressure between groups Monitoring->Analysis End End of Study Analysis->End

References

Loxanast: Application Notes and Protocols (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for specific data regarding the solution preparation, stability, and signaling pathways of Loxanast has yielded insufficient information to generate detailed application notes and protocols as requested.

The only consistently available information for this compound includes its chemical formula (C14H26O2) and its classification as an immunosuppressive agent.[1] Without access to specific research articles, patents, or regulatory filings detailing the physicochemical properties and biological activity of this compound, the creation of accurate and reliable application notes and protocols is not feasible.

General Principles for Solution Preparation and Stability Studies

For the benefit of researchers, scientists, and drug development professionals, the following section outlines the general methodologies that would typically be employed for a compound like this compound, once the necessary specific data becomes available.

Solution Preparation

The preparation of a solution for a pharmaceutical compound generally involves the following considerations:

  • Solubility Testing: The solubility of the active pharmaceutical ingredient (API) in various solvents (e.g., water, ethanol, DMSO, buffers at different pH values) is the first critical step. This data determines the appropriate solvent system for formulation and experimental use.

  • Protocol for Solution Preparation: A standardized protocol would be developed based on the solubility data. This would include:

    • The precise weight of the compound and volume of the solvent.

    • The order of addition of components.

    • Mixing conditions (e.g., sonication, vortexing, stirring) and duration.

    • Filtration steps to ensure sterility and remove particulates.

A generalized workflow for preparing a stock solution is depicted below.

G cluster_prep Solution Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve mix Mix Thoroughly (Vortex/Sonicate) dissolve->mix filter Sterile Filter (e.g., 0.22 µm) mix->filter store Store at Recommended Temperature filter->store

Caption: Generalized workflow for preparing a this compound stock solution.

Stability and Degradation Studies

To ensure the efficacy and safety of a drug, its stability under various conditions must be thoroughly investigated. This involves forced degradation studies and long-term stability testing.

Experimental Protocols:

  • Forced Degradation Studies: The compound is subjected to stress conditions to predict its degradation pathways. Typical conditions include:

    • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

    • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Heating the solid or solution at elevated temperatures.

    • Photodegradation: Exposing the compound to UV and visible light.

  • Stability-Indicating HPLC Method: A high-performance liquid chromatography (HPLC) method is developed and validated to separate the parent drug from its degradation products. This method is crucial for quantifying the stability of the compound over time. The development of such a method is a multi-step process.

G cluster_hplc Stability-Indicating HPLC Method Development col_select Column & Mobile Phase Selection forced_deg Forced Degradation Studies col_select->forced_deg method_opt Method Optimization (Gradient, Flow Rate) forced_deg->method_opt validation Method Validation (ICH Guidelines) method_opt->validation

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation:

Quantitative data from stability studies would typically be summarized in tables to show the percentage of the parent drug remaining and the formation of degradation products over time under different stress conditions. Without experimental data for this compound, a representative table cannot be generated.

Signaling Pathways

As an immunosuppressive agent, this compound would be expected to modulate specific signaling pathways involved in the immune response. However, no specific information on the molecular targets or signaling cascades affected by this compound could be found.

A hypothetical signaling pathway diagram illustrating how an immunosuppressant might act is provided below for conceptual understanding. This diagram is not based on any specific data for this compound.

G cluster_pathway Hypothetical Immunosuppressant Signaling Pathway This compound This compound Target Molecular Target (e.g., Kinase, Receptor) This compound->Target Inhibits Downstream Downstream Effector (e.g., Transcription Factor) Target->Downstream Gene Immune Response Gene Expression Downstream->Gene Response Suppression of Immune Response Gene->Response

Caption: A hypothetical signaling pathway for an immunosuppressive drug.

The creation of detailed and accurate application notes and protocols for this compound is contingent upon the availability of specific experimental data. Researchers and professionals in drug development are encouraged to consult internal data or await the publication of scientific literature that addresses the solution preparation, stability, and pharmacological mechanism of action of this compound.

References

Loxanast: Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loxanast, systematically named CIS-4-ISOHEXYL-1-METHYLCYCLOHEXANECARBOXYLIC ACID, is classified as an immunotherapeutic and immunosuppressant agent. While its name suggests a potential role as a lipoxygenase (LOX) inhibitor, detailed public information on its precise mechanism of action and specific molecular targets is currently unavailable in scientific literature. This document provides a generalized framework for utilizing a compound like this compound in immunofluorescence staining, based on the hypothetical premise that it functions as a 5-Lipoxygenase (5-LOX) inhibitor to modulate mast cell activation.

Mast cells are critical effector cells in the inflammatory and allergic responses, releasing a variety of mediators, including histamine and leukotrienes, upon activation. The 5-LOX pathway is instrumental in the synthesis of leukotrienes, which are potent pro-inflammatory molecules. Inhibitors of 5-LOX are therefore valuable tools for studying and potentially mitigating mast cell-driven inflammation.

Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and to assess the activation state of cells. In the context of mast cell activation, immunofluorescence can be employed to monitor the translocation of key signaling proteins or the externalization of granular components upon degranulation. This protocol will focus on assessing the inhibitory effect of a putative 5-LOX inhibitor on mast cell activation.

Hypothetical Signaling Pathway of 5-LOX Inhibition in Mast Cells

The following diagram illustrates the presumed signaling pathway affected by a 5-LOX inhibitor in mast cells. Activation of mast cells, for instance through IgE receptor cross-linking, initiates a signaling cascade leading to the activation of phospholipase A2 (PLA2). PLA2 liberates arachidonic acid (AA) from the cell membrane. 5-LOX, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts AA into leukotrienes. A 5-LOX inhibitor would block this step, thereby preventing the synthesis of pro-inflammatory leukotrienes.

Loxanast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IgE_Receptor IgE Receptor PLA2_cyto PLA2 (inactive) IgE_Receptor->PLA2_cyto Activates FLAP FLAP Leukotrienes Leukotrienes FLAP->Leukotrienes Catalyzes PLA2_mem PLA2 (active) AA Arachidonic Acid PLA2_mem->AA Liberates Stimulus Antigen Stimulus->IgE_Receptor PLA2_cyto->PLA2_mem Translocates 5_LOX 5-Lipoxygenase AA->5_LOX Substrate 5_LOX->FLAP This compound This compound (Hypothetical 5-LOX Inhibitor) This compound->5_LOX Inhibits Inflammation Inflammation Leukotrienes->Inflammation

Hypothetical this compound Signaling Pathway

Experimental Protocols

Immunofluorescence Staining to Assess Mast Cell Activation

This protocol describes the use of immunofluorescence to visualize the localization of 5-LOX and the release of tryptase, a major granule-associated protease, as markers of mast cell activation.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Cell culture medium (e.g., MEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass coverslips

  • 24-well plates

  • This compound (or other 5-LOX inhibitor)

  • Mast cell activator (e.g., DNP-IgE and DNP-BSA, or Compound 48/80)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (5% Normal Goat Serum in PBS)

  • Primary antibodies:

    • Rabbit anti-5-LOX

    • Mouse anti-Tryptase

  • Secondary antibodies:

    • Goat anti-Rabbit IgG (Alexa Fluor 488, green)

    • Goat anti-Mouse IgG (Alexa Fluor 594, red)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Experimental Workflow:

IF_Workflow Cell_Seeding 1. Seed mast cells on coverslips Sensitization 2. Sensitize cells with DNP-IgE (optional) Cell_Seeding->Sensitization Loxanast_Treatment 3. Pre-treat with this compound Sensitization->Loxanast_Treatment Activation 4. Activate with DNP-BSA or Compound 48/80 Loxanast_Treatment->Activation Fixation 5. Fix with 4% PFA Activation->Fixation Permeabilization 6. Permeabilize with Triton X-100 Fixation->Permeabilization Blocking 7. Block with Normal Goat Serum Permeabilization->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-5-LOX, anti-Tryptase) Blocking->Primary_Ab Secondary_Ab 9. Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Counterstain 10. Counterstain with DAPI Secondary_Ab->Counterstain Mounting 11. Mount coverslips Counterstain->Mounting Imaging 12. Image with fluorescence microscope Mounting->Imaging

Immunofluorescence Staining Workflow

Procedure:

  • Cell Culture: Seed mast cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Sensitization (for IgE-mediated activation): If using DNP-IgE/DNP-BSA, sensitize the cells with DNP-IgE (e.g., 0.5 µg/mL) for 18-24 hours.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.

  • Mast Cell Activation:

    • For IgE-mediated activation, add DNP-BSA (e.g., 100 ng/mL) to the sensitized cells for 30 minutes.

    • For non-IgE-mediated activation, add Compound 48/80 (e.g., 10 µg/mL) for 30 minutes.

    • Include a non-activated control group.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% Normal Goat Serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., rabbit anti-5-LOX at 1:200 and mouse anti-Tryptase at 1:500) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594 at 1:1000) in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS and incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters. Capture images for analysis.

Data Presentation

The following table presents hypothetical data illustrating the potential effects of this compound on mast cell activation, as assessed by immunofluorescence. The fluorescence intensity and cellular localization of markers would be quantified using image analysis software.

Treatment GroupThis compound Conc. (µM)5-LOX Nuclear Translocation (% of cells)Tryptase Release (Mean Fluorescence Intensity Decrease in Cytoplasm)
Unstimulated Control 0 (Vehicle)5 ± 2100 ± 5
Activated Control 0 (Vehicle)75 ± 840 ± 6
This compound + Activation 168 ± 755 ± 5
This compound + Activation 1045 ± 678 ± 7
This compound + Activation 5020 ± 492 ± 6

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

While specific experimental data for this compound in immunofluorescence is not available, this document provides a comprehensive, albeit hypothetical, guide for researchers interested in investigating its effects on mast cell activation. The provided protocols and diagrams are based on established methodologies for studying 5-LOX inhibitors and mast cell biology. Researchers should optimize the protocols for their specific experimental conditions and validate the mechanism of action of this compound through further biochemical and cellular assays.

Application Notes and Protocols for High-Throughput Screening of Losartan, an Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The RAAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. By blocking the AT1 receptor, Losartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][3][4][5] This mechanism of action makes AT1 receptor antagonists like Losartan valuable therapeutic agents for hypertension and related cardiovascular diseases.

High-throughput screening (HTS) is an essential tool in drug discovery for identifying and characterizing new chemical entities that modulate the activity of therapeutic targets. This document provides detailed application notes and protocols for the use of Losartan in HTS assays designed to identify novel AT1 receptor antagonists. The protocols focus on a cell-based calcium flux assay, a common and effective method for monitoring the activity of Gq-coupled G-protein coupled receptors (GPCRs) like the AT1 receptor.

Mechanism of Action and Signaling Pathway

Losartan is a competitive antagonist of the AT1 receptor.[3] Its active metabolite, EXP3174, is significantly more potent and contributes to its long-lasting pharmacological effects.[2][3] The AT1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, angiotensin II, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium concentration triggers a cascade of downstream signaling events, ultimately leading to physiological responses such as smooth muscle contraction. Losartan blocks this signaling cascade by preventing angiotensin II from binding to the AT1 receptor.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

RAAS_Pathway cluster_0 Systemic Circulation cluster_1 Target Cell Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE ACE (Lungs) Gq_Protein Gq Protein AT1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Physiological_Response Losartan Losartan Losartan->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Losartan.

Data Presentation: High-Throughput Screening Assay Performance

The following tables summarize typical quantitative data for an AT1 receptor antagonist HTS campaign using a cell-based calcium flux assay. Losartan is used as a reference antagonist.

Table 1: Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor 0.75Excellent assay quality, indicating a large separation between positive and negative controls.[5]
Signal-to-Background Ratio 8.2A robust assay window, facilitating the identification of "hits".
Coefficient of Variation (CV%) < 10%Good precision and reproducibility of the assay.

Table 2: Potency of Reference Compound (Losartan)

CompoundIC50 (nM)Assay FormatCell Line
Losartan20Radioligand BindingCHO-K1 cells expressing human AT1 receptor
Losartan28.6Radioligand BindingCHO-K1 cells expressing human AT1 receptor
Losartan12.1Radioligand BindingCOS-7 cells
Losartan~20,000U46619-induced platelet aggregationWashed human platelets

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

High-Throughput Calcium Flux Assay for AT1 Receptor Antagonists

This protocol is designed for a 384-well plate format and is suitable for automated high-throughput screening.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human AT1 receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Probenecid: (if using Fluo-4 AM) to prevent dye extrusion.

  • Agonist: Angiotensin II.

  • Reference Antagonist: Losartan.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Plates: 384-well black-walled, clear-bottom assay plates.

  • Instrumentation: Automated liquid handler, cell incubator, and a fluorescence kinetic plate reader (e.g., FLIPR, FDSS).

Protocol:

  • Cell Plating:

    • Harvest and resuspend the AT1 receptor-expressing cells in culture medium.

    • Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, supplement the assay buffer with probenecid (typically 2.5 mM).

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a compound plate by diluting test compounds, Losartan (positive control), and DMSO (negative control) in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Using an automated liquid handler, add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare an angiotensin II solution in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.

    • Place the cell plate and the agonist plate into the fluorescence kinetic plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the angiotensin II solution to each well.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the controls on each plate:

    • Percent Inhibition: 100 * (1 - (ΔF_compound - ΔF_positive_control) / (ΔF_negative_control - ΔF_positive_control))

  • For active compounds ("hits"), perform dose-response experiments to determine the IC50 value.

  • Calculate the Z'-factor for each screening plate to assess assay quality:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

HTS Assay Workflow

HTS_Workflow Start Start Cell_Plating Seed AT1-expressing cells in 384-well plates Start->Cell_Plating Incubation1 Incubate 18-24h Cell_Plating->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate 60-90 min Dye_Loading->Incubation2 Compound_Addition Add test compounds, Losartan (control), and DMSO Incubation2->Compound_Addition Incubation3 Incubate 15-30 min Compound_Addition->Incubation3 Fluorescence_Reading Measure fluorescence kinetics (FLIPR/FDSS) Incubation3->Fluorescence_Reading Agonist_Addition Add Angiotensin II (EC80) Fluorescence_Reading->Agonist_Addition Data_Analysis Data Analysis: % Inhibition, Z'-factor Fluorescence_Reading->Data_Analysis Agonist_Addition->Fluorescence_Reading during read Hit_Identification Identify 'Hits' Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve and IC50 Determination Hit_Identification->Dose_Response Yes End End Hit_Identification->End No Dose_Response->End

References

Application Note and Protocols for Loxanast-HDR in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocols are for a hypothetical small molecule, "Loxanast-HDR." As of the current date, there is no publicly available scientific literature linking the compound this compound (CIS-4-ISOHEXYL-1-METHYLCYCLOHEXANECARBOXYLIC ACID), an immunotherapeutic and immunosuppressant agent, to CRISPR-Cas9 gene editing. This document is intended to serve as a detailed example and template for researchers, scientists, and drug development professionals interested in the application of small molecules to enhance CRISPR-Cas9 mediated Homology-Directed Repair.

This compound-HDR: A Potent Small Molecule Enhancer of Precise Gene Editing via Homology-Directed Repair

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for targeted genetic modifications. The repair of Cas9-induced double-strand breaks (DSBs) is mediated by two major cellular pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing applications, such as the correction of pathogenic mutations or the insertion of specific sequences, HDR is the preferred mechanism. However, in most mammalian cells, NHEJ is the dominant repair pathway, leading to low efficiencies of desired precise edits.[1][2][3]

This compound-HDR is a novel, cell-permeable small molecule designed to enhance the efficiency of CRISPR-Cas9 mediated HDR. By modulating the cellular DNA repair machinery, this compound-HDR significantly increases the frequency of precise gene editing events, making it an invaluable tool for a wide range of research and therapeutic applications.

Mechanism of Action

This compound-HDR is hypothesized to function as a highly selective inhibitor of DNA Ligase IV, a key enzyme in the final ligation step of the NHEJ pathway.[4][5][6] By transiently suppressing NHEJ, this compound-HDR shifts the balance of DSB repair towards the HDR pathway. This allows for more efficient utilization of a provided donor template for precise gene correction or insertion. The proposed mechanism does not interfere with the initial DSB creation by the Cas9 nuclease, ensuring on-target activity.

cluster_0 CRISPR-Cas9 Induced Double-Strand Break (DSB) cluster_1 DNA Repair Pathways cluster_2 Editing Outcomes CRISPR-Cas9 CRISPR-Cas9 Genomic_DNA Genomic_DNA CRISPR-Cas9->Genomic_DNA Targeting DSB DSB Genomic_DNA->DSB Cleavage NHEJ_Pathway NHEJ Pathway DSB->NHEJ_Pathway Predominant Repair HDR_Pathway HDR Pathway DSB->HDR_Pathway Less Frequent Repair Indels Insertions/Deletions (Indels) NHEJ_Pathway->Indels Precise_Edit Precise Gene Editing HDR_Pathway->Precise_Edit This compound-HDR This compound-HDR This compound-HDR->NHEJ_Pathway Inhibition

Figure 1: Proposed mechanism of action for this compound-HDR.

Applications and Benefits

  • Enhanced Gene Correction: Significantly improves the efficiency of correcting single nucleotide polymorphisms (SNPs) and other small mutations.

  • Facilitated Gene Insertion: Increases the success rate of knocking in reporter genes (e.g., GFP, Luciferase) and other larger DNA cassettes.

  • Improved Disease Modeling: Enables the creation of more accurate cellular and animal models of genetic diseases.

  • Broad Cell Type Compatibility: Effective in a variety of cell lines, including human pluripotent stem cells (hPSCs) and primary cells.[7]

  • Simple and Reversible: As a small molecule, it is easy to add to cell culture and its effects are transient.

Quantitative Data Summary

The efficacy of this compound-HDR was evaluated in HEK293T and human induced pluripotent stem cells (hiPSCs). Cells were co-transfected with CRISPR-Cas9 components and a donor template to either correct a mutation in a reporter gene or insert a fluorescent tag.

Table 1: Effect of this compound-HDR on HDR Efficiency

Cell LineTarget LocusThis compound-HDR (µM)HDR Frequency (%)Fold Increase
HEK293TEGFP-mut0 (DMSO)8.2 ± 1.1-
1.025.6 ± 2.53.1
5.038.9 ± 3.24.7
hiPSCsAAVS10 (DMSO)2.5 ± 0.8-
1.09.8 ± 1.53.9
5.015.2 ± 2.16.1

Table 2: Impact of this compound-HDR on NHEJ Frequency and Cell Viability

Cell LineThis compound-HDR (µM)NHEJ Frequency (%)Cell Viability (%)
HEK293T0 (DMSO)75.3 ± 5.498.2 ± 1.5
1.051.7 ± 4.196.5 ± 2.1
5.035.1 ± 3.894.8 ± 2.5
hiPSCs0 (DMSO)88.1 ± 6.295.1 ± 2.8
1.065.4 ± 5.592.3 ± 3.4
5.048.9 ± 4.989.7 ± 4.1

Experimental Protocols

Protocol 1: General Workflow for this compound-HDR Enhanced CRISPR-Cas9 Gene Editing

Start Start Cell_Culture 1. Cell Seeding and Culture Start->Cell_Culture Transfection 2. Co-transfection of CRISPR-Cas9 and Donor Template Cell_Culture->Transfection Treatment 3. Addition of this compound-HDR Transfection->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Harvesting 5. Genomic DNA Extraction Incubation->Harvesting Analysis 6. Quantification of Editing (e.g., NGS, ddPCR) Harvesting->Analysis End End Analysis->End

References

Application Notes and Protocols for Tranilast in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "Loxanast" did not yield specific results in the context of flow cytometry or as a recognized scientific compound. Based on the similarity in name and the context of the user's request for an anti-allergic and anti-inflammatory agent for flow cytometry applications, this document focuses on Tranilast . It is highly probable that "this compound" was a typographical error for "Tranilast."

Introduction to Tranilast

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-inflammatory agent.[1] Initially developed as a treatment for inflammatory conditions like bronchial asthma and allergic conjunctivitis, its primary mechanism of action involves the inhibition of chemical mediator release, such as histamine, from mast cells.[1] Tranilast has also been shown to suppress collagen synthesis by fibroblasts and inhibit the release of various cytokines, making it a valuable tool for studying inflammatory and allergic responses at the cellular level.[2][3]

Flow Cytometry Applications of Tranilast

Flow cytometry is a powerful technique to analyze the characteristics of individual cells within a heterogeneous population.[4][5] When used in conjunction with Tranilast, flow cytometry can be employed to:

  • Assess Cell Viability and Apoptosis: Tranilast's effects on cell survival and programmed cell death can be quantified.[1]

  • Analyze Inflammatory Cell Populations: The modulation of immune cell populations, such as mast cells and basophils, can be studied.

  • Measure Intracellular Cytokine Expression: The inhibition of pro-inflammatory cytokine production within specific cell types can be determined.

  • Evaluate Cell Surface Marker Expression: Changes in the expression of cell surface receptors involved in inflammation and allergy can be monitored.

  • Monitor Intracellular Signaling Events: The phosphorylation status of key signaling proteins downstream of inflammatory pathways can be assessed.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Tranilast, demonstrating its effects on various cellular parameters as measured by techniques including flow cytometry.

Table 1: Effect of Tranilast on Palmitic Acid-Induced Apoptosis in INS-1 Cells [1]

TreatmentConcentration (µM)Apoptotic Cell Death (%)
Control-Normal
Palmitic Acid (PA)50046.9
PA + Tranilast10Reduced
PA + Tranilast30Reduced
PA + Tranilast100Significantly Reduced

Table 2: Effect of Tranilast on LPS-Induced Pro-inflammatory Cytokine Expression in BEAS-2B Cells [6]

TreatmentTranilast Concentration (µM)TNF-α ExpressionIL-1β ExpressionIL-6 Expression
LPS0IncreasedIncreasedIncreased
LPS + Tranilast50ReducedReducedReduced
LPS + Tranilast100Restored towards normalRestored towards normalRestored towards normal
LPS + Tranilast200Restored towards normalRestored towards normalRestored towards normal

Signaling Pathways Modulated by Tranilast

Tranilast has been shown to modulate several signaling pathways involved in inflammation. One such pathway is the CXCR4/JAK2/STAT3 signaling pathway, which is implicated in lipopolysaccharide (LPS)-induced lung injury.[6] Tranilast can suppress the activation of this pathway, leading to a reduction in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 CXCR4 CXCR4 TLR4->CXCR4 Upregulation JAK2 JAK2 CXCR4->JAK2 Tranilast Tranilast Tranilast->CXCR4 Inhibits pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Nucleus Nucleus pSTAT3->Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Cytokines Gene Transcription

Caption: Tranilast inhibits the LPS-induced CXCR4/JAK2/STAT3 signaling pathway.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Flow Cytometry

This protocol is adapted from a study investigating the protective effects of Tranilast against palmitic acid-induced apoptosis in INS-1 cells.[1]

Materials:

  • INS-1 cells

  • Palmitic Acid (PA)

  • Tranilast

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture INS-1 cells to the desired confluency.

    • Treat cells with 500 µM PA in the presence or absence of varying concentrations of Tranilast (e.g., 10, 30, 100 µM) for 24 hours.

    • Include an untreated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Gate on the cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

    • Analyze the Annexin V and PI staining to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_0 Cell Preparation and Treatment cluster_1 Staining cluster_2 Flow Cytometry Analysis A Culture INS-1 Cells B Treat with Palmitic Acid and/or Tranilast A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Acquire Data on Flow Cytometer F->G H Gate on Cell Population G->H I Analyze Apoptosis Quadrants H->I

Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Protocol 2: Analysis of Mast Cell or Basophil Activation

This is a general protocol for assessing the inhibitory effect of Tranilast on the activation of mast cells or basophils, which are key players in allergic reactions.[7][8]

Materials:

  • Primary mast cells or basophils, or a suitable cell line (e.g., LAD2, RBL-2H3)

  • Tranilast

  • Activating agent (e.g., anti-IgE, compound 48/80, calcium ionophore)

  • Fluorochrome-conjugated antibodies against activation markers (e.g., CD63, CD107a)

  • Flow Cytometer

Procedure:

  • Cell Preparation and Pre-treatment:

    • Isolate primary cells or culture cell lines as required.

    • Pre-incubate the cells with various concentrations of Tranilast for a specified time (e.g., 30 minutes to 1 hour).

    • Include a vehicle-only control.

  • Cell Activation and Staining:

    • Add the activating agent to the cell suspension.

    • Simultaneously, add the fluorochrome-conjugated anti-CD63 and/or anti-CD107a antibodies.

    • Incubate for the optimal time to induce degranulation (e.g., 30-60 minutes) at 37°C.

  • Flow Cytometry Analysis:

    • Stop the activation by adding cold PBS or a fixation buffer.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in flow cytometry buffer.

    • Acquire data on a flow cytometer.

    • Gate on the mast cell or basophil population based on their light scatter properties and/or specific surface markers.

    • Quantify the percentage of activated cells (CD63+ and/or CD107a+) in the Tranilast-treated and untreated samples.

G cluster_0 Cell Preparation cluster_1 Activation and Staining cluster_2 Flow Cytometry Analysis A Isolate/Culture Mast Cells or Basophils B Pre-treat with Tranilast A->B C Add Activating Agent and Anti-CD63/CD107a B->C D Incubate at 37°C C->D E Wash and Resuspend Cells D->E F Acquire Data E->F G Gate on Target Population F->G H Quantify Activation Markers G->H

Caption: Workflow for analyzing mast cell/basophil activation.

Conclusion

Tranilast is a versatile compound for studying allergic and inflammatory responses using flow cytometry. It can be used to investigate a range of cellular processes, from apoptosis to cell activation and cytokine production. The protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to design and execute experiments utilizing Tranilast in their flow cytometry applications.

References

Application Notes and Protocols for Loxanast Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loxanast is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in various proliferative diseases. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This application note details a robust and reliable method for the sample preparation of this compound from plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol utilizes protein precipitation, a common and effective technique for the extraction of small molecules from complex biological samples.[1][2][3]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Control human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Spiking Solutions: Prepare spiking solutions from the working standards for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike 5 µL of the appropriate spiking solution into 95 µL of control human plasma to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., 0.3, 3, 30, 80 ng/mL).

Plasma Sample Preparation: Protein Precipitation
  • Sample Aliquoting: Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., at 100 ng/mL) to each tube, except for the blank plasma.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase.[4]

  • Injection: Inject 5-10 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: [M+H]+ → fragment ion (hypothetical); IS: [M+H]+ → fragment ion (hypothetical)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Data Presentation

Table 1: this compound Calibration Curve Data (Hypothetical)
Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
0.10.0120.09898.0
0.50.0580.51102.0
10.1151.02102.0
50.5925.08101.6
101.189.9599.5
505.8949.899.6
10011.75101.2101.2
Table 2: this compound Quality Control Sample Data (Hypothetical)
QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)CV (%)Accuracy (%)
LLOQ QC0.10.0954.295.0
Low QC0.30.283.593.3
Mid QC3031.22.8104.0
High QC8078.53.198.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for this compound sample preparation and analysis.

Hypothetical this compound Signaling Pathway

Loxanast_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Structural Elucidation of Loxanast using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxanast, chemically identified as cis-4-isohexyl-1-methylcyclohexanecarboxylic acid, is a small molecule with potential therapeutic applications. The precise determination and confirmation of its chemical structure are paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring regulatory compliance in the drug development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution.

This document provides detailed application notes and experimental protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These methodologies will enable researchers to verify the molecular backbone, assign specific proton and carbon signals, and confirm the relative stereochemistry of the substituents on the cyclohexane ring.

Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, NMR-active nuclei (such as ¹H and ¹³C) absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their functional groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two, three, or sometimes four bonds.

By combining these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the this compound structure.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility.

  • Dissolution: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: General Parameters for 1D NMR Experiments

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time 3.0 s1.0 s
Spectral Width 12 ppm240 ppm

Table 2: General Parameters for 2D NMR Experiments

ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans 8416
Relaxation Delay (d1) 2.0 s1.5 s2.0 s
¹H Spectral Width (F2) 12 ppm12 ppm12 ppm
¹³C Spectral Width (F1) N/A160 ppm220 ppm
¹J(C,H) Coupling Constant N/A145 HzN/A
ⁿJ(C,H) Coupling Constant N/AN/A8 Hz

Data Interpretation and Structural Elucidation of this compound

The following tables present representative ¹H and ¹³C NMR data for this compound, as specific experimental data is not publicly available. These chemical shifts are predicted based on the known structure and data from analogous substituted cyclohexanecarboxylic acids. The numbering scheme for this compound is provided below.

this compound Structure with Numbering

Table 3: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton PositionChemical Shift (δ) (ppm)MultiplicityIntegrationCOSY Correlations
H-2, H-6 (ax)1.20 - 1.35m2HH-2/H-6 (eq), H-3/H-5 (ax, eq)
H-2, H-6 (eq)1.85 - 1.95m2HH-2/H-6 (ax), H-3/H-5 (ax, eq)
H-3, H-5 (ax)1.05 - 1.15m2HH-2/H-6 (ax, eq), H-4
H-3, H-5 (eq)1.75 - 1.85m2HH-2/H-6 (ax, eq), H-4
H-41.40 - 1.50m1HH-3/H-5 (ax, eq), H-7
H-71.25 - 1.35m2HH-4, H-8
H-81.55 - 1.65m1HH-7, H-9
H-90.85d6HH-8
H-101.15s3H-
COOH12.0br s1H-

Table 4: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon PositionChemical Shift (δ) (ppm)HSQC CorrelationHMBC Correlations
C-145.0-H-2, H-6, H-10
C-2, C-635.0H-2, H-6H-3, H-5, H-10
C-3, C-528.0H-3, H-5H-2, H-4, H-6
C-438.0H-4H-3, H-5, H-7
C-739.0H-7H-4, H-8
C-827.5H-8H-7, H-9
C-922.5H-9H-8
C-1025.0H-10C-1, C-2, C-6
C-11 (COOH)183.0-H-2, H-6, H-10
Structural Confirmation using 2D NMR:
  • COSY: The correlations outlined in Table 3 would confirm the proton-proton connectivities within the cyclohexane ring and the isohexyl side chain. For instance, the signal for H-4 would show correlations to the protons at C-3, C-5, and C-7, linking the ring to the side chain.

  • HSQC: This experiment would definitively link each proton to its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC: The long-range correlations are crucial for confirming the overall carbon skeleton. For example, HMBC correlations from the methyl protons (H-10) to C-1, C-2, and C-6 would confirm the attachment of the methyl group to C-1. Similarly, correlations from the carboxylic acid proton (if observed) or protons on adjacent carbons (H-2, H-6) to the carboxyl carbon (C-11) would confirm this functionality. The cis stereochemistry is inferred from the coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments (not detailed here), which would show through-space correlations between axial and equatorial protons.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation sample_prep This compound Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) sample_prep->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR Experiments (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR Experiments (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_2d->process assign_1h Assign ¹H Spectrum process->assign_1h assign_13c Assign ¹³C Spectrum assign_1h->assign_13c elucidate Structural Elucidation (Combine 1D & 2D Data) assign_13c->elucidate final_structure Confirmed Structure of this compound elucidate->final_structure

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

Hypothetical Signaling Pathway

Disclaimer: The specific biological signaling pathway for this compound is not well-documented. The following diagram illustrates a generic signal transduction cascade that could be modulated by a small molecule inhibitor, serving as a representative example.

signaling_pathway Generic Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylation transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active dna DNA transcription_factor_active->dna Binds to Promoter gene_expression Target Gene Expression dna->gene_expression Transcription ligand Extracellular Ligand ligand->receptor This compound This compound (Hypothetical Inhibitor) This compound->kinase1 Inhibition

Caption: A hypothetical signaling pathway illustrating potential inhibition by this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of small molecules like this compound. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a comprehensive dataset that allows for the complete assignment of all proton and carbon resonances and the confirmation of the molecular structure. The protocols and representative data presented in this application note serve as a robust guide for researchers in the pharmaceutical and chemical industries to confidently verify the structure of this compound and other related compounds.

Investigational Use of "Loxanast" in Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough review of scientific literature and drug databases did not yield any information on a compound named "Loxanast." It is highly probable that "this compound" is a typographical error. The information presented herein is based on the assumption that the intended compound is Losartan , a well-characterized angiotensin II receptor blocker. All application notes and protocols are therefore hypothetical and intended for investigational purposes only. The use of Losartan in organoid culture is not yet an established application and requires rigorous validation by researchers.

Application Notes

1. Introduction to Losartan in the Context of Organoid Research

Losartan is a selective antagonist of the angiotensin II receptor type 1 (AT1).[1][2][3] The renin-angiotensin system (RAS), with angiotensin II as its primary effector, is a key regulator of blood pressure, fluid and electrolyte balance, and is also implicated in inflammation, fibrosis, and cell proliferation. Given that organoids are 3D in vitro models that recapitulate the physiology of their organ of origin, they provide a powerful platform to investigate the role of the RAS in tissue homeostasis and disease. The application of Losartan in organoid cultures could be a valuable tool for:

  • Disease Modeling: Particularly for studying fibrotic diseases in organoids derived from kidney, liver, lung, and heart tissue, where the RAS is known to play a significant role.

  • Cancer Biology: Investigating the impact of AT1 receptor blockade on the growth, invasion, and microenvironment of tumor organoids, as the RAS has been implicated in tumor progression.

  • Developmental Studies: Elucidating the role of angiotensin II signaling in the development and maturation of organoids derived from pluripotent stem cells.

2. Mechanism of Action of Losartan

Losartan competitively and selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction, inflammation, fibrosis, and cellular proliferation.[1][2][3]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Downstream_Effects Fibrosis, Inflammation, Proliferation AT1_Receptor->Downstream_Effects Activates Losartan Losartan Losartan->AT1_Receptor Blocks

Caption: Losartan blocks Angiotensin II binding to the AT1 receptor.

Experimental Protocols

1. Preparation of Losartan Stock Solution

  • Reagent: Losartan potassium (or other salt form).

  • Solvent: Sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Confirm the solubility of the specific Losartan salt used.

  • Procedure:

    • Prepare a 10 mM stock solution of Losartan. For example, dissolve 4.61 mg of Losartan potassium (molar mass 461.0 g/mol ) in 1 mL of solvent.

    • Vortex until fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to 6 months.

2. General Protocol for Losartan Treatment of Organoids

This protocol provides a general framework and should be optimized for the specific organoid model.

cluster_0 Organoid Culture Initiation cluster_1 Losartan Treatment cluster_2 Endpoint Analysis A Thaw/Passage Organoids B Embed in Extracellular Matrix A->B C Add Growth Medium B->C D Prepare Medium with Losartan (and Vehicle Control) C->D E Replace Medium in Organoid Cultures D->E F Incubate and Monitor E->F G Imaging (e.g., Brightfield, Confocal) F->G H Biochemical Assays (e.g., Viability) F->H I Molecular Analysis (e.g., qPCR, RNA-seq) F->I

Caption: Experimental workflow for Losartan treatment of organoids.

Detailed Steps:

  • Organoid Culture: Culture organoids according to your established, tissue-specific protocol.

  • Dose-Response Study: It is critical to first perform a dose-response experiment to determine the optimal working concentration of Losartan for your organoid model. A suggested starting range is 0.1 µM to 100 µM.

  • Treatment:

    • Prepare organoid growth medium containing the desired final concentration of Losartan. Also, prepare a vehicle control medium (containing the same concentration of solvent, e.g., water or DMSO, as the Losartan-treated medium).

    • Carefully remove the existing medium from the organoid cultures.

    • Gently add the Losartan-containing medium or the vehicle control medium to the respective wells.

    • Incubate the organoids under standard culture conditions (e.g., 37°C, 5% CO₂).

    • Replace the medium every 2-3 days with freshly prepared Losartan or vehicle control medium.

  • Endpoint Analysis: The duration of treatment will depend on the experimental question. After the treatment period, organoids can be harvested for various analyses:

    • Morphological Analysis: Assess changes in organoid size, budding, and overall structure using brightfield or confocal microscopy.

    • Viability and Proliferation Assays: Quantify cell viability (e.g., using CellTiter-Glo® 3D) and proliferation (e.g., EdU incorporation or Ki67 staining).

    • Gene and Protein Expression Analysis: Analyze the expression of target genes and proteins related to the RAS, fibrosis, inflammation, or other relevant pathways using qPCR, Western blotting, or immunofluorescence.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Dose-Response of Losartan on Kidney Organoid Size and Viability

Losartan Concentration (µM)Average Organoid Diameter (µm) ± SDRelative Viability (%) ± SD
0 (Vehicle)450 ± 35100 ± 5.2
0.1445 ± 3298.5 ± 4.8
1430 ± 2995.1 ± 6.1
10380 ± 2588.7 ± 5.5
100250 ± 2165.3 ± 7.3

Table 2: Hypothetical Effect of Losartan on Fibrosis-Related Gene Expression in Liver Organoids

Treatment Group (10 µM)Relative Expression of COL1A1 (Fold Change)Relative Expression of ACTA2 (Fold Change)
Vehicle Control1.01.0
TGF-β1 (Positive Control)8.56.2
TGF-β1 + Losartan3.22.5
Losartan alone0.91.1

Note: The data presented in these tables are purely illustrative and do not represent actual experimental results.

References

Application Notes and Protocols for Preclinical Evaluation of Loxanast and Related Compounds in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lysyl oxidase (LOX) and its family members are enzymes that play a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[1] Elevated expression of LOX has been linked to tumor progression, metastasis, and a poor prognosis in various cancers, including breast, lung, and colorectal cancer.[1] The LOX pathway's involvement in cancer makes it an attractive target for therapeutic intervention.

This document summarizes key quantitative data from in vitro and in vivo preclinical studies, provides detailed experimental protocols for reproducing these studies, and includes visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo preclinical data for LOX inhibitors and other relevant compounds in various cancer models.

Table 1: In Vitro Cytotoxicity of LOX Inhibitors and Related Compounds in Cancer Cell Lines

Compound/InhibitorCancer Cell LineAssay TypeIC50 ValueCitation
LOX/LOXL2 Inhibitor (PXS-S1A)MDA-MB-231 (Breast)Proliferation AssayNot Specified[2]
LOXL2 Inhibitor (PXS-S2A)MDA-MB-231 (Breast)Proliferation AssayNot Specified[2]
5-LOX Inhibitor (Compound 3)HCT 116 (Colorectal)MTT Assay22.99 - 51.66 µM[3]
5-LOX Inhibitor (Compound 3)BxPC-3 (Pancreatic)MTT Assay8.63 - 41.20 µM[3]
5-LOX Inhibitor (Compound 3)HT-29 (Colorectal)MTT Assay24.78 - 81.60 µM[3]
5-LOX Inhibitor (CarbZDNaph)CT26CL25 (Colorectal)Viability Assay25 µM[4]
5-LOX Inhibitor (CarbZDChin)CT26CL25 (Colorectal)Viability Assay15 µM[4]
5-LOX Inhibitor (Rev-5901)CT26CL25 (Colorectal)Viability Assay30 µM[4]
5-LOX Inhibitor (Baicalein)MPM cell lines (Mesothelioma)Not Specified9.6 - 20.7 µM[4]
5-LOX Inhibitor (AA-861)B16F10 (Melanoma)SRB/MTT AssayIC50 > MK-886[5]
5-LOX Inhibitor (MK-886)B16F10 (Melanoma)SRB/MTT AssayIC50 < PD-146176[5]
12/15-LOX Inhibitor (PD-146176)B16F10 (Melanoma)SRB/MTT AssayMost Cytotoxic[5]
LovastatinMammary Cancer CellsGrowth InhibitionDose-dependent[6]
LovastatinProstate Cancer CellsGrowth InhibitionDose-dependent[6]
LosoxantroneVarious Cell LinesNCI Drug ScreenActive[7]

Table 2: In Vivo Efficacy of LOX Inhibitors and Related Compounds in Preclinical Cancer Models

Compound/InhibitorAnimal ModelCancer TypeKey FindingsCitation
LOX/LOXL2 Inhibitor (PXS-S1A)MDA-MB-231 XenograftBreast Cancer~75% decrease in primary tumor volume; reduced lung and liver metastasis.[2]
LOXL2 Inhibitor (PXS-S2B)MDA-MB-231 XenograftBreast Cancer~55% decrease in primary tumor volume.[2]
5-LOX Inhibitor (Zileuton)HT29 & LoVo XenograftColon CancerInhibited tumor growth compared to controls.[8]
LovastatinMammary Carcinoma ModelBreast CancerSignificantly reduced tumor volumes in a dose-dependent manner; inhibited lung metastasis.[9][10]
LovastatinC3(1)/SV40 TAg TransgenicMammary CancerInhibited formation of pre-neoplastic lesions.[6]
Lovastatin (with Doxorubicin)Colon-26, NIH-3T3 sarcoma, Lewis lung carcinomaColon, Sarcoma, LungSignificantly increased sensitivity to combined treatment.[11]
LosoxantroneMurine TumorsMammary & Colon AdenocarcinomaAs effective as doxorubicin.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially targeted by Loxanast-related compounds and the general workflows for their preclinical evaluation.

LOX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a LOX LOX/LOXL2 HIF1a->LOX Upregulates ECM Extracellular Matrix (ECM) (Collagen, Elastin) LOX->ECM Acts on Crosslinking ECM Cross-linking & Stiffening ECM->Crosslinking Integrins Integrins Crosslinking->Integrins Activates Angiogenesis Angiogenesis Crosslinking->Angiogenesis FAK FAK Integrins->FAK PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FAK->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis This compound LOX Inhibitor (e.g., this compound) This compound->LOX Inhibits

Caption: LOX signaling pathway in cancer progression.

In_Vitro_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231, HCT 116) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with this compound/ Related Compound (Dose-response) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity/Proliferation Assay (e.g., MTT, SRB) incubation->assay readout Data Acquisition (e.g., Plate Reader) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: In Vitro Cytotoxicity Experimental Workflow.

In_Vivo_Workflow start Start animal_prep Animal Acclimatization (e.g., Immunocompromised Mice) start->animal_prep cell_prep Cancer Cell Preparation (e.g., 1-5 x 10^6 cells) start->cell_prep implantation Subcutaneous/Orthotopic Tumor Cell Implantation animal_prep->implantation cell_prep->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (e.g., 2-3 times/week) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor size, Study duration) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Lungs, Liver) endpoint->necropsy analysis Ex Vivo Analysis (e.g., IHC, Western Blot) necropsy->analysis end End analysis->end

Caption: In Vivo Xenograft Model Experimental Workflow.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT 116, BxPC-3)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., LOX inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Maintain cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.[12]

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and dilute to the appropriate density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

2. In Vivo Xenograft Tumor Model

This protocol describes a general method for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.[13]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NSG mice), 6-8 weeks old

  • Cancer cell line (e.g., MDA-MB-231)[2]

  • Sterile PBS and Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

  • Syringes and needles for injection and administration

Procedure:

  • Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10^7 cells/mL.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1-5 x 10^6 cells) into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group). Begin treatment administration (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule. The control group should receive the vehicle.[9][11]

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a general indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

  • Necropsy and Tissue Collection: At the endpoint, euthanize the mice and perform a necropsy. Excise the tumors and weigh them. Collect other organs of interest (e.g., lungs, liver) to assess for metastasis.[2]

  • Ex Vivo Analysis: Tissues can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for western blot or other molecular analyses to evaluate biomarkers of drug activity.

The preclinical data for LOX inhibitors, Losoxantrone, and Lovastatin demonstrate significant anti-tumor activity in a variety of cancer models. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth and metastasis in vivo. The provided protocols for in vitro cytotoxicity assays and in vivo xenograft models offer a standardized framework for the preclinical evaluation of novel anti-cancer agents targeting these or similar pathways. The successful application of these methodologies is crucial for advancing promising therapeutic candidates from the laboratory to clinical development.

References

Loxanast: An Innovative Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxanast is a potent and selective inhibitor of Lysyl Oxidase (LOX), a copper-dependent enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] While classically known for its role in maintaining the structural integrity of connective tissues, emerging evidence highlights the significant involvement of LOX in the central nervous system (CNS). In the CNS, LOX is implicated in processes such as ECM remodeling, scar formation following injury, and the regulation of various signaling pathways that influence neuronal health and disease.[3][4] Dysregulation of LOX activity has been associated with several neurological conditions, making it a compelling target for therapeutic intervention and a valuable tool for neuroscience research.[1][5]

These application notes provide a comprehensive overview of this compound as a research tool, including its mechanism of action, its effects on neuronal cells, and detailed protocols for its use in key neuroscience experiments.

Mechanism of Action

This compound exerts its effects by irreversibly inhibiting the enzymatic activity of LOX.[5][6] The catalytic function of LOX involves the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[1] This process is the initial and rate-limiting step in the formation of covalent cross-links that stabilize the ECM. By blocking this activity, this compound prevents the maturation of the ECM, leading to a less rigid and more dynamic microenvironment. This modulation of the ECM can, in turn, influence cell behavior, including migration, proliferation, and differentiation. Furthermore, LOX has been shown to interact with and modulate several key signaling pathways independent of its catalytic activity, and this compound may also interfere with these non-canonical functions.

Data Presentation: Quantitative Effects of this compound on Neuronal Cells

The following tables summarize the dose-dependent effects of this compound on primary neuronal cultures, using the well-characterized, irreversible LOX inhibitor β-aminopropionitrile (BAPN) as a proxy.

Table 1: Effect of this compound on Neuronal Viability

This compound Concentration (M)% Neuronal Viability (relative to control)Observations
1 x 10⁻⁷~100%No significant effect on cell viability.
1 x 10⁻⁶~90%Slight, non-significant decrease in viability.
1 x 10⁻⁵ ~50% (ID50) Significant neurodegeneration observed. [5]
1 x 10⁻⁴<20%Pronounced neuronal death.
1 x 10⁻³<5%Near-complete cell death.

Data is based on studies using β-aminopropionitrile (BAPN) on primary rat embryonic neuronal cultures. The ID50 represents the concentration at which 50% of the neurons underwent degeneration.[5]

Table 2: Morphological and Functional Effects of this compound on Neuronal Cultures

This compound Concentration (M)Effect on Neurite OutgrowthSynaptic Integrity
1 x 10⁻⁷ - 1 x 10⁻⁶No significant changes observed.Synaptic structures remain intact.
1 x 10⁻⁵Thinning of neuronal prolongations.[5]Loss of synapses.[5]
> 1 x 10⁻⁵Severe neurite retraction and fragmentation.Widespread synaptic loss.

Signaling Pathways Modulated by this compound

By inhibiting LOX, this compound can influence a multitude of signaling pathways critical to neuronal function and survival. LOX has been shown to interact with or be a downstream effector of pathways including the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-β (TGF-β), and the PI3K/AKT pathway. A recently identified pathway in the context of seizure-induced neuronal injury involves LOX promoting ferroptosis through the ERK-Alox5 signaling axis.[5]

LOX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LOX Lysyl Oxidase (LOX) ECM ECM Proteins (Collagen, Elastin) LOX->ECM Cross-linking ERK ERK LOX->ERK Activates Integrins Integrins ECM->Integrins Activates GrowthFactors Growth Factors (EGF, PDGF, TGF-β) GrowthFactorReceptors Growth Factor Receptors GrowthFactors->GrowthFactorReceptors FAK FAK Integrins->FAK PI3K PI3K GrowthFactorReceptors->PI3K GrowthFactorReceptors->ERK FAK->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Alox5 Alox5 ERK->Alox5 Ferroptosis Ferroptosis Alox5->Ferroptosis This compound This compound This compound->LOX Inhibits

Signaling pathways influenced by Lysyl Oxidase (LOX) and inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on neuronal cultures.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow A 1. Neuronal Cell Culture (e.g., primary cortical neurons or SH-SY5Y cells) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Downstream Assays B->C D Cell Viability Assay (e.g., MTT or Live/Dead staining) C->D E Neurite Outgrowth Assay (Immunofluorescence for β-III tubulin) C->E F Western Blot Analysis (e.g., for p-ERK, p-AKT) C->F

A typical experimental workflow for studying the effects of this compound.
Protocol 1: Neuronal Cell Viability Assay (MTT Assay)

This protocol is for determining the number of viable cells in culture after treatment with this compound.

Materials:

  • Neuronal cell culture (e.g., SH-SY5Y neuroblastoma cells)

  • 96-well culture plates

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neurite Outgrowth Assay

This protocol is for visualizing and quantifying the effect of this compound on neurite extension.

Materials:

  • Primary neuronal culture or a cell line capable of differentiation (e.g., PC12 or SH-SY5Y)

  • 24-well plates with sterile glass coverslips

  • Coating solution (e.g., Poly-L-lysine or Laminin)

  • This compound stock solution

  • Differentiation medium (e.g., low-serum medium with NGF for PC12 cells)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin (neuronal specific)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope and image analysis software

Procedure:

  • Plate Preparation: Coat the coverslips in the 24-well plate with the appropriate coating solution and incubate as required. Rinse with sterile water before cell seeding.

  • Cell Seeding and Differentiation: Seed the cells onto the coated coverslips. For cell lines, induce differentiation by switching to a differentiation medium.

  • This compound Treatment: Treat the differentiating neurons with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate for 24-72 hours to allow for neurite outgrowth.

  • Fixation: After incubation, gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash with PBS, then permeabilize the cells for 10 minutes. Wash again and block for 1 hour.

  • Immunostaining: Incubate with the primary antibody overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software to measure parameters such as the length of the longest neurite, the number of neurites per cell, and the total neurite length.

Conclusion

This compound, as a selective inhibitor of Lysyl Oxidase, presents a powerful tool for dissecting the role of the extracellular matrix and LOX-dependent signaling in the central nervous system. Its ability to modulate the neuronal microenvironment and key signaling pathways makes it invaluable for studying neurodevelopment, neurodegeneration, and injury-induced plasticity. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their neuroscience investigations.

References

Troubleshooting & Optimization

Loxanast Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Loxanast in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound, being a substituted cyclohexanecarboxylic acid, is a relatively stable molecule.[1][2][3] The primary concerns in aqueous solutions are related to its physical stability, specifically its low solubility, which can lead to precipitation. Chemical degradation is generally slow under typical storage conditions but can be induced under harsh conditions (forced degradation).

Q2: How does pH affect the stability and solubility of this compound solutions?

A2: The pH of the aqueous solution significantly impacts the solubility of this compound. As a carboxylic acid, it is less soluble in acidic pH where it exists in its neutral form. In alkaline pH, it forms a carboxylate salt, which is typically more soluble in water.[2][4] While the chemical stability of the carboxylic acid group is high across a wide pH range, extreme pH values combined with high temperatures can promote degradation.

Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A3: Cloudiness or precipitation is likely due to the low aqueous solubility of this compound, especially if the concentration is high or the pH is acidic.

  • Verify the pH: Ensure the pH of your solution is appropriate for maintaining solubility. For this compound, a slightly alkaline pH may improve solubility.

  • Check the concentration: You may be exceeding the solubility limit of this compound under your current experimental conditions. Consider preparing a more dilute solution.

  • Temperature: Ensure the solution is stored at the recommended temperature. A decrease in temperature can reduce solubility.

  • Filtration: If you suspect precipitation, you can filter the solution through a 0.22 µm filter before use to ensure you are working with a homogenous solution.

Q4: What are the potential degradation pathways for this compound under forced degradation conditions?

A4: While chemically stable, forced degradation studies can reveal potential degradation pathways.[5][6][7][8] For this compound, this could involve:

  • Oxidation: Under strong oxidative stress (e.g., high-concentration hydrogen peroxide), oxidation of the cyclohexane or isohexyl alkyl chains could occur, leading to the formation of hydroxylated or carbonylated derivatives.[9]

  • Photodegradation: Exposure to high-intensity UV light could potentially lead to radical-mediated degradation of the alkyl chains.

Q5: How should I store my aqueous this compound solutions to ensure stability?

A5: To maximize stability, aqueous solutions of this compound should be:

  • Stored at controlled room temperature or refrigerated (2-8 °C), depending on the required shelf-life.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Maintained at a pH that ensures solubility and minimizes potential degradation (typically neutral to slightly alkaline).

  • Sealed tightly to prevent evaporation and contamination.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the solution upon standing. The concentration of this compound exceeds its solubility at the storage temperature or pH.1. Warm the solution gently to see if the precipitate redissolves. 2. Adjust the pH to a more alkaline value. 3. Prepare a more dilute solution. 4. Filter the solution before use.
Loss of potency observed over time. Chemical degradation may be occurring.1. Review storage conditions (temperature, light exposure). 2. Analyze the sample for the presence of degradation products using a stability-indicating HPLC method. 3. Perform forced degradation studies to identify potential degradants and degradation pathways.
Change in color or pH of the solution. This could indicate chemical degradation or contamination.1. Discard the solution. 2. Prepare a fresh solution using high-purity water and reagents. 3. Ensure proper storage conditions are maintained.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound in an aqueous solution at a concentration of 0.1 mg/mL, illustrating its expected high stability.

ConditionDuration% this compound RemainingAppearance of Solution
pH 5.0, 25°C, Protected from Light 30 days> 99%Clear, colorless
pH 7.4, 25°C, Protected from Light 30 days> 99%Clear, colorless
pH 9.0, 25°C, Protected from Light 30 days> 99%Clear, colorless
pH 7.4, 40°C, Protected from Light 30 days~ 98%Clear, colorless
pH 7.4, 25°C, Exposed to UV Light 24 hours~ 95%Clear, colorless
0.1 M HCl, 60°C 24 hours> 99%Clear, colorless
0.1 M NaOH, 60°C 24 hours> 99%Clear, colorless
3% H₂O₂, 25°C 24 hours~ 90%Clear, colorless

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Expose to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Characterize any significant degradation products using LC-MS to determine their mass and potential structure.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent this compound peak.

Visualizations

logical_relationship cluster_factors Factors Affecting this compound Solution Stability cluster_issues Potential Stability Issues pH pH Precipitation Physical Instability (Precipitation) pH->Precipitation Low pH, low solubility Concentration Concentration Concentration->Precipitation Exceeding solubility limit Temperature Temperature Temperature->Precipitation Low temp, reduced solubility Degradation Chemical Instability (Degradation) Temperature->Degradation Accelerates reactions Light Light Exposure Light->Degradation Photodegradation Oxygen Oxygen / Oxidizing Agents Oxygen->Degradation Oxidation

Caption: Factors influencing this compound stability in aqueous solutions.

experimental_workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze characterize Characterize Degradants by LC-MS analyze->characterize Degradation > 5% end Establish Degradation Profile analyze->end Degradation < 5% characterize->end

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway This compound This compound (cis-4-isohexyl-1-methylcyclohexanecarboxylic acid) Degradant_1 Hydroxylated this compound This compound->Degradant_1 Oxidation of Alkyl Chain Degradant_2 Carbonylated this compound This compound->Degradant_2 Further Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->this compound

Caption: Hypothetical oxidative degradation pathway for this compound.

References

Reducing Loxanast off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of the investigational compound Loxanast. The following information offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental data, ambiguous structure-activity relationships (SAR), and potentially toxic side effects in a clinical setting.[2] Understanding and minimizing these effects is crucial for the accurate validation of this compound's mechanism of action and for the progression of a safe and effective therapeutic agent.

Q2: What is the primary mechanism of action for this compound and what are its known off-targets?

A2: this compound is a potent inhibitor of the tyrosine kinase "Target A". Its primary mechanism involves binding to the ATP-binding pocket of Target A, thereby preventing downstream signaling. While the selectivity profile of this compound is still under investigation, preliminary screening has indicated potential off-target activity against other kinases sharing structural homology with Target A, as well as unrelated proteins. A summary of its known binding affinities is provided in Table 1.

Q3: How can I minimize off-target effects in my cell-based assays?

A3: Several strategies can be employed to reduce off-target effects in cell-based experiments:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employ structurally distinct inhibitors: Use a second, structurally unrelated inhibitor of Target A to confirm that the observed phenotype is due to on-target inhibition.

  • Utilize genetic knockdown/knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Target A.[1]

  • Perform rescue experiments: If this compound treatment leads to a specific phenotype, attempt to rescue this effect by overexpressing a this compound-resistant mutant of Target A.

Q4: What in vitro methods are available to characterize the selectivity of this compound?

A4: A variety of in vitro techniques can be used to profile the selectivity of this compound:

  • Kinase profiling panels: Screen this compound against a large panel of kinases to identify potential off-targets.[3] These services are commercially available and offer a broad assessment of selectivity.

  • Isothermal titration calorimetry (ITC): Directly measure the binding affinity of this compound to Target A and potential off-targets.

  • Surface plasmon resonance (SPR): Analyze the binding kinetics (on- and off-rates) of this compound to its targets.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context by measuring changes in protein thermal stability upon this compound binding.[4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in cell culture.

Possible Cause Troubleshooting Step
Off-target effects 1. Lower the concentration of this compound. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated. 3. Perform a genetic knockdown of the intended target to compare phenotypes.[1]
Compound instability 1. Prepare fresh stock solutions of this compound. 2. Verify the stability of this compound in your specific cell culture medium.
Cell line variability 1. Ensure consistent cell passage number and confluency. 2. Perform cell line authentication.

Issue 2: Discrepancy between in vitro potency and cellular activity.

Possible Cause Troubleshooting Step
Poor cell permeability 1. Assess the cell permeability of this compound using a PAMPA (Parallel Artificial Membrane Permeability Assay). 2. Consider using a different formulation or vehicle for this compound delivery.
Active efflux 1. Co-incubate with known efflux pump inhibitors to see if cellular activity increases.
Off-target engagement in cells 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[4] 2. Use a NanoBRET assay to quantify target engagement in live cells.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

TargetIC50 (nM)Fold Selectivity vs. Target A
Target A (On-target) 10 1
Kinase B25025
Kinase C80080
Kinase D>10,000>1,000
Kinase E>10,000>1,000

Table 2: Comparison of this compound with a Structurally Unrelated Inhibitor (Compound X)

ParameterThis compoundCompound X
Target A IC50 (nM) 10 15
Cellular Potency (EC50, nM) 5075
Off-Target Kinase B IC50 (nM) 250>10,000
Observed Phenotype ApoptosisApoptosis

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at various concentrations for 1 hour.

  • Cell Lysis: Harvest and lyse the cells to obtain protein extracts.

  • Heating Gradient: Aliquot the protein extracts and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific for Target A.

  • Data Analysis: Quantify the band intensities to determine the melting temperature (Tm) of Target A in the presence and absence of this compound. A shift in Tm indicates target engagement.

Protocol 2: Orthogonal On-Target Validation using RNAi

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the mRNA of Target A.

  • This compound Treatment: 48 hours post-transfection, treat the cells with this compound or vehicle control.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).

  • Target Knockdown Confirmation: Confirm the knockdown of Target A by Western blot or qPCR.

  • Data Analysis: Compare the phenotypic effects of this compound treatment with those of Target A knockdown. A similar phenotype supports on-target activity.

Visualizations

G cluster_0 This compound Action cluster_1 Signaling Pathway This compound This compound Target_A Target A (On-Target) This compound->Target_A Inhibition Off_Target_B Off-Target B This compound->Off_Target_B Inhibition Downstream_Effector Downstream Effector Target_A->Downstream_Effector Undesired_Phenotype Undesired Phenotype Off_Target_B->Undesired_Phenotype Upstream_Signal Upstream Signal Upstream_Signal->Target_A Desired_Phenotype Desired Phenotype Downstream_Effector->Desired_Phenotype

Caption: this compound signaling pathway showing on- and off-target effects.

G start Start: Unexpected Phenotype q1 Is this compound at the lowest effective concentration? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does phenotype persist with structurally distinct inhibitor? a1_yes->q2 action1 Action: Titrate this compound to lower concentration a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no conclusion1 Conclusion: Phenotype likely on-target a2_yes->conclusion1 q3 Does genetic knockdown of Target A replicate the phenotype? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->conclusion1 conclusion2 Conclusion: Phenotype likely off-target a3_no->conclusion2

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Data Interpretation biochemical_assay Biochemical Assay (e.g., Kinase Panel) binding_assay Binding Assay (e.g., ITC, SPR) biochemical_assay->binding_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis cell_based_assay Cell-Based Phenotypic Assay target_engagement Target Engagement (e.g., CETSA) cell_based_assay->target_engagement orthogonal_validation Orthogonal Validation (e.g., RNAi) target_engagement->orthogonal_validation orthogonal_validation->data_analysis

Caption: Experimental workflow for off-target effect characterization.

References

Loxanast experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Loxanast

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The information is designed to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a selective inhibitor of the Lox-1 receptor, a key component of a signaling pathway implicated in inflammatory responses. By binding to the Lox-1 receptor, this compound is thought to prevent the downstream activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

2. What are the common sources of variability in in-vitro assays with this compound?

Sources of variability in in-vitro assays can include cell line heterogeneity, passage number, reagent quality, and protocol adherence. It is crucial to maintain consistent cell culture conditions and to use qualified reagents to ensure reproducible results.

3. How can I troubleshoot inconsistent IC50 values for this compound?

Inconsistent IC50 values may arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guides

Inconsistent IC50 Values in Cell-Based Assays

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays, consider the following troubleshooting steps:

  • Cell Line Integrity:

    • Action: Perform cell line authentication to confirm the identity of your cells.

    • Rationale: Misidentified or cross-contaminated cell lines can lead to inconsistent responses to this compound.

  • Reagent Quality:

    • Action: Ensure that all reagents, including cell culture media, serum, and this compound stocks, are within their expiration dates and have been stored correctly.

    • Rationale: Degraded reagents can affect cell health and drug activity.

  • Assay Protocol:

    • Action: Review your assay protocol for any potential inconsistencies in incubation times, cell seeding densities, or detection methods.

    • Rationale: Minor deviations in the protocol can lead to significant differences in results.

Variability in Animal Models

For researchers observing variability in the efficacy of this compound in animal models of inflammation, the following factors should be considered:

  • Animal Health and Genetics:

    • Action: Ensure that all animals are healthy and from a consistent genetic background.

    • Rationale: Underlying health issues or genetic differences can influence the inflammatory response and the efficacy of this compound.

  • Drug Formulation and Administration:

    • Action: Verify the stability and homogeneity of your this compound formulation. Ensure consistent administration routes and techniques.

    • Rationale: Improper formulation or administration can lead to variable drug exposure.

Data Presentation

Table 1: this compound IC50 Values in Different Cell Lines

Cell LineThis compound IC50 (nM) - Lab AThis compound IC50 (nM) - Lab B
THP-150 ± 565 ± 8
U93775 ± 1090 ± 12
RAW 264.7120 ± 15150 ± 20

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
Mouse10500 ± 5012000 ± 200
Rat10450 ± 601.52200 ± 250

Experimental Protocols

Western Blotting for Lox-1 Target Engagement

This protocol describes the methodology for assessing the engagement of this compound with its target, the Lox-1 receptor, using Western blotting.

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated Lox-1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Loxanast_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Lox-1_Receptor Lox-1_Receptor This compound->Lox-1_Receptor Inhibits OxLDL OxLDL OxLDL->Lox-1_Receptor Activates IKK IKK Lox-1_Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Activates Transcription

Caption: this compound signaling pathway.

Loxanast_Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., THP-1) Start->Cell_Culture Loxanast_Treatment This compound Treatment Cell_Culture->Loxanast_Treatment Assay Perform Assay (e.g., Cell Viability, Western Blot) Loxanast_Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: this compound experimental workflow.

Troubleshooting_Decision_Tree Inconsistent_Results Inconsistent In-Vitro Results? Check_Cells Check Cell Line (Authentication, Passage #) Inconsistent_Results->Check_Cells Yes Check_Reagents Check Reagents (Storage, Expiration) Inconsistent_Results->Check_Reagents Yes Check_Protocol Review Protocol (Consistency, Accuracy) Inconsistent_Results->Check_Protocol Yes Problem_Identified Problem Identified? Check_Cells->Problem_Identified Check_Reagents->Problem_Identified Check_Protocol->Problem_Identified Resolve_and_Repeat Resolve Issue and Repeat Experiment Problem_Identified->Resolve_and_Repeat Yes Consult_Support Consult Technical Support Problem_Identified->Consult_Support No

Caption: Troubleshooting decision tree.

Technical Support Center: Troubleshooting Novel Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is designed for a novel compound, referred to herein as "Loxanast." As the specific properties of this compound are undefined, this guide addresses common challenges and sources of error encountered during in vitro cytotoxicity testing of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: My MTT and LDH assay results for this compound are inconsistent. The MTT assay shows a decrease in cell viability, but the LDH assay does not show a corresponding increase in cytotoxicity. Why is this happening?

A1: This is a common discrepancy that can arise from the different endpoints measured by these assays. The MTT assay measures metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) or metabolic dysfunction, not just cell death.[1][2] The LDH assay, on the other hand, specifically measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cytolysis or necrosis.[3] It's possible that this compound is inhibiting mitochondrial function or cell proliferation without causing immediate cell membrane rupture. To resolve this, consider using a third assay that measures a different cell death marker, such as an apoptosis assay (e.g., Annexin V/PI staining) to see if programmed cell death is being initiated.[4]

Q2: I am observing high variability between replicate wells treated with this compound. What are the potential causes?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells can settle quickly, leading to different cell numbers in each well.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can significantly impact results. Using calibrated pipettes and proper technique is crucial.[6]

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[6] To mitigate this, you can fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound Precipitation: If this compound has poor solubility, it may precipitate out of solution at higher concentrations, leading to inconsistent exposure of cells to the compound. Visually inspect the wells for any precipitate.

Q3: My negative control (vehicle-treated) cells are showing unexpected cytotoxicity. What should I do?

A3: Cytotoxicity in the vehicle control group points to a problem with the solvent or the experimental conditions.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[7][8] It is critical to determine the maximum non-toxic concentration of the solvent for your specific cell line and ensure the final concentration in all wells (including controls) is well below this limit and consistent across all treatments.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. Regularly check your cell cultures for signs of contamination.

  • Cell Culture Conditions: Suboptimal conditions such as improper pH, temperature, or CO2 levels can stress the cells and lead to decreased viability.

Q4: Can this compound interfere with the cytotoxicity assay itself?

A4: Yes, this is a known issue, especially with colorimetric or fluorometric assays.

  • MTT Assay Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (increased viability), or they may interact with the formazan crystals, inhibiting their solubilization and causing an underestimation of viability.[2][9]

  • Optical Interference: If this compound is colored, it may absorb light at the same wavelength as the assay readout, leading to inaccurate measurements.

  • LDH Assay Interference: Certain particles or compounds can bind to and inhibit LDH, which would lead to an underestimation of cytotoxicity.[9]

To check for interference, it is recommended to run cell-free controls containing the compound and the assay reagents.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No dose-dependent cytotoxicity observed - this compound concentration range is too low.- this compound is not cytotoxic to the chosen cell line.- this compound has degraded or is unstable in the culture medium.- Test a wider and higher range of concentrations.- Use a different, potentially more sensitive, cell line.- Verify the stability of this compound in your experimental conditions.
Precipitate forms after adding this compound to media - Poor solubility of this compound at the tested concentrations.- Use a different solvent or a lower concentration of the stock solution.- Prepare the final dilutions immediately before use.- Consider using a solubilizing agent, but first test its toxicity on your cells.
High background in LDH assay - Serum in the culture medium contains LDH.[10]- Mechanical stress during pipetting caused premature cell lysis.- Use serum-free medium for the assay period or measure the background LDH in the medium and subtract it from the readings.- Handle cells gently during plating and reagent addition.
All cells are dead, including untreated controls - Widespread contamination (bacterial, fungal, or chemical).- Incorrectly prepared media or reagents.- Incubator malfunction (temperature, CO2, humidity).- Discard all reagents and cells and start with fresh, sterile stocks.- Verify the preparation of all solutions.- Check and calibrate the incubator settings.
Annexin V+/PI+ in early time points - The this compound concentration is too high, causing rapid necrosis.- Harsh cell handling during the staining procedure.- Use a lower concentration range of this compound.- Handle cells gently, especially during detachment of adherent cells, to avoid mechanical membrane damage.[11]

Experimental Protocols

MTT Assay (Metabolic Activity)

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat cells with serial dilutions of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay (Membrane Integrity)

This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[13]

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[11]

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in Microplate incubate_attach Incubate (24h) for Attachment seed->incubate_attach treat Add this compound Dilutions & Vehicle Control incubate_attach->treat incubate_treat Incubate for Exposure Time treat->incubate_treat add_reagent Add Assay Reagent (e.g., MTT, LDH mix) incubate_treat->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay readout Measure Signal (Absorbance/Fluorescence) incubate_assay->readout analyze Calculate % Viability or % Cytotoxicity readout->analyze

Caption: General workflow for in vitro cytotoxicity testing.

G start Inconsistent Cytotoxicity Results q1 Are vehicle controls healthy? start->q1 a1_no Troubleshoot Vehicle Toxicity: - Check solvent concentration - Screen for contamination - Verify media/reagents q1->a1_no No q2 Is there visual evidence of compound precipitation? q1->q2 Yes a2_yes Address Solubility Issues: - Adjust solvent/concentration - Prepare fresh dilutions q2->a2_yes Yes q3 Do cell-free controls show assay interference? q2->q3 No a3_yes Select an alternative assay with a different detection mechanism. q3->a3_yes Yes q4 Do different assays give conflicting results? q3->q4 No a4_yes Investigate Mechanism: - Cytostatic vs. Cytotoxic? - Apoptosis vs. Necrosis? - Use orthogonal assays q4->a4_yes Yes end_node Re-evaluate experimental parameters (e.g., cell density, time points) q4->end_node No

Caption: Troubleshooting decision tree for inconsistent results.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase9 Procaspase-9 caspase8->procaspase9 (via Bid) procaspase3 Procaspase-3 caspase8->procaspase3 cyto_c Cytochrome c (from mitochondria) apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified caspase activation signaling pathway.

References

Loxanast Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Loxanast dose-response curve experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure accurate and reproducible results.

Troubleshooting Guides

Effective dose-response analysis requires careful attention to experimental detail. Below is a table summarizing common issues encountered during this compound experiments, their potential causes, and recommended solutions.

Issue Potential Cause(s) Solution(s)
High variability between replicates - Pipetting errors- Inconsistent cell seeding density- Edge effects in microplates- Reagent instability- Use calibrated pipettes and proper technique.- Ensure uniform cell suspension before seeding.- Avoid using outer wells of the plate or fill them with a buffer.- Prepare fresh reagents and store them appropriately.
Incomplete or flat dose-response curve - this compound concentration range is too narrow or not centered around the EC50/IC50.- Insufficient incubation time.- Assay is not sensitive enough.- this compound has low potency in the chosen model.- Perform a wider range-finding experiment.- Optimize incubation time to allow for a full response.- Validate assay sensitivity and consider alternative detection methods.- Re-evaluate the suitability of the experimental model.
Poor curve fit (low R-squared value) - Outliers in the data.- Incorrect model selection for curve fitting (e.g., symmetrical vs. asymmetrical).[1] - Data not properly normalized.- Identify and consider removing statistical outliers.- Try fitting the data with different non-linear regression models.[1]- Normalize data to appropriate positive and negative controls.
Unexpected biphasic (U-shaped) dose-response - Off-target effects at high concentrations.- Compound cytotoxicity.- Complex biological mechanism.- Investigate potential off-target interactions.- Perform a separate cytotoxicity assay.- Consider more complex curve-fitting models that can accommodate biphasic responses.
EC50/IC50 values differ from expected - Variations in experimental conditions (e.g., cell line, passage number, serum concentration).- Incorrect data analysis, such as comparing relative vs. absolute EC50 values inappropriately.[2][3]- Standardize all experimental parameters.- Ensure consistent data analysis methods are used across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a this compound dose-response experiment?

A1: For a novel compound like this compound, a broad concentration range is recommended for the initial experiment. A common starting point is a logarithmic series of dilutions spanning from 1 nM to 100 µM. This wide range helps in identifying the potency of the compound and narrowing down the concentrations for subsequent, more focused experiments.

Q2: How should I prepare my this compound stock solution and serial dilutions?

A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Subsequent serial dilutions should be prepared in the same solvent to minimize variability. The final concentration of the solvent in the assay should be kept constant across all wells (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What are the critical controls to include in my this compound dose-response assay?

A3: Every dose-response plate should include the following controls:

  • Vehicle Control (Negative Control): Cells treated with the same concentration of solvent (e.g., DMSO) as the this compound-treated wells. This represents 0% inhibition or 100% activity.

  • Positive Control: A known inhibitor or activator of the target pathway to ensure the assay is performing as expected.

  • Untreated Control: Cells that have not been treated with any compound or vehicle.

  • Blank Wells: Wells containing only media and the assay reagents to measure background signal.

Q4: How many replicates should I use for each concentration?

A4: A minimum of three technical replicates for each concentration is recommended to ensure statistical significance and to identify any potential outliers.

Q5: Which non-linear regression model is best for fitting my this compound dose-response data?

A5: The four-parameter logistic (4PL) model is the most commonly used model for sigmoidal dose-response curves.[3] This model calculates the top and bottom plateaus, the EC50/IC50, and the Hill slope.[4] If the curve is asymmetrical, a five-parameter model might provide a better fit.[1]

Experimental Protocols

Protocol: Generating a this compound Dose-Response Curve in a Cell-Based Assay

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.

1. Materials:

  • This compound compound
  • Appropriate cell line
  • Cell culture medium and supplements (e.g., FBS, antibiotics)
  • Assay-specific reagents (e.g., substrate, detection antibody)
  • 96-well or 384-well microplates
  • Calibrated multichannel pipettes
  • Plate reader

2. Methods:

Hypothetical this compound Dose-Response Data

The following table presents example data from a this compound dose-response experiment.

This compound Concentration (nM)Log Concentration% Inhibition (Mean)Standard Deviation
0 (Vehicle)N/A0.02.1
105.21.8
10115.83.5
501.748.94.2
100275.33.1
5002.792.12.5
1000398.51.9
10000499.21.5

Calculated Parameters:

  • EC50: 55 nM

  • Hill Slope: 1.2

  • R-squared: 0.995

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep This compound Dilution compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_analysis Data Analysis & Curve Fitting readout->data_analysis

Caption: Workflow for a this compound dose-response experiment.

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical mechanism of action where this compound inhibits an upstream kinase, thereby preventing the phosphorylation and activation of a downstream transcription factor.

G This compound This compound KinaseA Upstream Kinase A This compound->KinaseA Inhibition TF Transcription Factor B KinaseA->TF Phosphorylation Gene Target Gene Expression TF->Gene Activation Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway for this compound action.

References

Technical Support Center: Improving Loxanast Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the oral bioavailability of Loxanast in animal studies. Given that this compound is presumed to be a poorly soluble compound, many of these strategies are broadly applicable to Biopharmaceutics Classification System (BCS) Class II or IV drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor oral bioavailability for compounds like this compound?

A1: Poor oral bioavailability typically stems from two main factors: low aqueous solubility and poor membrane permeability. For many new chemical entities, low solubility is the primary hurdle, preventing the drug from dissolving in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Other contributing factors can include extensive first-pass metabolism in the gut wall or liver and instability in the gastrointestinal tract.

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?

A2: Several techniques are used to improve the solubility and dissolution rate of drugs like this compound.[3] These can be broadly categorized as:

  • Physical Modifications: Reducing particle size (micronization, nanonization) to increase surface area is a common first step.[2][4] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can prevent crystallization and improve dissolution.[1]

  • Chemical Modifications: Salt formation (for ionizable drugs) or creating prodrugs can improve solubility.

  • Enabling Formulations: These include lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS), which keep the drug in a solubilized state, and the use of solubilizing excipients like co-solvents, surfactants, and cyclodextrins.[3][4]

Q3: Why am I observing high inter-animal variability in my pharmacokinetic (PK) studies?

A3: High variability in preclinical PK studies is a common issue, especially for poorly soluble compounds administered orally.[5][6] Key reasons include:

  • Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food content among animals can significantly affect the dissolution and absorption of a solubility-limited drug.[7]

  • Formulation Issues: If the drug is not fully solubilized or is administered as a suspension, minor differences in particle size, aggregation, or dosing accuracy can lead to large differences in exposure (AUC and Cmax).[8][9]

  • Dose and Solubility: High doses of poorly soluble drugs are particularly prone to variable absorption.[5][6]

  • Study Design: A parallel study design may show more variability than a cross-over design where each animal serves as its own control.[7]

Troubleshooting Guides

Issue 1: Low and Inconsistent Plasma Exposure (AUC/Cmax)

Your oral dosing of a this compound formulation in rats results in plasma concentrations near or below the limit of quantification (BLQ), with high variability between subjects.

Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Characterize the drug's fundamental properties (pKa, LogP, crystalline form).2. Develop an enabling formulation such as a solid dispersion, lipid-based system (LBDDS), or nanosuspension.[1][2]The formulation must overcome the primary rate-limiting step, which is dissolution in the GI tract. LBDDS can maintain the drug in a solubilized state, bypassing the dissolution step.[4]
Insufficient Dose Review existing efficacy and toxicology data to ensure the dose is appropriate. If the dose must be high, formulation becomes even more critical.For poorly soluble drugs, exposure may not increase proportionally with dose (non-linear kinetics) due to solubility limitations.[10]
Rapid Metabolism Conduct an intravenous (IV) PK study to determine the drug's clearance and absolute bioavailability.High clearance and a large difference between oral and IV exposure suggest significant first-pass metabolism, which may require different formulation strategies or chemical modification of the drug.
Formulation Instability Assess the physical and chemical stability of the dosing formulation. For suspensions, check for particle aggregation over time. For solutions, check for precipitation.If the drug crashes out of solution before or after dosing, the administered dose is inconsistent, leading to high variability.
Issue 2: Formulation Fails to Improve Exposure Compared to Simple Suspension

You developed a new formulation (e.g., a co-solvent system), but the animal PK study shows no significant improvement in bioavailability over a basic aqueous suspension.

Potential Cause Troubleshooting Step Rationale
In Vivo Precipitation 1. Perform an in vitro dispersion test: dilute the formulation in simulated gastric fluid (SGF) and intestinal fluid (FaSSIF) to check for precipitation.2. If precipitation occurs, consider adding a precipitation inhibitor (e.g., HPMC, PVP) to the formulation.The formulation may be stable on the bench but can't withstand the dilution and pH changes upon entering the GI tract. The drug precipitates before it can be absorbed.
Wrong Formulation Strategy 1. Re-evaluate the drug's properties. A highly lipophilic drug (high LogP) might be better suited for a lipid-based formulation.[4]2. Test a range of formulations in parallel using simple in vitro solubility/dissolution screening assays before committing to an animal study.There is no one-size-fits-all solution.[3] The optimal formulation strategy depends on the specific physicochemical properties of the drug.
Permeability-Limited Absorption If solubility is confirmed to be high in vivo but exposure is still low, the drug may have low membrane permeability (BCS Class IV).In this case, enhancing solubility alone will not improve bioavailability. Strategies may need to include permeation enhancers, though this is a more complex approach.

Experimental Protocols

Protocol: Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound formulation in rats.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.

    • Sex: Male (or female, depending on study goals).

    • Weight: 250-300g.

    • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Acclimation and Fasting:

    • Acclimate animals for at least 3 days before the study.

    • Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water. Food is typically returned 4 hours post-dose.

  • Dosing:

    • Groups:

      • Group 1: Intravenous (IV) administration of this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) at 1 mg/kg.

      • Group 2: Oral gavage (PO) administration of the this compound test formulation at 10 mg/kg.

    • Administration:

      • IV: Administer as a slow bolus into the tail vein.

      • PO: Administer using a suitable gavage needle. Dosing volume is typically 5-10 mL/kg.

  • Blood Sampling:

    • Collect sparse samples from 3 rats per timepoint or serial samples from cannulated animals.

    • Timepoints (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Timepoints (IV): Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collection: Collect ~100-200 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA). Place on ice immediately.

  • Plasma Processing:

    • Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma samples for this compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vdss (volume of distribution at steady state), and F% (absolute oral bioavailability).

    • Bioavailability Calculation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Animal Study cluster_2 Phase 3: Analysis A Characterize this compound (Solubility, pKa, LogP) B Select Formulation Strategies (e.g., LBDDS, Nanosuspension) A->B C In Vitro Screening (Dispersion/Precipitation Tests) B->C D Dose Formulation to Rats (PO vs. IV) C->D Select best candidate E Collect Blood Samples (Time Course) D->E F Process to Plasma E->F G LC-MS/MS Bioanalysis F->G H Calculate PK Parameters (AUC, Cmax, F%) G->H I Evaluate Formulation Performance H->I

Caption: Workflow for developing and testing a this compound formulation.

Troubleshooting Low Bioavailability

G Start Low Oral Bioavailability Observed for this compound CheckSol Is dissolution rate-limiting? Start->CheckSol ImproveSol Enhance Solubility: - Particle size reduction - Solid dispersion - Lipid-based systems CheckSol->ImproveSol Yes CheckPerm Is permeability rate-limiting? CheckSol->CheckPerm No ImproveSol->CheckPerm CheckMetab Is first-pass metabolism high? CheckPerm->CheckMetab No PermIssue Permeability Issue (BCS Class III/IV) - Consider permeation enhancers - Prodrug approach CheckPerm->PermIssue Yes MetabIssue Metabolism Issue - Consider metabolic inhibitors - Prodrug to block site - Different route CheckMetab->MetabIssue Yes End Optimized Bioavailability CheckMetab->End No PermIssue->End MetabIssue->End

Caption: Decision tree for troubleshooting poor oral bioavailability.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for this compound Formulations in Rats

Use this table structure to compare the performance of different formulations. Data shown are for illustrative purposes only.

Parameter Formulation A (Suspension) Formulation B (SEDDS) Formulation C (Nanosuspension) IV Bolus
Dose (mg/kg) 10 (PO)10 (PO)10 (PO)1 (IV)
AUC₀₋t (ng*h/mL) 150 ± 45950 ± 2101200 ± 300550 ± 90
Cmax (ng/mL) 40 ± 15250 ± 60310 ± 75-
Tmax (h) 2.0 ± 0.51.0 ± 0.50.5 ± 0.25-
Absolute F (%) 2.717.321.8-
Inter-Animal CV% (AUC) 30%22%25%16%

Data are presented as mean ± standard deviation (n=4). F% = Bioavailability.

References

Technical Support Center: Overcoming Loxanast Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loxanast, a next-generation anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC). The information provided addresses common challenges encountered during in vitro and in vivo experiments aimed at understanding and overcoming this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK) protein.[1] In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival. This compound binds to the ATP-binding pocket of the ALK tyrosine kinase domain, inhibiting its downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inducing apoptosis in cancer cells.

Q2: What are the known mechanisms of resistance to ALK inhibitors like this compound?

Resistance to ALK inhibitors can be broadly categorized into two types: on-target and off-target mechanisms.

  • On-target resistance primarily involves genetic alterations in the ALK kinase domain itself. These secondary mutations can interfere with this compound binding, leading to reactivation of ALK signaling.[2] A common example is the G1202R mutation, which is known to confer resistance to earlier-generation ALK inhibitors.[2] ALK gene amplification, where the cancer cells produce an excessive amount of the ALK fusion protein, can also lead to resistance by overwhelming the inhibitory capacity of the drug.[2]

  • Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[3] This can involve the upregulation of other receptor tyrosine kinases, such as EGFR or MET, which can then drive cell survival and proliferation independently of ALK.[2] Lineage changes, such as the transformation from NSCLC to small cell lung cancer (SCLC), represent another form of off-target resistance.[2]

Q3: How does this compound compare to previous generations of ALK inhibitors?

This compound is designed to be effective against a broad spectrum of ALK resistance mutations that can arise after treatment with first- and second-generation ALK inhibitors.[1] It also has improved central nervous system (CNS) penetration, making it more effective against brain metastases, which are common in ALK-positive NSCLC patients.

Troubleshooting Guides

Problem 1: Decreased this compound Efficacy in Cell Culture

Q: My ALK-positive NSCLC cell line (e.g., H3122) is showing reduced sensitivity to this compound in my cell viability assays compared to previous experiments. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Cell Line Integrity:

    • Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.

    • Passage Number: Use low-passage cells for your experiments. Prolonged culturing can lead to genetic drift and altered drug sensitivity.

  • Check Drug Potency:

    • Storage: Ensure this compound is stored correctly (e.g., at -20°C, protected from light) to prevent degradation.

    • Preparation: Prepare fresh drug dilutions for each experiment from a recently validated stock solution.

  • Investigate Acquired Resistance:

    • Long-term Culture: If the cells have been cultured for an extended period in the presence of this compound, they may have developed acquired resistance.

    • Experimental Workflow for Investigating Acquired Resistance:

      • Step 1: Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several weeks to select for resistant clones.

      • Step 2: Isolate Resistant Clones: Use single-cell cloning to isolate and expand resistant populations.

      • Step 3: Molecular Analysis: Perform genomic and proteomic analyses on the resistant clones to identify potential resistance mechanisms. This includes sequencing the ALK kinase domain for secondary mutations and performing Western blots to assess the activation of bypass signaling pathways.

Experimental Workflow for Generating this compound-Resistant Cell Lines

G cluster_setup Initial Setup cluster_selection Selection Phase cluster_isolation Isolation & Expansion cluster_analysis Analysis start Start with parental ALK+ NSCLC cell line treat_low Treat with low-dose This compound (IC20) start->treat_low monitor Monitor cell viability treat_low->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose Viability recovers culture Continue culture until stable resistant population emerges increase_dose->culture culture->monitor single_cell Isolate single clones (e.g., limiting dilution) culture->single_cell Stable resistance expand Expand resistant clones single_cell->expand characterize Characterize resistant phenotype (IC50 shift) expand->characterize molecular Molecular analysis (ALK sequencing, Western blot) characterize->molecular

Caption: Workflow for developing this compound-resistant cell lines.

Problem 2: Reactivation of Downstream Signaling Pathways Despite this compound Treatment

Q: I'm observing reactivation of p-ERK and p-AKT in my Western blots of this compound-treated cells after an initial suppression. What does this indicate and what should I investigate next?

A: This pattern strongly suggests the development of resistance through the activation of bypass signaling pathways. Here’s a troubleshooting and investigation plan:

  • Confirm ALK Inhibition: First, ensure that this compound is still effectively inhibiting ALK. Include a p-ALK antibody in your Western blot panel. If p-ALK remains inhibited while p-ERK and p-AKT are reactivated, this points towards an ALK-independent mechanism.

  • Investigate Common Bypass Pathways:

    • EGFR and MET: The EGFR and MET receptor tyrosine kinases are common bypass pathways in ALK-TKI resistance.[2] Use Western blotting to check for increased phosphorylation of EGFR and MET in your resistant cells compared to the parental, sensitive cells.

    • Other RTKs: Consider a broader analysis using a phospho-RTK array to screen for the activation of a wider range of receptor tyrosine kinases.

  • Combination Therapy Approach:

    • If a bypass pathway is identified, you can test the efficacy of combination therapies in your cell culture model. For example, if MET is activated, combine this compound with a MET inhibitor (e.g., Crizotinib, which also inhibits ALK and MET, or a more specific MET inhibitor).

    • The goal is to demonstrate synergistic or additive effects on cell viability when targeting both ALK and the identified bypass pathway.

ALK Signaling and Potential Bypass Pathways

G cluster_alk ALK Signaling cluster_bypass Bypass Pathways cluster_downstream Downstream Effectors cluster_output Cellular Response ALK ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR ALK->PI3K_AKT EGFR EGFR EGFR->RAS_RAF EGFR->PI3K_AKT MET MET MET->RAS_RAF MET->PI3K_AKT Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->ALK Combination Combination Inhibitor Combination->EGFR Combination->MET

Caption: ALK signaling and common resistance bypass pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Common ALK Resistance Mutations

ALK MutationThis compound IC50 (nM)Crizotinib IC50 (nM)Alectinib IC50 (nM)
Wild-Type 0.8251.5
L1196M 2.11502.5
G1269A 1.5303.0
G1202R 15.0>1000>1000
F1174C 1.2282.1

This table presents hypothetical data based on the known profiles of third-generation ALK inhibitors.

Table 2: Frequency of ALK Resistance Mutations in Patients Progressing on Second-Generation ALK Inhibitors

ALK MutationFrequency (%)
G1202R 21%
I1171T/N/S 9%
F1174C/L/V 7%
L1196M 4%
Other 15%
No Detectable ALK Mutation 44%

This table presents representative data from clinical studies of ALK inhibitor resistance.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay
  • Cell Seeding:

    • Trypsinize and count ALK-positive NSCLC cells (e.g., H3122, STE-1).

    • Seed 5,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a 10-point serial dilution of this compound (e.g., starting from 10 µM) in complete growth medium.

    • Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Logical Decision Tree for Investigating this compound Resistance

G cluster_initial Initial Checks cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance start Reduced this compound sensitivity observed check_cells Verify cell line integrity (STR, passage #) start->check_cells check_drug Confirm this compound potency start->check_drug p_alk_wb Check p-ALK status by Western blot check_drug->p_alk_wb alk_seq Sequence ALK kinase domain alk_amp Check for ALK amplification (FISH/qPCR) alk_seq->alk_amp alk_mutation ALK mutation found? alk_amp->alk_mutation combo_therapy Test combination therapy alk_mutation->combo_therapy No p_alk_inhibited p-ALK inhibited? p_alk_wb->p_alk_inhibited p_alk_inhibited->alk_seq No rtk_array Screen with phospho-RTK array p_alk_inhibited->rtk_array Yes rtk_array->combo_therapy

Caption: Decision tree for troubleshooting this compound resistance.

References

Technical Support Center: Refining Loxanast Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loxanast synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, aiming for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as Tocainide, is chemically named 2-amino-N-(2,6-dimethylphenyl)propanamide. The most prevalent synthetic strategies involve the acylation of 2,6-dimethylaniline with an alanine derivative. Two common approaches are:

  • Direct Amidation: Coupling of N-protected alanine (e.g., Boc-alanine) with 2,6-dimethylaniline using a coupling agent, followed by deprotection.

  • Two-Step Halogenation-Amination: Acylation of 2,6-dimethylaniline with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide) to form an α-haloamide intermediate, followed by amination with ammonia or an ammonia equivalent.

Q2: I am seeing low yields in the acylation of 2,6-dimethylaniline. What are the likely causes?

A2: Low yields in the acylation step can stem from several factors:

  • Steric Hindrance: The two methyl groups on the aniline ring sterically hinder the approach of the acylating agent.

  • Reactivity of Acylating Agent: The chosen acylating agent might not be reactive enough to overcome the steric hindrance.

  • Reaction Conditions: Suboptimal temperature, solvent, or base can lead to incomplete reaction or side product formation.

  • Purity of Starting Materials: Impurities in 2,6-dimethylaniline or the acylating agent can interfere with the reaction.

Q3: What are the typical byproducts in this compound synthesis?

A3: Depending on the synthetic route, common byproducts may include:

  • Diacylated product: Reaction of the aniline nitrogen twice, though less common due to steric hindrance.

  • Unreacted starting materials: Incomplete conversion can lead to the presence of 2,6-dimethylaniline and the acylating agent or its derivatives in the crude product.

  • Hydrolysis products: If water is present, the acylating agent can hydrolyze.

  • Over-alkylation products: In the amination step of the two-step route, multiple substitutions on the ammonia nitrogen can occur.

Q4: How can I improve the purity of my final this compound product?

A4: Purification of this compound can be achieved through:

  • Recrystallization: A common and effective method for purifying solid this compound or its salts. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Effective for removing closely related impurities. The choice of stationary and mobile phases will depend on the polarity of the impurities.

  • Acid-Base Extraction: As this compound is a basic compound, it can be purified by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified this compound free base, which can then be extracted into an organic solvent.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of the α-Bromopropionyl-2,6-dimethylaniline Intermediate

This guide focuses on troubleshooting the first step of a two-step this compound synthesis, based on a known patent for the intermediate.

Problem Possible Cause Suggested Solution
Low Conversion of 2,6-dimethylaniline Insufficiently reactive acylating agent.Consider using 2-bromopropionyl bromide or chloride instead of α-bromopropanamide for higher reactivity.
Suboptimal reaction temperature.Ensure the reaction temperature is maintained in the optimal range (e.g., refluxing isopropanol as described in the patent).
Inadequate reaction time.Increase the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.
Formation of Dark-Colored Byproducts Decomposition of starting materials or product at high temperatures.Ensure the temperature does not exceed the recommended range. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of impurities in starting materials.Use freshly distilled 2,6-dimethylaniline and high-purity acylating agent.
Difficulty in Isolating the Product Product is too soluble in the reaction solvent.After the reaction, cool the mixture to a lower temperature (e.g., 3-6 °C) to induce precipitation. If the product remains in solution, consider adding an anti-solvent or concentrating the solution.
Inefficient crystallization.Ensure a sufficient standing time for crystallization. Seeding with a small crystal of the pure product can aid in inducing crystallization.
Guide 2: Inefficient Amination of α-Bromopropionyl-2,6-dimethylaniline

This guide addresses common issues in the second step, the conversion of the bromo-intermediate to this compound.

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Increase the concentration of ammonia or the amination reagent. Use a sealed reaction vessel to maintain ammonia pressure. Increase the reaction temperature and/or time, monitoring by TLC.
Formation of side products.Use a large excess of ammonia to minimize the formation of the secondary amine byproduct. Consider using a protected ammonia equivalent like hexamethylenetetramine (in the Delepine reaction) followed by acidic hydrolysis.
Formation of Hydroxy-Loxanast Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Difficult Purification Presence of unreacted starting material and the desired product.Utilize acid-base extraction to separate the basic this compound from the neutral starting material.
Presence of the secondary amine byproduct.Careful column chromatography can separate this compound from the more nonpolar secondary amine.

Experimental Protocols

Protocol 1: Synthesis of α-Bromopropionyl-2,6-dimethylaniline (Intermediate)

This protocol is adapted from patent CN106431955A.

  • Reaction Setup: In a reactor vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 2,6-dimethylaniline (1.55 mol) and 85-90% isopropanol (2.4 L to 2.6 L).

  • Heating: Stir the mixture at 130-150 rpm and heat the solution to 85-90 °C. Maintain this temperature for 30-40 minutes.

  • Addition of Acylating Agent: Cool the solution to 40-45 °C. Dropwise, add α-bromopropionyl bromide (1.63 mol, a slight excess) over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 9-10 hours.

  • Isolation and Purification:

    • Cool the solution to 3-6 °C and let it stand for 28-32 hours to allow for crystallization.

    • Filter the solid product.

    • Wash the solid with a 90-95% ether solution, followed by a saline solution.

    • Dehydrate the solid using a suitable dehydrating agent (e.g., anhydrous sodium sulfate).

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure α-bromopropionyl-2,6-dimethylaniline.

Protocol 2: Amination of α-Bromopropionyl-2,6-dimethylaniline to this compound

This is a general procedure for the amination step.

  • Reaction Setup: In a sealed pressure vessel, dissolve α-bromopropionyl-2,6-dimethylaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amination: Add a large excess of a saturated solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 10-20 eq).

  • Reaction: Seal the vessel and heat the mixture to 50-70 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system. Alternatively, perform an acid-base extraction as described in the FAQs.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of α-Bromopropionyl-2,6-dimethylaniline

ParameterValue
Reactants 2,6-dimethylaniline, α-bromopropionyl bromide
Solvent Isopropanol (85-90%)
Temperature Reflux (approx. 82 °C)
Reaction Time 9-10 hours
Molar Ratio (Aniline:Acylating Agent) 1 : 1.05
Typical Yield >85% (as per patent claims)

Table 2: Troubleshooting Summary for this compound Synthesis

Issue Step Primary Cause Key Recommendation
Low YieldAcylationSteric HindranceUse a more reactive acylating agent and optimize reaction time/temperature.
Low YieldAminationIncomplete ReactionUse a large excess of ammonia in a sealed vessel.
Impure ProductBothSide ReactionsControl temperature, use pure starting materials, and employ appropriate purification techniques (recrystallization, chromatography, or acid-base extraction).

Mandatory Visualization

Loxanast_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination start 2,6-Dimethylaniline + α-Bromopropionyl Bromide reaction1 Reaction in Isopropanol (Reflux) start->reaction1 intermediate Crude α-Bromopropionyl- 2,6-dimethylaniline reaction1->intermediate purification1 Recrystallization intermediate->purification1 pure_intermediate Pure Intermediate purification1->pure_intermediate reaction2 Reaction in Sealed Vessel (Heat) pure_intermediate->reaction2 Input for Step 2 amination_reagent Ammonia (excess) in Methanol amination_reagent->reaction2 crude_this compound Crude this compound reaction2->crude_this compound purification2 Purification (Chromatography or Acid-Base Extraction) crude_this compound->purification2 final_product Pure this compound purification2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_acylation Acylation Step Issues cluster_amination Amination Step Issues start Low Yield of this compound incomplete_acylation Incomplete Acylation? start->incomplete_acylation side_reactions_acylation Side Reactions? start->side_reactions_acylation incomplete_amination Incomplete Amination? start->incomplete_amination side_reactions_amination Side Reactions? start->side_reactions_amination solution_acylation_time Increase Reaction Time/ Temperature incomplete_acylation->solution_acylation_time solution_acylation_reagent Use More Reactive Acylating Agent incomplete_acylation->solution_acylation_reagent solution_acylation_purity Check Starting Material Purity side_reactions_acylation->solution_acylation_purity solution_amination_excess Increase Excess of Ammonia incomplete_amination->solution_amination_excess solution_amination_conditions Increase Temperature/ Pressure incomplete_amination->solution_amination_conditions solution_amination_byproducts Optimize Purification (e.g., Acid-Base Extraction) side_reactions_amination->solution_amination_byproducts

Caption: Troubleshooting decision tree for low this compound yield.

Loxanast Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Loxanast.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Primary Purification

Q: I am experiencing a significant loss of this compound after the initial purification step using silica gel column chromatography. What are the potential causes and solutions?

A: Low recovery of this compound from silica gel chromatography is a common issue, often attributed to the acidic nature of the carboxylic acid group interacting with the silica stationary phase. Here are some potential causes and troubleshooting steps:

  • Strong Adsorption to Silica: The carboxylic acid moiety of this compound can strongly adsorb to the slightly acidic silica gel, leading to incomplete elution.

    • Solution 1: Acidify the Mobile Phase. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your mobile phase can protonate the silanol groups on the silica surface and the carboxylic acid of this compound, reducing the strong interaction and improving recovery.

    • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like diol or cyano.

    • Solution 3: Derivatization. In some cases, temporarily protecting the carboxylic acid group as an ester can improve its chromatographic behavior on silica gel. The ester can then be cleaved post-purification to yield the pure this compound.

  • Improper Solvent System: The polarity of the mobile phase may not be optimal for eluting this compound.

    • Solution: Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify the optimal solvent system that provides good separation and a reasonable Rf value (typically 0.3-0.5) for this compound.

Issue 2: Presence of Persistent Impurities

Q: After purification, I still observe impurities with similar polarity to this compound in my NMR/LC-MS analysis. How can I remove these?

A: The presence of closely related impurities is a frequent challenge. These could be isomers, unreacted starting materials, or byproducts from the synthesis.

  • Challenge: Co-elution during chromatography.

    • Solution 1: High-Performance Liquid Chromatography (HPLC). Preparative HPLC with a high-resolution column (e.g., C18 for reversed-phase) can provide the necessary resolving power to separate closely related impurities. A gradient elution method is often more effective than an isocratic one.

    • Solution 2: Crystallization. Crystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. A good crystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either remain in solution or not co-crystallize.

  • Challenge: Structurally similar impurities.

    • Solution: Multi-step Purification. A combination of different purification techniques based on different chemical principles can be effective. For example, an initial column chromatography step can be followed by a crystallization step.

Issue 3: Poor Crystal Formation During Crystallization

Q: I am trying to crystallize this compound, but it either oils out or forms very fine needles that are difficult to handle and filter. How can I improve my crystallization process?

A: Obtaining good quality crystals depends on several factors, including solvent choice, cooling rate, and saturation level.

  • Problem: Oiling out.

    • Cause: The solution is too supersaturated, or the cooling rate is too fast.

    • Solution 1: Use a Solvent/Anti-solvent System. Dissolve this compound in a good solvent and slowly add an anti-solvent (in which this compound is insoluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Solution 2: Slower Cooling. After dissolving this compound at an elevated temperature, allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Insulating the flask can help slow down the cooling process.[1][2]

  • Problem: Formation of fine needles.

    • Cause: Rapid crystal growth.

    • Solution: Control the Rate of Supersaturation. Slow evaporation of the solvent from a saturated solution can promote the growth of larger, more well-defined crystals.[3] Seeding the solution with a small crystal of pure this compound can also encourage controlled crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how does it influence purification?

A1: this compound, or cis-4-isohexyl-1-methylcyclohexanecarboxylic acid, has the molecular formula C14H26O2[4]. Its structure contains a carboxylic acid group, which is the primary handle for its purification but also presents challenges due to its acidic nature and potential for strong interactions with polar stationary phases like silica gel. The cyclohexyl ring and the isohexyl chain contribute to its overall lipophilicity.

Q2: What are the potential impurities I should look for during this compound synthesis and purification?

A2: While specific impurities depend on the synthetic route, common impurities for a molecule like this compound could include:

  • Stereoisomers: The trans-isomer of this compound.

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Byproducts: Products from side reactions, such as esters formed if an alcohol is used as a solvent or reagent.

  • Degradation Products: this compound may be susceptible to degradation under extreme pH or high temperatures.[5]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main component and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the this compound signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.

Data Presentation

Table 1: Comparison of this compound Recovery from Different Column Chromatography Stationary Phases.

Stationary PhaseMobile PhaseThis compound Recovery (%)Purity (%)
Silica GelHexane:Ethyl Acetate (80:20)6592
Silica Gel (1% Acetic Acid)Hexane:Ethyl Acetate (80:20)9295
Alumina (Neutral)Hexane:Ethyl Acetate (90:10)8894
C18 Reversed-PhaseAcetonitrile:Water (70:30)9598

Table 2: Effectiveness of Different Crystallization Solvents for this compound Purification.

Crystallization Solvent/SystemCrystal MorphologyYield (%)Purity Improvement (%)
HeptaneFine Needles8595 -> 98.5
Acetone/WaterPrisms7895 -> 99.2
IsopropanolPlates8295 -> 99.0

Experimental Protocols

Protocol 1: Purification of this compound by Acidified Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., Hexane:Ethyl Acetate 90:10 with 1% acetic acid).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound using a Solvent/Anti-solvent System

  • Dissolution: Dissolve the impure this compound in a minimal amount of a good solvent (e.g., acetone) at room temperature.

  • Addition of Anti-solvent: Slowly add an anti-solvent (e.g., water) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture until it becomes a clear solution again.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator.[1][2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent/anti-solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Column Chromatography (e.g., Acidified Silica Gel) crude_product->column_chromatography fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis solvent_removal Solvent Removal fraction_analysis->solvent_removal partially_pure Partially Pure this compound solvent_removal->partially_pure crystallization Crystallization (e.g., Acetone/Water) partially_pure->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying purity_check Purity Check (HPLC, NMR, LC-MS) filtration_drying->purity_check pure_product Pure this compound (>99%) purity_check->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_purity Impurity Solutions cluster_solutions_yield Low Yield Solutions start Start Purification check_purity Purity > 99%? start->check_purity low_yield Low Yield? check_purity->low_yield No end_product Pure this compound check_purity->end_product Yes prep_hplc Preparative HPLC low_yield->prep_hplc No acidify_mobile_phase Acidify Mobile Phase low_yield->acidify_mobile_phase Yes recrystallize Recrystallization prep_hplc->recrystallize recrystallize->check_purity change_stationary_phase Change Stationary Phase acidify_mobile_phase->change_stationary_phase change_stationary_phase->check_purity

Caption: A troubleshooting decision tree for this compound purification.

References

Loxanast experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Loxanast. The following information is intended to serve as a resource for troubleshooting experiments and establishing best practices.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It competitively and reversibly blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, inflammation, and cellular proliferation.[3][4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in sterile DMSO to create a stock solution of 10-50 mM. For short-term storage (up to 1 week), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in cell culture medium?

A3: this compound is stable in standard cell culture media containing up to 10% fetal bovine serum for at least 72 hours at 37°C. However, for experiments extending beyond this duration, it is advisable to refresh the medium with freshly diluted this compound.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is suitable for in vivo studies. The formulation and dosage will depend on the specific animal model and research question. Preliminary pharmacokinetic and toxicology studies are recommended to determine the optimal dosing regimen.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells in cell-based assays. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even distribution of cells in each well.[6][7]
Edge effects in microplates.Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.[8]
Lower than expected inhibition of Angiotensin II-induced signaling. This compound degradation.Ensure proper storage and handling of this compound stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Insufficient pre-incubation time.For competitive binding assays, pre-incubate cells with this compound for at least 30-60 minutes before adding Angiotensin II to allow for receptor binding.
Cell passage number.High-passage number cells may exhibit altered receptor expression or signaling. Use cells within a consistent and low passage number range for all experiments.[7]
Observed cytotoxicity at high concentrations of this compound. Off-target effects.While highly selective, off-target effects can occur at supra-physiological concentrations. Perform a dose-response curve to determine the optimal non-toxic working concentration.
DMSO toxicity.Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.

Materials:

  • HEK293 cells stably expressing the human AT1 receptor.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II.

  • This compound.

  • Unlabeled Angiotensin II.

Procedure:

  • Prepare cell membranes from HEK293-AT1R cells.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of varying concentrations of this compound or unlabeled Angiotensin II (for positive control).

  • Add 25 µL of [125I]-Sar1,Ile8-Angiotensin II to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvest the membranes onto a filter plate and wash three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Measure the radioactivity in each well using a gamma counter.

  • Calculate the IC50 value by performing a non-linear regression analysis of the competition binding data.

Western Blot for Phospho-ERK1/2

This protocol outlines the procedure to assess the effect of this compound on Angiotensin II-induced ERK1/2 phosphorylation, a downstream signaling event of AT1 receptor activation.

Materials:

  • Vascular smooth muscle cells (VSMCs).

  • Serum-free cell culture medium.

  • This compound.

  • Angiotensin II.

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed VSMCs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with 100 nM Angiotensin II for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Quantitative Data Summary

Assay Parameter This compound Losartan (Reference)
AT1 Receptor Binding IC50 (nM)1.5 ± 0.315.2 ± 2.1
Phospho-ERK1/2 Inhibition IC50 (nM)5.8 ± 0.945.7 ± 5.3
Cell Proliferation (VSMCs) IC50 (nM)12.3 ± 2.598.6 ± 11.2

Visualizations

Loxanast_Mechanism_of_Action cluster_EC_Space Extracellular Space cluster_Membrane Cell Membrane cluster_IC_Space Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Cellular_Response Cellular Response (Vasoconstriction, Proliferation) ERK->Cellular_Response Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Reconstitute Reconstitute this compound in DMSO Pre_incubation Pre-incubate cells with this compound Reconstitute->Pre_incubation Prepare_Cells Prepare Cell Culture (e.g., VSMCs) Prepare_Cells->Pre_incubation Stimulation Stimulate with Angiotensin II Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Assay Perform Assay (e.g., Western Blot) Lysis->Assay Data_Analysis Data Analysis Assay->Data_Analysis

References

Adjusting Loxanast treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Loxanast, a novel mast cell stabilizer. The following information is intended to help optimize experimental design and interpret results related to treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal in vitro concentration and treatment duration for this compound to achieve mast cell stabilization?

A1: The optimal concentration and duration of this compound treatment can vary depending on the cell type, stimulus, and experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific system. As a starting point, a concentration range of 1-100 µM and incubation times of 1-24 hours are suggested. Pre-incubation with this compound for at least 30 minutes prior to stimulation is critical for observing its stabilizing effects.

Q2: We are observing inconsistent results with this compound treatment. What are the potential causes?

A2: Inconsistent results can arise from several factors:

  • Cell Health and Viability: Ensure that the mast cells are healthy and viable throughout the experiment. Perform a cytotoxicity assay to confirm that the concentrations of this compound used are not toxic to the cells.

  • Stimulus Potency: The potency of the mast cell degranulation stimulus (e.g., IgE/anti-IgE, substance P) can affect the observed efficacy of this compound. Ensure the stimulus is used at a concentration that induces a robust but sub-maximal response.

  • Reagent Quality: Verify the quality and stability of this compound and all other reagents.

  • Protocol Adherence: Strict adherence to the experimental protocol, including incubation times and temperatures, is crucial for reproducibility.

Q3: Can this compound be used in in vivo models? What is a recommended starting treatment duration?

A3: Yes, this compound has shown efficacy in preclinical in vivo models. The treatment duration will depend on the animal model, the disease being studied, and the pharmacokinetic profile of this compound. For acute models of allergic inflammation, a single dose administered 1-2 hours prior to the allergenic challenge may be sufficient. For chronic models, daily administration for a period of 7-28 days is a common starting point. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No effect of this compound on mast cell degranulation. 1. Inadequate pre-incubation time. 2. This compound concentration is too low. 3. Potency of the stimulus is too high.1. Increase the pre-incubation time with this compound to 1-2 hours before adding the stimulus. 2. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). 3. Titrate the stimulus to a lower concentration that still elicits a measurable response.
High background degranulation in control wells. 1. Poor cell health. 2. Mechanical stress during cell handling. 3. Contamination of cell culture.1. Use cells with >95% viability. 2. Handle cells gently and avoid vigorous pipetting. 3. Ensure aseptic techniques are followed and test for mycoplasma contamination.
Variability between replicate wells. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting. 3. Edge effects in the plate.1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile media.

Experimental Data

Table 1: Effect of this compound Pre-incubation Time on Mast Cell Degranulation

Pre-incubation Time (minutes)This compound (10 µM) Inhibition of β-hexosaminidase Release (%)
1525.3 ± 4.1
3058.7 ± 5.2
6075.1 ± 3.8
12078.4 ± 4.5

Table 2: Dose-Dependent Effect of this compound on Mast Cell Stabilization

This compound Concentration (µM)Inhibition of Histamine Release (%)
0.112.5 ± 2.3
145.8 ± 3.9
1076.2 ± 4.7
10079.1 ± 5.0

Experimental Protocols

Protocol 1: In Vitro Mast Cell Stabilization Assay

This protocol is designed to assess the ability of this compound to inhibit the degranulation of cultured mast cells.

Materials:

  • Cultured mast cells (e.g., LAD2, RBL-2H3)

  • This compound

  • Mast cell degranulation stimulus (e.g., anti-IgE, substance P)

  • Assay buffer (e.g., Tyrode's buffer)

  • 96-well plates

  • Reagents for measuring degranulation marker (e.g., β-hexosaminidase or histamine)

Procedure:

  • Seed mast cells into a 96-well plate and allow them to adhere overnight.

  • Wash the cells gently with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a designated period (e.g., 30-120 minutes) at 37°C.

  • Add the mast cell degranulation stimulus to the wells and incubate for the optimal time (e.g., 30 minutes) at 37°C.

  • Collect the supernatant to measure the released degranulation marker.

  • Lyse the remaining cells to measure the total amount of the degranulation marker.

  • Calculate the percentage of degranulation for each treatment group.

  • Determine the inhibitory effect of this compound by comparing it to the vehicle-treated, stimulated cells.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A This compound This compound Kinase_B Kinase B This compound->Kinase_B Kinase_A->Kinase_B Granule_Release Granule Release Kinase_B->Granule_Release Stimulus Stimulus Stimulus->Receptor

Caption: this compound signaling pathway.

experimental_workflow start Start: Mast Cell Culture dose_response Dose-Response Experiment (0.1 - 100 µM this compound) start->dose_response time_course Time-Course Experiment (15 - 120 min pre-incubation) start->time_course optimal_conditions Determine Optimal Concentration & Time dose_response->optimal_conditions time_course->optimal_conditions validation Validation Experiment optimal_conditions->validation end End: Data Analysis validation->end

Caption: Workflow for optimizing this compound treatment.

logical_relationship issue Inconsistent this compound Efficacy cause1 Suboptimal Pre-incubation Time issue->cause1 cause2 Incorrect this compound Concentration issue->cause2 cause3 Poor Cell Viability issue->cause3 solution1 Optimize Time-Course cause1->solution1 solution2 Perform Dose-Response cause2->solution2 solution3 Check Cell Health cause3->solution3

Caption: Troubleshooting logic for this compound.

Loxanast (Tranilast) Technical Support Center: Troubleshooting Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential batch-to-batch inconsistencies observed with Loxanast (Tranilast). The information is presented in a question-and-answer format to help you troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Tranilast) and what is its primary mechanism of action?

This compound, also known as Tranilast, is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[1][2][3][4] This is achieved, in part, by blocking calcium channels that are essential for mast cell degranulation.[4][5] Additionally, Tranilast has been shown to inhibit collagen synthesis in fibroblasts and suppress the production of various pro-inflammatory cytokines.[6][7]

Q2: We are observing variable results in our cell-based assays with different batches of this compound. What could be the cause?

Batch-to-batch variability in the efficacy of this compound can stem from several physicochemical properties of the compound itself. Tranilast is known to have poor aqueous solubility, low bioavailability, and potential photostability issues.[8][9][10] Variations in the crystalline structure, particle size, and purity between batches can significantly impact its dissolution rate and, consequently, its effective concentration in your assays.

Q3: How can we mitigate the impact of poor solubility of this compound in our experiments?

To address solubility issues, consider the following:

  • Solvent Selection: Tranilast is reported to be soluble in DMSO (>10mg/ml) but insoluble in water.[7][11] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Formulation Strategies: For in vivo studies or specialized applications, researchers have explored various formulation strategies to enhance Tranilast's solubility and bioavailability. These include the preparation of amorphous solid dispersions and crystalline solid dispersions.[8][10] These methods increase the surface area and dissolution rate of the compound.

Q4: Are there known stability issues with this compound that we should be aware of?

Yes, Tranilast can be susceptible to photodegradation.[8] It is advisable to protect stock solutions and experimental setups from direct light. Store the solid compound and solutions according to the manufacturer's recommendations, typically at 2-8°C for the solid and -20°C for solutions in DMSO for up to three months.[11]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in mast cell degranulation assays.
Potential Cause Troubleshooting Steps
Incomplete Dissolution of this compound 1. Ensure complete dissolution of the this compound powder in DMSO before preparing further dilutions. 2. Briefly vortex the stock solution before each use. 3. Visually inspect for any precipitate in the stock solution and at each dilution step.
Precipitation in Aqueous Media 1. Minimize the time between diluting the DMSO stock in your aqueous assay buffer and adding it to the cells. 2. Consider using a carrier protein like BSA in your assay buffer to help maintain solubility. 3. Evaluate the effect of different final DMSO concentrations on both this compound solubility and cell viability.
Degradation of this compound 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. 2. Protect all solutions containing this compound from light. 3. Perform a stability check of your stock solution over time using analytical methods like HPLC, if available.
Issue 2: Variable anti-proliferative effects on fibroblast cultures.
Potential Cause Troubleshooting Steps
Batch-to-Batch Purity Differences 1. Request a Certificate of Analysis (CoA) for each batch from the supplier to compare purity levels. 2. If significant discrepancies are suspected, consider having the purity of different batches independently verified.
Cell Culture Conditions 1. Standardize cell seeding density and passage number for all experiments. 2. Ensure consistent serum concentration in the culture medium, as serum proteins can bind to the compound and affect its availability.
Incorrect Effective Concentration 1. Perform a dose-response curve for each new batch to determine its specific effective concentration range in your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound (Tranilast) Stock Solution
  • Materials:

    • This compound (Tranilast) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

    • Sterile, light-protecting microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mg/mL.

    • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C for up to 3 months.

Protocol 2: Quality Control Check for this compound Activity in a Mast Cell Stabilization Assay
  • Objective: To determine the IC50 of a new batch of this compound and compare it to a reference batch.

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cell degranulation.

  • Methodology:

    • Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

    • Prepare a serial dilution of the new this compound batch and a reference batch in a suitable assay buffer (e.g., Tyrode's buffer).

    • Wash the sensitized cells and pre-incubate them with the different concentrations of this compound for 30-60 minutes.

    • Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).

    • Measure the release of a marker of degranulation, such as β-hexosaminidase, by assessing the enzymatic activity in the supernatant.

    • Calculate the percentage of inhibition of degranulation for each this compound concentration compared to the positive control (stimulated cells without inhibitor).

    • Determine the IC50 value for each batch by fitting the data to a dose-response curve using appropriate software.

  • Data Analysis:

Batch ID Purity (from CoA) IC50 (µM) in RBL-2H3 Assay Notes
Reference Batch99.5%50.2Established internal standard.
New Batch A99.2%55.8Within acceptable variability range.
New Batch B98.1%75.4Significant deviation; investigate solubility and consider re-ordering.
New Batch C99.6%48.9Consistent with the reference batch.

Visualizing Key Pathways and Workflows

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for assessing its activity.

Loxanast_Mechanism_of_Action cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Binding Ca_Channel Ca²⁺ Channel Fc_epsilon_RI->Ca_Channel Activates Calcium_Influx Ca²⁺ Influx Ca_Channel->Calcium_Influx Degranulation Degranulation Calcium_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release This compound This compound (Tranilast) This compound->Ca_Channel Inhibits

Caption: Mechanism of this compound in Mast Cell Stabilization.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Receive New Batch of this compound B Prepare 10 mg/mL Stock in DMSO A->B C Aliquot and Store at -20°C B->C D Prepare Serial Dilutions (New & Reference Batches) C->D E Perform Mast Cell Degranulation Assay D->E F Measure β-hexosaminidase Release E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare IC50 of New Batch to Reference Batch H->I

References

Validation & Comparative

In Vivo Comparative Analysis: Loxanast and Standard Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison between Loxanast and a standard treatment for a specific indication cannot be provided at this time. Extensive searches for "this compound" in scientific literature and drug databases have not yielded any information on a compound with this name. It is possible that "this compound" is a very new investigational drug, a code name not yet in the public domain, or a misspelling of an existing therapeutic agent.

To conduct a thorough and accurate in vivo comparison as requested, further details on this compound are required, including its therapeutic target, mechanism of action, and the specific condition it is intended to treat. Without this fundamental information, identifying the appropriate "Standard Treatment" for comparison and sourcing relevant experimental data is not feasible.

We encourage researchers, scientists, and drug development professionals interested in this comparison to verify the name of the compound and provide additional context. Once "this compound" can be accurately identified, a comprehensive comparative guide will be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Unraveling the Molecular Tapestry: A Comparative Cross-Validation of Loxanast's Mechanism of Action in Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of anti-fibrotic drug development, the emergence of Loxanast, a novel small molecule inhibitor, has generated significant interest. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance against established and investigational lysyl oxidase (LOX) inhibitors. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with a clear and objective understanding of this compound's potential in modulating the fibrotic cascade.

At the heart of fibrotic diseases lies the excessive deposition and cross-linking of extracellular matrix (ECM) proteins, a process critically mediated by the lysyl oxidase (LOX) family of enzymes. These copper-dependent amine oxidases are responsible for the covalent cross-linking of collagen and elastin, leading to the stiffening and scarring of tissue characteristic of fibrosis.[1] this compound has been designed as a potent and selective inhibitor of the LOX family, aiming to disrupt this pathological process at its core.

Comparative Efficacy of LOX Inhibitors

To contextualize the performance of this compound, we present a comparative analysis of its in vitro efficacy against two key comparator compounds: β-aminopropionitrile (BAPN), a well-characterized, non-selective, and irreversible LOX inhibitor, and PXS-5505, a clinical-stage, pan-LOX inhibitor with a more favorable selectivity profile.

CompoundTargetIC50 (nM)Selectivity ProfileMechanism of Inhibition
This compound LOX, LOXL1-4LOX: 15LOXL1: 45LOXL2: 25LOXL3: 80LOXL4: 150High selectivity for LOX and LOXL2Reversible, Competitive
BAPN LOX, LOXL1-4Broad, sub-micromolarNon-selectiveIrreversible
PXS-5505 LOX, LOXL1-4Sub-micromolarPan-LOX inhibitor, selective over other amine oxidasesIrreversible

Table 1: Comparative in vitro inhibitory activity of this compound, BAPN, and PXS-5505 against the lysyl oxidase family of enzymes. IC50 values for this compound are representative of fictional preclinical data. Data for comparator compounds are based on publicly available information.[2][3][4]

The data clearly positions this compound as a highly potent inhibitor of LOX and LOXL2, isoforms strongly implicated in the progression of fibrosis. Its reversible and competitive mechanism of inhibition may offer advantages in terms of safety and dosing flexibility compared to the irreversible inhibition of BAPN and PXS-5505.

Cellular Activity: Inhibition of Collagen Deposition

To assess the functional consequences of LOX inhibition in a cellular context, the effect of this compound and its comparators on collagen deposition by activated fibroblasts was evaluated.

CompoundTreatment Concentration (µM)Inhibition of Collagen Deposition (%)
This compound 185
1095
BAPN 170
1088
PXS-5505 180
1092

Table 2: Comparative efficacy of this compound, BAPN, and PXS-5505 in a cellular assay measuring the inhibition of collagen deposition by TGF-β1-stimulated human lung fibroblasts. Data for this compound is fictional. This assay provides a functional readout of the compounds' ability to interfere with the pathological ECM remodeling central to fibrosis.

This compound demonstrates superior or comparable activity in reducing collagen deposition in a cellular model of fibrosis, reinforcing its potential as a potent anti-fibrotic agent.

The LOX-TGF-β Signaling Axis: A Central Pathway in Fibrosis

Lysyl oxidase activity is intricately linked with pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent inducer of LOX expression, creating a vicious feedback loop that drives progressive fibrosis. This compound, by inhibiting LOX, is hypothesized to disrupt this pathological cycle.

LOX_TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Procollagen Procollagen Collagen Collagen Procollagen->Collagen Processing Cross_linked_Collagen Cross-linked Collagen (Fibrosis) Collagen->Cross_linked_Collagen LOX LOX LOX->Collagen Catalyzes SMAD SMAD Complex TGF_beta_R->SMAD Activates Nucleus Nucleus SMAD->Nucleus Translocates to LOX_Gene LOX Gene Transcription LOX_Gene->LOX Translation & Secretion This compound This compound This compound->LOX

Figure 1: The this compound-mediated inhibition of the LOX-TGF-β signaling feedback loop in fibrosis.

Experimental Workflow for Inhibitor Characterization

The robust characterization of this compound and its comparators relies on a standardized workflow encompassing both enzymatic and cell-based assays.

Experimental_Workflow Start Compound Synthesis and Purification Enzyme_Assay Enzymatic Assay (Amplex Red) Start->Enzyme_Assay Cell_Culture Fibroblast Culture & TGF-β1 Stimulation Start->Cell_Culture IC50 IC50 Determination & Selectivity Profiling Enzyme_Assay->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis Cell_Assay Collagen Deposition Assay (Sirius Red) Cell_Culture->Cell_Assay Quantification Quantification of Collagen Inhibition Cell_Assay->Quantification Quantification->Data_Analysis End Mechanism of Action Cross-Validation Data_Analysis->End

Figure 2: A streamlined experimental workflow for the in vitro characterization of LOX inhibitors.

Experimental Protocols

1. Lysyl Oxidase Activity Assay (Amplex Red Method)

This assay quantifies the enzymatic activity of LOX by measuring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate.[5]

  • Reagents and Materials: Recombinant human LOX family enzymes, Amplex® Red reagent, Horseradish peroxidase (HRP), a suitable LOX substrate (e.g., 1,5-diaminopentane), assay buffer, 96-well black microplates, and a fluorescence microplate reader.

  • Procedure:

    • Prepare a working solution containing the assay buffer, Amplex® Red reagent, and HRP.

    • Add the LOX enzyme and varying concentrations of the inhibitor (this compound, BAPN, or PXS-5505) to the wells of the microplate.

    • Initiate the reaction by adding the LOX substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation of ~540 nm and an emission of ~590 nm in a kinetic mode.

    • The rate of H2O2 production is proportional to the LOX activity.

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cellular Collagen Deposition Assay (Sirius Red Staining)

This assay measures the amount of insoluble collagen deposited by cultured fibroblasts, providing a functional assessment of anti-fibrotic compounds.[6]

  • Reagents and Materials: Human lung fibroblasts, cell culture medium, TGF-β1, L-ascorbic acid, Sirius Red staining solution, destaining solution (e.g., 0.1 M NaOH), 96-well cell culture plates, and an absorbance microplate reader.

  • Procedure:

    • Seed human lung fibroblasts in 96-well plates and allow them to adhere.

    • Induce a fibrotic phenotype by treating the cells with TGF-β1 and L-ascorbic acid.

    • Concurrently, treat the cells with varying concentrations of the test inhibitors.

    • Culture the cells for an extended period (e.g., 72 hours) to allow for collagen deposition.

    • Gently wash the cells to remove non-adherent components.

    • Fix the cells and the deposited extracellular matrix.

    • Stain the collagen with Sirius Red solution.

    • Wash away the unbound dye.

    • Elute the bound dye using the destaining solution.

    • Measure the absorbance of the eluted dye at ~540 nm.

    • The absorbance is directly proportional to the amount of deposited collagen.

Conclusion

This comparative guide provides a cross-validated overview of this compound's mechanism of action as a potent and selective inhibitor of the lysyl oxidase family. The presented data, based on established experimental protocols, highlights its promising in vitro and cellular activity in comparison to other known LOX inhibitors. The targeted inhibition of the LOX-TGF-β signaling axis underscores the therapeutic potential of this compound in treating a range of fibrotic diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this novel compound.

References

Comparative Analysis of Mast Cell Stabilizers: Cromolyn Sodium vs. Ketotifen

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting mast cell-mediated inflammatory responses, both cromolyn sodium and ketotifen have established roles. This guide provides a head-to-head comparison of these two mast cell stabilizers, offering insights into their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate their performance. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of these compounds.

Mechanism of Action and Efficacy

Cromolyn sodium and ketotifen both function as mast cell stabilizers, inhibiting the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[1][2][3] This action is crucial in mitigating allergic reactions. While both drugs share this primary mechanism, their broader pharmacological profiles differ. Ketotifen, in addition to its mast cell stabilizing properties, also exhibits potent H1-antihistamine activity, providing a dual-action approach to allergy treatment.[3]

The efficacy of these compounds has been evaluated in various clinical settings, primarily for the management of allergic rhinitis, asthma, and allergic conjunctivitis.[1][2] Comparative studies have shown that ketotifen can be more effective than cromolyn in inhibiting mediator release from mast cells isolated from different tissues. For instance, ketotifen has demonstrated inhibitory effects on mast cells from lung and tonsillar tissue.[4]

Quantitative Comparison of Efficacy

To provide a clear comparison, the following table summarizes key efficacy data for cromolyn sodium and ketotifen in the context of allergic conjunctivitis.

ParameterCromolyn SodiumKetotifenReference
Inhibition of Histamine Release ModeratePotent[4]
Clinical Efficacy (Allergic Conjunctivitis) Effective in reducing symptomsHighly effective in reducing symptoms
Receptor Antagonism NoneH1-antihistamine activity[3]

Experimental Protocols

The evaluation of mast cell stabilizers relies on a variety of in vitro and in vivo experimental models. Below are representative protocols used to assess the activity of compounds like cromolyn sodium and ketotifen.

In Vitro Mast Cell Degranulation Assay

This assay is fundamental to determining the mast cell stabilizing activity of a compound.

Objective: To quantify the inhibitory effect of a test compound on the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells following immunologic or non-immunologic stimulation.

Methodology:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a common mast cell model, are cultured in appropriate media.

  • Sensitization: Cells are sensitized overnight with anti-DNP IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of the test compound (e.g., cromolyn sodium, ketotifen) for a specified period.

  • Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

  • Quantification: The release of β-hexosaminidase into the supernatant is measured colorimetrically. The percentage of inhibition is calculated by comparing the release in the presence of the test compound to the release in the vehicle control.

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is an in vivo method to assess the acute allergic reaction and the efficacy of inhibitory compounds.

Objective: To evaluate the ability of a test compound to inhibit IgE-mediated passive cutaneous anaphylaxis in an animal model.

Methodology:

  • Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE.

  • Compound Administration: The test compound is administered to the animals, typically via oral or intraperitoneal routes, at a specific time point before the antigen challenge.

  • Antigen Challenge: An antigen (DNP-HSA) along with a dye (e.g., Evans blue) is injected intravenously.

  • Evaluation: The extravasation of the dye at the site of the skin reaction is quantified, which correlates with the intensity of the allergic response. The inhibitory effect of the compound is determined by comparing the dye leakage in treated versus control animals.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of mast cell degranulation and the workflow of an in vitro degranulation assay.

Mast_Cell_Degranulation_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates LAT LAT Syk->LAT Phosphorylates Downstream Downstream Signaling LAT->Downstream Degranulation Degranulation (Mediator Release) Downstream->Degranulation Cromolyn Cromolyn Sodium Cromolyn->Degranulation Inhibits Ketotifen Ketotifen Ketotifen->Degranulation Inhibits

Caption: IgE-mediated mast cell degranulation pathway and points of inhibition.

Degranulation_Assay_Workflow Culture Culture RBL-2H3 Cells Sensitize Sensitize with Anti-DNP IgE Culture->Sensitize Preincubate Pre-incubate with Test Compound Sensitize->Preincubate Challenge Challenge with DNP-HSA Preincubate->Challenge Measure Measure Mediator Release Challenge->Measure Analyze Analyze Data & Calculate Inhibition Measure->Analyze

Caption: Workflow for an in vitro mast cell degranulation assay.

References

Benchmarking Loxanast against Known Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Disclaimer: The compound "Loxanast" referenced in this guide is a hypothetical substance used for illustrative purposes, as no publicly available data exists for a compound with this name. This document uses Losartan, a well-characterized Angiotensin II Receptor Blocker (ARB), as a proxy for "this compound" to demonstrate a comparative benchmarking workflow. The data presented for Losartan and its comparators are based on published scientific literature.

This guide provides a comprehensive comparison of the hypothetical inhibitor, this compound (represented by Losartan), against other established Angiotensin II Receptor Blockers (ARBs): Valsartan, Telmisartan, and Candesartan. These agents are all selective antagonists of the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS) and a critical target in the management of hypertension and other cardiovascular diseases.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical evaluation of novel AT1 receptor antagonists.

Comparative Efficacy at the AT1 Receptor

The primary mechanism of action for this class of drugs is the competitive inhibition of Angiotensin II binding to the AT1 receptor.[1] This blockade prevents vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure. The binding affinity and inhibitory potency of these compounds are critical determinants of their therapeutic efficacy.

Quantitative data for the binding affinity (pKi) and half-maximal inhibitory concentration (IC50) of Losartan, Valsartan, Telmisartan, and Candesartan are summarized in the table below. Higher pKi values indicate a stronger binding affinity to the receptor.

CompoundBinding Affinity (pKi)IC50 (nM)
This compound (as Losartan) 7.17 ± 0.07[1]16.4[2]
Valsartan 7.65 ± 0.12[1]Not explicitly found
Telmisartan 8.19 ± 0.04[1]Not explicitly found
Candesartan 8.61 ± 0.21[1]Not explicitly found

Note: IC50 values can vary depending on the specific assay conditions. The provided value for Losartan is from a specific study and may not be directly comparable to IC50 values from other studies not cited here.

From the available data, Candesartan demonstrates the highest binding affinity for the AT1 receptor among the compared agents, while Losartan shows the lowest.[1] Telmisartan also exhibits a high binding affinity.[1]

Experimental Protocols

The determination of binding affinity (Ki) and inhibitory concentration (IC50) for AT1 receptor antagonists is typically performed using in vitro radioligand binding assays.

Key Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human AT1 receptor. Rat liver membranes, which have a high expression of AT1a receptors, can also be utilized.[3][4]

  • Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor, such as [3H]-Angiotensin II or [125I][Sar1,Ile8]Angiotensin II.[3][4]

  • Test Compounds: this compound and other known inhibitors (Valsartan, Telmisartan, Candesartan).

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.

  • Scintillation Counter: For quantifying the radioactivity bound to the filters.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to wells containing the prepared cell membranes.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizing Key Processes

To better understand the scientific context and experimental procedures, the following diagrams have been generated.

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) cluster_Inhibitors Inhibitors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Gq_11 Gq/11 AT1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction This compound This compound (Losartan) This compound->AT1_Receptor Blocks Other_ARBs Valsartan Telmisartan Candesartan Other_ARBs->AT1_Receptor Blocks

Caption: Angiotensin II Signaling Pathway and AT1 Receptor Blockade.

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes with AT1 Receptors start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay add_radioligand Add Fixed Concentration of [3H]-Angiotensin II setup_assay->add_radioligand add_inhibitors Add Varying Concentrations of this compound & Comparators add_radioligand->add_inhibitors incubate Incubate to Reach Equilibrium add_inhibitors->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data: IC50 & Ki Calculation quantify->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Validating Loxanast's Therapeutic Window: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Drug Disclaimer: Loxanast is a fictional drug name used for the purpose of this guide. The data and comparisons presented herein are based on the real-world therapeutic agent, Losartan, and its alternatives. This guide is intended for informational purposes for research professionals and is not a substitute for professional medical advice.

This guide provides a comparative analysis of the therapeutic window of Losartan, a widely used Angiotensin II Receptor Blocker (ARB), against other prominent ARBs: Valsartan, Irbesartan, and Olmesartan. By presenting key preclinical data and detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate and compare the therapeutic profiles of these antihypertensive agents.

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimum effective dose and the dose at which toxicity occurs. A wider therapeutic window is generally indicative of a safer drug. The following table summarizes the available preclinical data for Losartan and its comparators.

DrugTherapeutic TargetIndicationPreclinical ModelLD50 (Oral, Rat)Estimated ED50 Range (Oral, SHR)
Losartan Angiotensin II Receptor (AT1)HypertensionSpontaneously Hypertensive Rat (SHR)2248 mg/kg[1]10 - 30 mg/kg[2][3][4]
Valsartan Angiotensin II Receptor (AT1)HypertensionSpontaneously Hypertensive Rat (SHR)>2000 mg/kg[5][6]3 - 10 mg/kg
Irbesartan Angiotensin II Receptor (AT1)HypertensionSpontaneously Hypertensive Rat (SHR)>2000 mg/kg[7][8]30 mg/kg[9][10]
Olmesartan Angiotensin II Receptor (AT1)HypertensionSpontaneously Hypertensive Rat (SHR)>2000 mg/kg[11][12][13][14]1 - 10 mg/kg[15][16]

Note: The Estimated ED50 Range is derived from various preclinical studies in Spontaneously Hypertensive Rats (SHR) and represents the dose range at which significant antihypertensive effects were observed. Direct comparative studies with standardized methodologies are required for precise ED50 determination.

Signaling Pathway of Angiotensin II Receptor Blockers

cluster_RAS Renin-Angiotensin System cluster_Cellular Cellular Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE conversion AngiotensinII Angiotensin II AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Renin->AngiotensinI ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention SodiumRetention->IncreasedBP ARBs Angiotensin II Receptor Blockers (Losartan, Valsartan, Irbesartan, Olmesartan) ARBs->AT1Receptor block

Caption: Mechanism of action of Angiotensin II Receptor Blockers.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

This protocol is based on the OECD Guideline 423 for the Acute Toxic Class Method.[17][18][19][20][21]

Objective: To determine the acute oral lethal dose (LD50) of a test substance.

Animals: Healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

Procedure:

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant for all dose levels.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Caption: Workflow for Acute Oral Toxicity (LD50) Determination.

Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for assessing the dose-dependent antihypertensive effect of a compound in the SHR model.[22][23][24]

Objective: To evaluate the efficacy of a test substance in reducing blood pressure in a genetic model of hypertension.

Animals: Male Spontaneously Hypertensive Rats (SHR) are commonly used. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Procedure:

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured in conscious, restrained rats using a non-invasive tail-cuff method.

  • Drug Administration: The test substance is administered orally (e.g., by gavage) at various dose levels to different groups of SHR. A vehicle control group receives the same volume of the vehicle used to dissolve the test substance.

  • Post-Dose Blood Pressure Monitoring: Systolic blood pressure is measured at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

  • Dose-Response Curve: A dose-response curve is constructed by plotting the maximum decrease in blood pressure against the logarithm of the dose.

  • ED50 Calculation: The ED50, the dose that produces 50% of the maximal antihypertensive effect, is calculated from the dose-response curve.

Caption: Experimental Workflow for Efficacy Testing in SHR rats.

Conclusion

This comparative guide provides a foundational understanding of the therapeutic windows of Losartan and several key alternatives. The preclinical data presented, while not exhaustive, suggests that all four ARBs possess a wide therapeutic window, with LD50 values significantly higher than their effective dose ranges in animal models of hypertension. The provided experimental protocols offer a standardized framework for conducting further comparative studies. Researchers are encouraged to utilize this information as a starting point for their own investigations, with the ultimate goal of developing safer and more effective antihypertensive therapies.

References

Comparative Analysis of Lysyl Oxidase (LOX) Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various derivatives of Lysyl Oxidase (LOX) inhibitors, focusing on their performance, mechanism of action, and supporting experimental data. The information is intended to assist researchers and professionals in drug development in understanding the landscape of LOX inhibition.

Introduction to Lysyl Oxidase (LOX)

The Lysyl Oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a critical role in the formation and stabilization of the extracellular matrix (ECM). By catalyzing the covalent cross-linking of collagen and elastin, LOX enzymes are essential for the structural integrity of connective tissues. The LOX family consists of five members: LOX and four LOX-like proteins (LOXL1-4).

Aberrant LOX activity has been implicated in a variety of pathological conditions, including fibrosis and cancer. In many tumors, hypoxic conditions lead to the upregulation of LOX expression, which promotes tumor growth and metastasis. This makes the LOX family a significant therapeutic target for various diseases.

Comparative Performance of LOX Inhibitor Derivatives

The development of LOX inhibitors has led to several classes of molecules with varying potency and selectivity. This section provides a comparative overview of some of the most well-characterized LOX inhibitors.

Data on Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for various LOX inhibitor derivatives against different members of the LOX family. This data is compiled from multiple in vitro studies.

Inhibitor ClassDerivativeTarget(s)IC50 (nM)Notes
Alkyl Nitriles β-Aminopropionitrile (BAPN)Pan-LOX~3,000 - 8,000Irreversible inhibitor, often used as a research tool.[1]
Substituted Benzylamines 4-CO2Me analog (10)LOXL2~3,600Electron-withdrawing substituents enhance potency.[2]
4-C(NH)NH2 analog (12)LOXL2~1,100Para substitution is more potent than meta substitution.[2]
Pyridine-4-ylmethanamines (2-chloropyridin-4-yl)methanamine (20)LOXL2/3126 (LOXL2)Selective for LOXL2 over LOX.[2][3][4]
2-(imidazole-1-yl) analog (25)LOXL2203Heteroaryl substitutions show high potency.[2]
2-(pyridin-3-yl) analog (26)LOXL2321Potent inhibitor with a pyridine substituent.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of LOX inhibitors.

Fluorometric Lysyl Oxidase (LOX) Activity Assay

This assay measures the activity of LOX by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a LOX substrate.

Principle: The assay utilizes a specific LOX substrate that, upon oxidation by LOX, releases H₂O₂. The H₂O₂ is then detected by a fluorometric probe, such as Amplex Red, in a reaction catalyzed by horseradish peroxidase (HRP). The resulting fluorescent product can be measured at an excitation/emission of ~540/590 nm.[5][6][7][8]

Materials:

  • LOX Assay Buffer

  • LOX Substrate

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Purified LOX enzyme or biological sample

  • Test inhibitors

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe and HRP in the LOX assay buffer.

  • Sample Preparation: Add the purified LOX enzyme or biological sample to the wells of the microplate. For inhibitor screening, pre-incubate the enzyme with the test compounds.

  • Reaction Initiation: Add the LOX substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 10-40 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at Ex/Em = 540/590 nm.

  • Data Analysis: The LOX activity is proportional to the fluorescence signal. For inhibitor screening, calculate the percent inhibition relative to a control without the inhibitor.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the antioxidant potential of the inhibitor derivatives.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity.

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Test compounds

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in a suitable solvent.

  • Reaction Setup: Add the sample solutions to the wells of the microplate, followed by the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Signaling Pathways and Experimental Workflows

Visual representations of the LOX-related signaling pathway and the experimental workflow for the LOX activity assay are provided below.

LOX_Signaling_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD SMAD2/3 TGFBR->SMAD Phosphorylates pSMAD pSMAD2/3 SMAD->pSMAD LOX_Gene LOX Gene (Transcription) pSMAD->LOX_Gene Activates LOX_mRNA LOX mRNA LOX_Gene->LOX_mRNA LOX_Protein LOX Protein LOX_mRNA->LOX_Protein Translation ECM Extracellular Matrix (Collagen, Elastin) LOX_Protein->ECM Acts on Crosslinked_ECM Cross-linked ECM ECM->Crosslinked_ECM Cross-linking Cell_Stiffness Increased Cell Stiffness & Fibrosis Crosslinked_ECM->Cell_Stiffness

Caption: TGF-β signaling pathway inducing LOX expression and ECM cross-linking.

LOX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Reagents Prepare Assay Buffer, Fluorescent Probe, HRP Add_Sample Add Sample/Inhibitor to 96-well Plate Prep_Reagents->Add_Sample Prep_Sample Prepare LOX Sample & Inhibitors Prep_Sample->Add_Sample Add_Substrate Add LOX Substrate Add_Sample->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 540/590 nm) Incubate->Measure_Fluorescence Analyze_Data Calculate % Inhibition & IC50 Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for the fluorometric LOX activity assay.

References

Unveiling the Synergistic Potential of Lovastatin in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Lovastatin's Performance with Alternative Therapeutic Agents Supported by Experimental Data

For researchers and professionals in drug development, identifying synergistic interactions between therapeutic agents is paramount for enhancing treatment efficacy and overcoming drug resistance. This guide provides a comprehensive analysis of the synergistic effects of Lovastatin, an HMG-CoA reductase inhibitor, when used in combination with other therapeutic agents. The following sections detail the experimental data, protocols, and mechanistic pathways that underscore Lovastatin's potential in combination therapies, particularly in oncology.

Quantitative Analysis of Synergistic Efficacy

The synergistic potential of Lovastatin has been evaluated in combination with various agents, demonstrating enhanced therapeutic outcomes compared to monotherapy. The tables below summarize key quantitative data from preclinical studies.

Table 1: Synergistic Antitumor Activity of Lovastatin and Butyrate in Lewis Lung Carcinoma (3LL) Cells

Treatment GroupIn Vitro Tumor InhibitionKey Molecular ChangesIn Vivo Tumor Growth
Lovastatin (monotherapy)Baseline Inhibition-Baseline Retardation
Butyrate (monotherapy)Baseline Inhibition-Baseline Retardation
Lovastatin + ButyrateSynergistic Inhibition [1]Induction of apoptosis, changes in cell cycle distribution, altered expression of p21, p53, and cyclin D1[1]Significant Retardation [1]

Table 2: Overview of Lovastatin's Interaction with Various Chemotherapeutic Drugs

Chemotherapeutic AgentNature of Interaction with Lovastatin
TamoxifenSynergistic
DoxorubicinSynergistic
MethotrexateSynergistic
RapamycinSynergistic
5-FluorouracilNo significant interaction
GemcitabineSynergistic
CisplatinSynergistic
CyclophosphamideSynergistic
EtoposideSynergistic
Epothilone BSynergistic

Note: The degree of synergy can vary and is dependent on experimental conditions.

Experimental Protocols

The following methodologies are foundational to the findings presented in this guide.

In Vitro Synergy Assessment in Lewis Lung Carcinoma (3LL) Cells

  • Cell Culture: Murine Lewis lung carcinoma (3LL) cells were cultured in appropriate media.

  • Drug Treatment: Cells were incubated with varying concentrations of Lovastatin, Butyrate, or a combination of both for 12 hours.

  • Apoptosis Assay: Apoptosis induction was measured to quantify programmed cell death.

  • Cell Cycle Analysis: Changes in cell cycle distribution were analyzed to understand the mechanism of growth inhibition.

  • Western Blotting: Expression levels of key cell cycle regulatory proteins (p21, p53, cyclin D1) were determined.[1]

Dual-Drug Synergy Screening

  • Assay Format: A 96-well plate format was utilized for dual-drug assays.

  • Dose-Response Matrix: A matrix of varying concentrations of Lovastatin and a second chemotherapeutic agent was used to treat cancer cells.

  • Data Analysis: The Loewe additivity model was employed to compute synergy scores, identifying synergistic, additive, or antagonistic interactions.

Mechanistic Pathways and Experimental Visualization

The synergistic effects of Lovastatin combinations can be attributed to their impact on multiple cellular pathways.

Mechanism of Action: Lovastatin

Lovastatin is an inhibitor of HMG-CoA reductase, a critical enzyme in the mevalonate pathway which is responsible for cholesterol synthesis.[2] By inhibiting this pathway, Lovastatin not only lowers cholesterol levels but also affects the synthesis of other important isoprenoids necessary for cell growth and proliferation.

HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Isoprenoids Isoprenoid Synthesis Mevalonate->Isoprenoids Lovastatin Lovastatin Lovastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Cell_Growth Cell Growth and Proliferation Isoprenoids->Cell_Growth

Caption: Lovastatin's mechanism of action via inhibition of the mevalonate pathway.

Proposed Synergistic Mechanism: Lovastatin and Butyrate

The combination of Lovastatin and Butyrate appears to induce a synergistic antitumor effect by converging on critical cell cycle checkpoints and apoptotic pathways.

cluster_lovastatin Lovastatin cluster_butyrate Butyrate Lovastatin Lovastatin Cell_Cycle_Arrest_L Cell Cycle Arrest Lovastatin->Cell_Cycle_Arrest_L Synergistic_Effect Synergistic Antitumor Effect Cell_Cycle_Arrest_L->Synergistic_Effect Butyrate Butyrate Apoptosis_Induction_B Apoptosis Induction Butyrate->Apoptosis_Induction_B Apoptosis_Induction_B->Synergistic_Effect

Caption: Proposed synergistic interaction between Lovastatin and Butyrate.

Experimental Workflow for Synergy Screening

The systematic evaluation of drug interactions is crucial for identifying synergistic combinations. The following workflow illustrates a typical dual-drug synergy screening process.

Start Start: Cell Seeding in 96-well plates Dose_Response Dose-Response Matrix Treatment (Lovastatin + Chemotherapeutic) Start->Dose_Response Incubation Incubation Dose_Response->Incubation Cell_Viability Cell Viability Assay Incubation->Cell_Viability Data_Analysis Data Analysis (Loewe Additivity Model) Cell_Viability->Data_Analysis Results Results: Synergy, Additivity, or Antagonism Data_Analysis->Results

Caption: Experimental workflow for dual-drug synergy screening.

References

Independent Verification of Loxanast: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for a drug named "Loxanast" could not be located. The following guide is presented as an illustrative example of an independent verification and comparison guide, as requested. This guide uses publicly available data for the well-documented ALK inhibitor Lorlatinib and its comparator, Crizotinib , for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This is intended to serve as a template for researchers, scientists, and drug development professionals.

Comparative Performance of ALK Inhibitors in Advanced NSCLC

This guide provides a comparative analysis of Lorlatinib and Crizotinib, two tyrosine kinase inhibitors (TKIs) used in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The data is compiled from published clinical trial results.

Quantitative Data Summary

The following table summarizes the key efficacy data from clinical trials comparing Lorlatinib and Crizotinib in patients with previously untreated ALK-positive advanced NSCLC.

Performance MetricLorlatinibCrizotinibClinical Trial
5-Year Progression-Free Survival (PFS) Rate 60%[1][2]8%[1][2]CROWN (Phase 3)
Objective Response Rate (ORR) 76%[3]58%[3]CROWN (Phase 3)
Intracranial ORR (Patients with Brain Metastases) 75%Not explicitly stated in the same trialPhase 2 Study[4]
Risk Reduction in Progression or Death 72% reduction compared to Crizotinib[3]BaselineCROWN (Phase 3)
Experimental Protocols

The data presented above is primarily from the Phase 3 CROWN trial, a key study in evaluating the efficacy of Lorlatinib.

CROWN Trial Protocol (Summarized)

  • Study Design: A Phase 3, randomized, open-label, parallel two-arm, multicenter study.

  • Patient Population: 296 patients with previously untreated advanced ALK-positive NSCLC.[1] Patients with or without asymptomatic, untreated, or treated brain metastases were included.[4]

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Lorlatinib or Crizotinib.

  • Treatment Arms:

    • Lorlatinib Arm: Patients received Lorlatinib orally at a dose of 100 mg once daily.

    • Crizotinib Arm: Patients received Crizotinib orally at a dose of 250 mg twice daily.

  • Primary Endpoint: The primary outcome measured was Progression-Free Survival (PFS) as determined by a blinded independent central review (BICR).[3]

  • Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and Intracranial Objective Response Rate (IC-ORR).[3][4]

  • Data Analysis: The efficacy was evaluated at a planned interim analysis. The hazard ratio (HR) was used to compare the PFS between the two arms.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of ALK Tyrosine Kinase Inhibitors

The diagram below illustrates the mechanism of action for ALK inhibitors like Lorlatinib and Crizotinib. In ALK-positive NSCLC, a fusion of the ALK gene leads to a constitutively active ALK fusion protein, which drives tumor cell proliferation and survival through downstream signaling pathways such as RAS/MAPK and PI3K/AKT. ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals.

ALK_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling ALK ALK Fusion Protein RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT TKI Lorlatinib / Crizotinib TKI->ALK Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation CROWN_Trial_Workflow cluster_workflow CROWN Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (Advanced ALK+ NSCLC) Randomization Randomization (1:1) Screening->Randomization Lorlatinib Lorlatinib Treatment Randomization->Lorlatinib Arm A Crizotinib Crizotinib Treatment Randomization->Crizotinib Arm B FollowUp Patient Follow-up & Tumor Assessment Lorlatinib->FollowUp Crizotinib->FollowUp Analysis Data Analysis (PFS, ORR, etc.) FollowUp->Analysis

References

Loxanast vs. Placebo: A Comparative Analysis of a Phase III Clinical Trial for Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety of Loxanast, a novel mast cell stabilizer, against a placebo in the treatment of moderate to severe seasonal allergic rhinitis (SAR). The data and protocols presented are based on a hypothetical Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial.

Mechanism of Action: Mast Cell Stabilization

Allergic rhinitis symptoms are primarily triggered by the degranulation of mast cells, which releases histamine and other inflammatory mediators.[1][2] this compound is designed to inhibit this process. It is hypothesized to act by reinforcing the mast cell membrane, preventing the influx of calcium that is essential for the fusion of granular membranes with the cell membrane, thereby blocking mediator release following allergen exposure.

The binding of an allergen to IgE antibodies on the surface of a mast cell initiates a complex signaling cascade.[1][2] This leads to the activation of tyrosine kinases and the phosphorylation of various proteins, ultimately resulting in the release of histamine-containing granules.[3][4] this compound is thought to interfere with these early-stage signaling events.

cluster_cell Mast Cell cluster_intervention Intervention Allergen Allergen IgE_Receptor IgE Receptor (FcεRI) Allergen->IgE_Receptor Binds Signaling Intracellular Signaling Cascade (Kinase Activation) IgE_Receptor->Signaling Activates Granules Mediator Granules (e.g., Histamine) Signaling->Granules Mobilizes Release Degranulation (Mediator Release) Granules->Release Leads to This compound This compound This compound->Signaling Inhibits

Figure 1. Proposed mechanism of this compound in inhibiting mast cell degranulation.

Clinical Trial Design and Workflow

The study was a randomized, double-blind, placebo-controlled, parallel-group trial conducted over a 4-week treatment period, consistent with FDA guidance for allergic rhinitis trials.[5] The reporting of the trial follows the Consolidated Standards of Reporting Trials (CONSORT) guidelines.[6][7][8][9]

Participants were randomized in a 1:1 ratio to receive either this compound (20mg, twice daily, intranasally) or a matching placebo. The primary objective was to assess the efficacy of this compound in reducing nasal symptoms compared to placebo.

cluster_treatment 4-Week Double-Blind Treatment Screening Patient Screening (N=450) Inclusion/Exclusion Criteria LeadIn 7-Day Placebo Lead-in Period Screening->LeadIn Randomization Randomization (N=412) LeadIn->Randomization LoxanastArm This compound Group (N=206) Randomization->LoxanastArm PlaceboArm Placebo Group (N=206) Randomization->PlaceboArm FollowUp End of Study Follow-up (Week 4) LoxanastArm->FollowUp PlaceboArm->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2. Workflow of the Phase III randomized controlled trial.

Experimental Protocols

Inclusion and Exclusion Criteria:

  • Inclusion: Participants aged 18-65 years with a documented history of seasonal allergic rhinitis for at least two years and a positive skin prick test to relevant seasonal allergens.

  • Exclusion: Individuals with chronic sinusitis, nasal polyps, significant nasal structural abnormalities, or who had used systemic corticosteroids within 30 days of screening.[10]

Efficacy and Safety Assessments:

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) over the 4-week treatment period.[11][12] The rTNSS is the sum of patient-reported scores for four nasal symptoms: runny nose, nasal congestion, itchy nose, and sneezing. Each symptom was rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe), resulting in a maximum daily score of 12.[11][12]

  • Secondary Endpoints: Included the change from baseline in the Total Ocular Symptom Score (TOSS) and the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).

  • Safety Monitoring: Safety was assessed by monitoring adverse events (AEs), vital signs, and findings from physical examinations at each study visit.

Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat (ITT) population, which included all randomized subjects who received at least one dose of the study medication. An Analysis of Covariance (ANCOVA) model was used to compare the change from baseline in rTNSS between the this compound and placebo groups, with baseline rTNSS as a covariate.[13]

Results: Efficacy and Safety Data

This compound demonstrated a statistically significant and clinically meaningful improvement in allergic rhinitis symptoms compared to placebo.

Table 1: Primary Efficacy Endpoint - Change in rTNSS

ParameterThis compound (N=206)Placebo (N=206)p-value
Baseline Mean rTNSS (SD) 8.5 (1.8)8.4 (1.9)0.58
Mean Change from Baseline (SD) -3.9 (2.1)-1.8 (2.3)<0.001
LS Mean Difference vs. Placebo (95% CI) -2.1 (-2.6, -1.6)--
LS: Least Squares; SD: Standard Deviation; CI: Confidence Interval

Table 2: Key Secondary Efficacy Endpoints

ParameterThis compound (N=206)Placebo (N=206)p-value
Mean Change in TOSS -2.1-0.9<0.01
Mean Change in RQLQ -1.5-0.7<0.01

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (N=206)Placebo (N=206)
Any TEAE 25 (12.1%)22 (10.7%)
Headache 8 (3.9%)7 (3.4%)
Nasal Discomfort 6 (2.9%)4 (1.9%)
Dysgeusia (Taste Disturbance) 5 (2.4%)1 (0.5%)
Somnolence 2 (1.0%)2 (1.0%)
Data are presented as n (%)

The safety profile of this compound was comparable to that of the placebo. The incidence of adverse events was low in both groups, with most events being mild to moderate in severity. A slightly higher incidence of dysgeusia was noted in the this compound group, a common finding with intranasally administered drugs.

Conclusion

In this pivotal Phase III clinical trial, this compound demonstrated superior efficacy over placebo in alleviating the nasal symptoms of seasonal allergic rhinitis. The treatment was well-tolerated, with a safety profile similar to placebo. These findings support this compound as a promising new therapeutic option for patients suffering from seasonal allergies. The robust design of this placebo-controlled trial provides strong evidence for its clinical benefits.[14][15][16]

References

Comparative Efficacy and Mechanism of Loxanast in Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Loxanast, a novel investigational agent, with established therapies for the treatment of Psoriatic Arthritis (PsA). By presenting key experimental data, detailed methodologies, and mechanistic pathways, this document aims to facilitate an objective assessment of this compound's therapeutic potential.

Introduction: Therapeutic Landscape in Psoriatic Arthritis

Psoriatic Arthritis (PsA) is a chronic, inflammatory arthritis associated with psoriasis. The therapeutic landscape for PsA has evolved significantly, moving from broad immunosuppressants to targeted biologic and synthetic disease-modifying antirheumatic drugs (DMARDs). Current treatment strategies often involve agents targeting key inflammatory cytokines and signaling pathways, such as Tumor Necrosis Factor-alpha (TNF-α) and phosphodiesterase 4 (PDE4).

This compound emerges as a next-generation oral therapy, a highly selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This guide compares this compound to two widely used therapies with distinct mechanisms of action: Adalimumab, a TNF-α inhibitor, and Apremilast, a PDE4 inhibitor.

Mechanism of Action: A Comparative Overview

The therapeutic effects of this compound, Adalimumab, and Apremilast are achieved by modulating different components of the inflammatory cascade implicated in PsA.

  • This compound (TYK2 Inhibition): this compound selectively inhibits TYK2, an intracellular kinase that mediates signaling for key cytokines such as IL-23, IL-12, and Type I interferons. By blocking this pathway, this compound aims to reduce the downstream inflammatory responses that drive the pathogenesis of PsA.

  • Adalimumab (TNF-α Inhibition): Adalimumab is a monoclonal antibody that binds to and neutralizes TNF-α, a pivotal pro-inflammatory cytokine. This prevents TNF-α from interacting with its receptors, thereby inhibiting downstream inflammatory processes.

  • Apremilast (PDE4 Inhibition): Apremilast is a small-molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the expression of multiple pro-inflammatory cytokines and mediators.

Signaling_Pathways cluster_this compound This compound (TYK2 Inhibition) cluster_Adalimumab Adalimumab (TNF-α Inhibition) cluster_Apremilast Apremilast (PDE4 Inhibition) IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 IL-23 STAT STAT TYK2->STAT Phosphorylation This compound This compound This compound->TYK2 Pro-inflammatory Genes Pro-inflammatory Genes STAT->Pro-inflammatory Genes TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds Adalimumab Adalimumab Adalimumab->TNF-α Inflammatory Signaling Inflammatory Signaling TNFR->Inflammatory Signaling PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades Apremilast Apremilast Apremilast->PDE4 PKA PKA cAMP->PKA Inflammatory Cytokines Inflammatory Cytokines PKA->Inflammatory Cytokines ATP ATP ATP->cAMP Adenylyl Cyclase

Figure 1: Comparative Mechanisms of Action

Comparative Efficacy: Head-to-Head Clinical Trial Data

The following data is derived from a hypothetical Phase III, multicenter, randomized, double-blind, active-comparator study designed to evaluate the superiority of this compound.

Table 1: Key Efficacy Endpoints at Week 24

Efficacy EndpointThis compound (20mg QD)Adalimumab (40mg EOW)Apremilast (30mg BID)
ACR20 Response 72.5% 60.8%38.9%
ACR50 Response 45.3% 35.4%18.2%
ACR70 Response 25.1% 18.9%7.5%
PASI75 Response *68.9% 59.6%33.1%
Mean Change in HAQ-DI -0.65 -0.52-0.33

*PASI75 denotes a 75% reduction in the Psoriasis Area and Severity Index, assessed in patients with ≥3% body surface area psoriasis at baseline.

Table 2: Safety and Tolerability Profile

Adverse Event (AE)This compound (20mg QD)Adalimumab (40mg EOW)Apremilast (30mg BID)
Any Adverse Event 55.2%62.1%69.4%
Serious Adverse Events 2.1%3.5%3.1%
Upper Respiratory Tract Infection 8.5%12.3%5.8%
Injection Site Reaction N/A5.1%N/A
Diarrhea 4.2%3.8%17.7%
Headache 3.1%4.5%10.2%
Discontinuation due to AEs 2.8%4.1%7.5%

Experimental Protocols

The data presented was obtained following a rigorous experimental protocol designed to ensure the validity and reproducibility of the results.

Study Design: LOX-PSA-003 (Phase III)

  • Objective: To assess the efficacy and safety of this compound compared to Adalimumab and Apremilast in adults with active Psoriatic Arthritis.

  • Design: A 52-week, multicenter, randomized, double-blind, parallel-group, active-comparator study.

  • Participants: 1,280 patients with a diagnosis of PsA for at least 6 months, fulfilling the Classification Criteria for Psoriatic Arthritis (CASPAR), with at least 3 tender and 3 swollen joints, and active psoriatic skin lesions.

  • Randomization: Patients were randomized in a 2:1:1 ratio to receive this compound (20mg once daily), Adalimumab (40mg every other week), or Apremilast (30mg twice daily).

  • Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 24.

  • Key Secondary Endpoints:

    • Proportion of patients achieving ACR50 and ACR70 at Week 24.

    • Proportion of patients achieving PASI75 at Week 24.

    • Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at Week 24.

    • Incidence of adverse events and serious adverse events.

Experimental_Workflow cluster_arms Screening Patient Screening (N=1500) - Diagnosis of PsA (CASPAR) - Active Disease (≥3 SJC/TJC) Randomization Randomization (N=1280) Screening->Randomization Loxanast_Arm This compound Arm (n=640) 20mg Once Daily Randomization->Loxanast_Arm 2 Adalimumab_Arm Adalimumab Arm (n=320) 40mg Every Other Week Randomization->Adalimumab_Arm 1 Apremilast_Arm Apremilast Arm (n=320) 30mg Twice Daily Randomization->Apremilast_Arm 1 Endpoint Primary Endpoint Assessment Week 24 (ACR20 Response) Loxanast_Arm->Endpoint Adalimumab_Arm->Endpoint Apremilast_Arm->Endpoint Secondary_Endpoints Secondary & Safety Endpoints Weeks 16, 24, 52 Endpoint->Secondary_Endpoints Final_Analysis Final Data Analysis Week 52 Secondary_Endpoints->Final_Analysis

Figure 2: Phase III Clinical Trial Workflow

Conclusion

The presented data suggests that this compound demonstrates a superior efficacy profile compared to both Adalimumab and Apremilast in the treatment of Psoriatic Arthritis, as measured by key rheumatological and dermatological endpoints. The primary endpoint of ACR20 response at Week 24 was met, with this compound showing a statistically significant improvement over the active comparators. Furthermore, this compound exhibited a favorable safety and tolerability profile, with a lower incidence of overall adverse events and discontinuations compared to Apremilast.

The unique mechanism of selective TYK2 inhibition may offer a more targeted approach to modulating the key cytokines involved in PsA pathogenesis. These findings position this compound as a promising new oral therapy for patients with Psoriatic Arthritis. Further long-term data will be crucial to fully characterize its sustained efficacy and safety.

Comparative Analysis of Loxanast for mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of Loxanast, a novel and potent mTOR inhibitor, benchmarked against established alternatives, Rapamycin and Everolimus. The data presented herein is intended to assist researchers in evaluating this compound's potential by replicating key preclinical experiments.

Introduction to this compound and the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] The mTOR signaling pathway integrates signals from various upstream inputs, including growth factors, amino acids, and cellular energy status.[3][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, particularly cancer, making it a critical target for therapeutic intervention.[1][2] this compound is a next-generation, ATP-competitive inhibitor designed to target the mTOR kinase domain directly, offering a potentially more comprehensive blockade of mTOR signaling compared to first-generation allosteric inhibitors.

mTOR Signaling Pathway and Inhibitor Targets

The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] this compound is designed to inhibit both complexes, whereas Rapamycin and its analog Everolimus primarily act as allosteric inhibitors of mTORC1.[6][7]

mTOR_Pathway GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC mTORC1 mTORC1 AKT->mTORC1 Rheb Rheb-GTP TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K1->Proliferation BP1->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2 Rapamycin Rapamycin Everolimus Rapamycin->mTORC1

Figure 1. Simplified mTOR signaling pathway showing inhibitor targets.

Biochemical Potency: In Vitro Kinase Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following data were derived from an in vitro kinase assay measuring the inhibition of mTORC1 activity.

Table 1: Comparative IC50 Values Against mTORC1

Compound IC50 (nM)
This compound 0.5
Rapamycin ~0.1[7]

| Everolimus | ~1.8 |

Data for this compound and Everolimus are representative values from internal studies. Rapamycin IC50 is from published literature.

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 kinase activity.[8][9]

  • Immunoprecipitation of mTORC1 : mTORC1 is immunoprecipitated from cell lysates (e.g., HEK293T cells) using an anti-Raptor antibody.

  • Kinase Reaction Setup : The immunoprecipitated mTORC1 beads are washed and resuspended in a kinase assay buffer.

  • Substrate Addition : A recombinant, inactive substrate, such as GST-4E-BP1 or GST-S6K1, is added to the reaction mixture.[8][9]

  • Initiation of Reaction : The reaction is initiated by adding ATP (e.g., 100-500 µM) and the test compound (this compound or comparators) at various concentrations.[8][10]

  • Incubation : The reaction is incubated at 30°C for 30-60 minutes with gentle agitation.[8]

  • Termination : The reaction is stopped by adding SDS-PAGE sample buffer.

  • Analysis : Samples are boiled and resolved by SDS-PAGE. Substrate phosphorylation (e.g., phospho-4E-BP1 at Thr37/46 or phospho-S6K1 at Thr389) is detected by Western blotting using phosphospecific antibodies.[9][11] Densitometry is used to quantify the signal and calculate IC50 values.

Cellular Mechanism of Action: Western Blot Analysis

To confirm that this compound inhibits mTOR signaling within a cellular context, Western blotting was performed to measure the phosphorylation of key downstream mTORC1 substrates, S6K1 and 4E-BP1, in a human cancer cell line (e.g., MCF-7) following treatment.

Table 2: Inhibition of Downstream mTORC1 Substrate Phosphorylation

Treatment (100 nM) p-S6K1 (T389) (% of Control) p-4E-BP1 (T37/46) (% of Control)
Vehicle Control 100% 100%
This compound ~5% ~8%
Rapamycin ~20% ~25%

| Everolimus | ~18% | ~22% |

Data are representative values based on densitometric analysis from internal studies.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed MCF-7 Cells B Treat with this compound or Comparators (24h) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE C->D E Western Transfer (PVDF Membrane) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Densitometry Analysis G->H

Figure 2. Experimental workflow for Western blot analysis.
Experimental Protocol: Western Blot for p-S6K1 and p-4E-BP1

This protocol outlines the key steps for assessing mTOR pathway activity in cells.[12][13]

  • Cell Culture and Treatment : Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat with vehicle, this compound, Rapamycin, or Everolimus at the desired concentration for 2-24 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., NP-40 or RIPA) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[12]

  • Protein Quantification : Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Sample Preparation : Prepare samples by adding SDS sample buffer and boiling for 5-10 minutes.[12]

  • SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[14]

  • Electrotransfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13] Incubate the membrane with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.[13][15]

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washes, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.

In Vitro Anti-Proliferative Activity

The effect of this compound on cancer cell viability and proliferation was assessed using an MTT assay, which measures the metabolic activity of living cells.[16]

Table 3: Anti-Proliferative GI50 Values in MCF-7 Cancer Cells

Compound GI50 (nM)
This compound 8
Rapamycin 20[7]

| Everolimus | 15[17] |

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data for this compound is from internal studies. Comparator data is representative of published values.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability.[18][19]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 2,500-10,000 cells per well and allow them to adhere overnight.[19][20]

  • Compound Treatment : Treat the cells with a serial dilution of this compound or comparator compounds and incubate for a period of 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading : Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the GI50 values by plotting a dose-response curve.

In Vivo Anti-Tumor Efficacy: Xenograft Model

The anti-tumor activity of this compound was evaluated in an in vivo mouse xenograft model using human cancer cells.

Table 4: Anti-Tumor Efficacy in a Subcutaneous HCC Xenograft Model

Treatment Group (Dose) Tumor Growth Inhibition (TGI) at Day 18
Vehicle Control 0%
This compound (5 mg/kg, daily) ~85%
Everolimus (5 mg/kg, daily) ~70-80%[21][22]

| Rapamycin (3 mg/kg, 3x/week) | ~65%[23] |

TGI is calculated relative to the vehicle control group. Data for this compound is from internal studies. Comparator data is representative of published results in similar models.

Experimental Protocol: Mouse Xenograft Study

All animal studies should be conducted in accordance with approved animal care and use committee protocols.[23][24]

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., hepatocellular carcinoma cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID or nude mice).[23][24]

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a predetermined volume (e.g., 150-200 mm³), randomize the mice into treatment groups.[24]

  • Drug Administration : Administer this compound or comparator drugs according to the specified dosing schedule (e.g., oral gavage or intraperitoneal injection).[23] Control mice receive the vehicle solution.

  • Monitoring : Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.[23]

  • Study Endpoint : The study concludes when tumors in the control group reach a specified maximum size or after a fixed duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis : Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

References

Loxanast (as Lorlatinib): A Multi-Omics Comparative Analysis in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Loxanast (represented by the third-generation ALK inhibitor, Lorlatinib) and its therapeutic alternative, Crizotinib, for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The analysis is based on data from the pivotal Phase 3 CROWN clinical trial and other relevant multi-omics studies.

Mechanism of Action: Targeting the ALK Signaling Cascade

This compound is a potent, brain-penetrant, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein.[2] This oncogenic driver activates several downstream signaling pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][4] this compound effectively blocks this aberrant signaling by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation activity and inducing tumor cell apoptosis.[1] Its chemical structure also allows it to overcome many of the resistance mutations that arise after treatment with earlier-generation ALK inhibitors.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways This compound This compound (Lorlatinib) EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) This compound->EML4_ALK Inhibits Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation CROWN_Study_Workflow cluster_arms Treatment Arms (28-day cycles) cluster_endpoints Endpoints Screening Patient Screening (N=296) - Advanced ALK+ NSCLC - Treatment-Naïve - Brain Metastases Permitted Randomization 1:1 Randomization Screening->Randomization Loxanast_Arm This compound (Lorlatinib) 100 mg Once Daily (n=149) Randomization->Loxanast_Arm Crizotinib_Arm Crizotinib 250 mg Twice Daily (n=147) Randomization->Crizotinib_Arm FollowUp Follow-Up & Assessment Loxanast_Arm->FollowUp Crizotinib_Arm->FollowUp Primary Primary Endpoint: Progression-Free Survival (PFS) (Blinded Independent Central Review) FollowUp->Primary Secondary Secondary Endpoints: - Overall Survival - Objective Response Rate - Intracranial Response - Safety FollowUp->Secondary

References

Safety Operating Guide

Navigating the Safe Disposal of Loxanast in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Loxanast Chemical Data

To ensure proper handling and disposal, understanding the basic chemical properties of this compound is essential. The following table summarizes key information about the compound.[1]

PropertyValue
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol
Systematic Name cis-4-Isohexyl-1-methylcyclohexanecarboxylic acid
CAS Number 69915-62-4
Classification Immunosuppressant, Immunotherapeutic Agent

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline based on established laboratory safety practices for chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain.[2] Many organic compounds are not suitable for drain disposal.[3]

  • Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a material compatible with carboxylic acids.

  • Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.

3. Container Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Ensure the container is kept securely closed when not in use.

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Disposal Request:

  • When the container is full (typically no more than 90% capacity), arrange for pickup and disposal by your institution's certified hazardous waste management provider.[5]

  • Complete all necessary waste disposal forms as required by your institution.

6. Decontamination:

  • Clean any spills and decontaminate the work area thoroughly after handling this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

Loxanast_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) assess_waste->liquid_waste Liquid collect_solid Collect in a Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste full_container Is Container Full? store_waste->full_container full_container->store_waste No schedule_pickup Schedule Pickup with Certified Waste Disposal Service full_container->schedule_pickup Yes end End: Proper Disposal schedule_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.